Aspartame
Description
Flavoring agent sweeter than sugar, metabolized as phenylalanine and aspartic acid.
This compound is a small molecule drug with a maximum clinical trial phase of III.
Flavoring agent sweeter than sugar, metabolized as PHENYLALANINE and ASPARTIC ACID.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020107 | |
| Record name | Aspartame | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aspartame | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |
| Record name | SID47193879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aspartame | |
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| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aspartame | |
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Impurities |
Diketopiperazine | |
| Record name | Aspartame | |
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Color/Form |
Colorless needles from water, White crystalline powder from water or alcohol | |
CAS No. |
22839-47-0 | |
| Record name | Aspartame | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aspartame | |
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| Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |
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| Record name | Aspartame | |
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| Record name | ASPARTAME | |
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| Record name | Aspartame | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |
| Record name | Aspartame | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Aspartame: A Comprehensive Technical Guide to its Chemical Properties and Structural Analysis for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the chemical properties, structural analysis, metabolic fate, and cellular impact of aspartame. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to serve as a core resource for advanced research.
Chemical and Physical Properties of this compound
This compound, chemically known as N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester, is a widely utilized artificial sweetener.[1] Its physicochemical properties are crucial for its application in various food and pharmaceutical products. A comprehensive summary of these properties is presented below.
| Property | Value | References |
| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [1] |
| Chemical Formula | C₁₄H₁₈N₂O₅ | [2] |
| Molecular Weight | 294.30 g/mol | [3] |
| Appearance | White, odorless, crystalline powder | [3] |
| Melting Point | 246.5 °C (475.7 °F; 519.6 K) | |
| Solubility in Water | Sparingly soluble; solubility is pH and temperature dependent. Maximum solubility is at pH 2.2 (20 mg/mL at 25 °C) and minimum at its isoelectric point, pH 5.2 (13.5 mg/mL at 25 °C). | |
| Solubility in other solvents | Slightly soluble in ethanol. Soluble in formic acid and DMSO (slightly). | |
| Optical Rotation [α]D²² | +14.5° to +16.5° (in 4% w/v 15N formic acid) | |
| pKa | 4.5–6.0 | |
| Stability | Most stable at pH 4.3 with a half-life of nearly 300 days at room temperature. Stability decreases significantly at neutral or alkaline pH. |
Structural Analysis of this compound
The precise structural elucidation and quantification of this compound are critical for quality control and safety assessment. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent technique for the analysis of this compound and its degradation products due to its high sensitivity and selectivity.
Experimental Protocol: Reversed-Phase HPLC for this compound Quantification
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Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.0125M KH₂PO₄ adjusted to pH 3.5) and an organic solvent like acetonitrile. The ratio can be isocratic (e.g., 85:15 v/v) or a gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 214 nm.
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Sample Preparation:
-
For liquid samples like beverages, degas the sample using an ultrasonic bath for approximately 15 minutes.
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Dilute the sample with deionized water if necessary to bring the this compound concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample and determine the this compound concentration by comparing its peak area to the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), provides high specificity and sensitivity for the identification and quantification of this compound and its metabolites.
Experimental Protocol: LC-MS/MS for this compound Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC protocol, using a C18 column and a gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 295.1 → 200.0 for quantification and 295.1 → 180.0 for confirmation) and its degradation products.
-
-
Sample Preparation: Similar to the HPLC protocol, with careful pH control to ensure this compound stability, ideally around pH 4.3.
-
Data Analysis: Quantification is typically performed using a stable isotope-labeled internal standard (e.g., this compound-d5) to correct for matrix effects and instrument variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its conformation in solution.
Experimental Protocol: ¹H NMR of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O). For quantitative NMR (qNMR), a certified internal standard is added.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a defined relaxation delay, and a calibrated 90° pulse.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Identify the characteristic proton signals of this compound. For example, the methyl ester protons typically appear as a singlet around 3.7 ppm. The aromatic protons of the phenylalanine ring appear in the region of 7.2-7.4 ppm. The various CH and NH protons of the aspartyl and phenylalanine moieties will have specific chemical shifts and coupling patterns that can be assigned through 2D NMR experiments like COSY and HSQC if necessary.
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of this compound, revealing detailed information about its molecular conformation and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Growing single crystals of this compound suitable for X-ray diffraction can be challenging. A common method is slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a methanol/water mixture.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.
-
-
Structure Solution and Refinement:
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Process the diffraction data to determine the unit cell dimensions and space group.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Metabolic Pathway of this compound
Upon ingestion, this compound is rapidly and completely hydrolyzed in the small intestine by esterases and peptidases into its three constituent components: aspartic acid, phenylalanine, and methanol. These metabolites are then absorbed and enter their respective metabolic pathways.
References
- 1. This compound and Its Metabolites Cause Oxidative Stress and Mitochondrial and Lipid Alterations in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mail.ffhdj.com [mail.ffhdj.com]
- 3. Effect of this compound on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspartame metabolism and breakdown products in scientific studies
An In-depth Examination of Aspartame's Metabolism and its Breakdown Products for Researchers and Scientific Professionals.
This compound, a widely utilized artificial sweetener, undergoes rapid and complete metabolism in the gastrointestinal tract, yielding three primary breakdown products: phenylalanine, aspartic acid, and methanol.[1][2][3] This guide provides a comprehensive technical overview of the metabolic fate of this compound, detailing the quantitative analysis of its metabolites and the experimental protocols employed in scientific research.
The Metabolic Pathway of this compound
Upon ingestion, this compound does not enter the bloodstream intact.[1][4] Instead, it is hydrolyzed by esterases and peptidases within the intestinal lumen and mucosal cells into its constituent components. These components are then absorbed and enter the body's metabolic pathways.
The breakdown of this compound results in approximately 50% phenylalanine, 40% aspartic acid, and 10% methanol by mass.
Phenylalanine
Phenylalanine is an essential amino acid obtained from the diet. The phenylalanine derived from this compound is metabolized in the same manner as dietary phenylalanine. In healthy individuals, it is primarily converted to tyrosine in the liver. This metabolic process is crucial for the synthesis of proteins and various neurotransmitters. Individuals with the genetic disorder phenylketonuria (PKU) lack the enzyme necessary to metabolize phenylalanine, leading to its accumulation to toxic levels. For this reason, products containing this compound must be labeled to indicate the presence of phenylalanine.
Aspartic Acid
Aspartic acid, a non-essential amino acid, is also a normal component of dietary protein. It is readily metabolized and does not significantly accumulate in the plasma following this compound consumption, even at high doses. Aspartic acid plays a role in the urea cycle and as a precursor for other amino acids and nucleotides.
Methanol
Methanol is metabolized in the liver, first to formaldehyde and then to formic acid. While high concentrations of methanol and its metabolites can be toxic, the amount of methanol produced from the consumption of this compound is generally considered to be a small fraction of that obtained from other dietary sources, such as fruits and vegetables. The body efficiently metabolizes this small amount of methanol, and studies have shown that even at abuse doses of this compound, blood formate concentrations do not significantly increase.
Quantitative Analysis of this compound Metabolites
Numerous studies have quantified the plasma concentrations of this compound's metabolites following its ingestion. The data consistently show a dose-dependent increase in plasma phenylalanine levels, while aspartic acid levels remain largely unchanged. Methanol concentrations are detectable but remain well below toxic levels.
Table 1: Plasma Phenylalanine Concentrations After this compound Ingestion in Healthy Adults
| This compound Dose (mg/kg body weight) | Baseline Phenylalanine (μmol/dL) | Peak Phenylalanine (μmol/dL) | Time to Peak | Study Population | Citation |
| 4 | - | No significant effect | - | 6 normal subjects | |
| 10 | 5.09 ± 0.82 | 6.73 ± 0.75 | 30-45 min | 8 normal subjects | |
| 10 (repeated doses) | 5.09 ± 0.82 | 1.64-2.05 above baseline | 30-45 min after each dose | 8 normal adults | |
| 20 (capsule) | - | 103.3 | 108.6 min | 20 healthy subjects | |
| 20 (solution) | - | 126.6 | 36.6 min | 20 healthy subjects | |
| 100 | 5.40 ± 1.05 | 20.2 ± 6.77 | - | 6 normal subjects |
Table 2: Plasma Phenylalanine Concentrations After this compound Ingestion in Individuals Heterozygous for Phenylketonuria (PKU)
| This compound Dose (mg/kg body weight) | Baseline Phenylalanine (μmol/dL) | Peak Phenylalanine (μmol/dL) | Time to Peak | Study Population | Citation |
| 10 | 9.04 ± 1.71 | 12.1 ± 2.08 | - | 6 PKU heterozygous subjects | |
| 10 (repeated doses) | - | 13.9 ± 2.15 | 30-45 min after each dose | 6 PKU heterozygous subjects | |
| 30 (single bolus) | - | Significantly higher than divided dose | - | 6 PKU heterozygous subjects | |
| 100 | - | 41.7 ± 2.33 | - | 5 PKU heterozygous subjects |
Table 3: Blood Methanol and Formate Concentrations After this compound Ingestion in Healthy Adults
| This compound Dose (mg/kg body weight) | Peak Methanol (mg/dL) | Formate Concentration | Study Population | Citation |
| 34 | Below detection limit (0.4 mg/dL) | - | 12 normal subjects | |
| 100 | 1.27 ± 0.48 | Not significantly increased | 6 normal subjects | |
| 150 | 2.14 ± 0.35 | - | 6 normal subjects | |
| 200 | 2.58 ± 0.78 | Not significantly increased | 6 normal subjects | |
| 600 mg (repeated hourly doses) | Remained within normal limits | Remained within normal limits | 6 normal young adults |
Experimental Protocols
The quantification of this compound and its metabolites relies on robust analytical methodologies. Below are detailed protocols for the analysis of these compounds in biological matrices and food products.
Quantification of Phenylalanine and Aspartic Acid in Human Plasma via LC-MS/MS
This method provides high selectivity and sensitivity for the determination of amino acids in plasma.
3.1.1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 150 µL of an internal standard working solution (e.g., 100 ng/mL L-Phenylalanine-d5 in acetonitrile) to each tube. The use of a stable isotope-labeled internal standard is crucial for accurate quantification by compensating for matrix effects and variations in sample processing.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
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LC System: UHPLC system.
-
Column: A column suitable for amino acid analysis, such as an Intrada Amino Acid column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile, water, and formic acid (e.g., 95:5:0.3, v/v/v).
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 4 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each amino acid and its corresponding internal standard.
Quantification of Methanol and Formate in Blood via Headspace Gas Chromatography (GC)
This method is suitable for the analysis of volatile compounds like methanol and its metabolite, formate.
3.2.1. Sample Preparation for Methanol Analysis (Headspace GC-FID)
-
Pipette 1 mL of blood, urine, or other biological fluid into a headspace vial.
-
Add an appropriate internal standard (e.g., ethanol-d6).
-
Seal the vial.
-
Incubate the vial at a controlled temperature (e.g., 65°C) to allow volatile compounds to partition into the headspace.
3.2.2. Sample Preparation for Formate Analysis (Derivatization followed by Headspace GC-FID)
Formate is not volatile and requires derivatization to be analyzed by GC.
-
Pipette 1 mL of blood or vitreous sample into a headspace vial.
-
Add 500 µL of concentrated sulfuric acid as a catalyst and mix.
-
Incubate for 20 minutes at room temperature.
-
Add 30 µL of pure methanol to convert formic acid to the volatile methyl formate.
-
Add an internal standard (e.g., 30 µL of acetonitrile).
-
Incubate for an additional 20 minutes at room temperature before analysis.
3.2.3. Gas Chromatography Conditions
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Oven Temperature Program: An isothermal or gradient program is used to separate the analytes. For example, an isothermal temperature of 120°C.
-
Injector: Headspace autosampler.
Quantification of this compound and its Degradation Products in Beverages via HPLC
This method is used for quality control of food and beverage products containing this compound.
3.3.1. Sample Preparation
-
Degas carbonated beverages by ultrasonication for 1-10 minutes.
-
Dilute the sample with deionized water. For example, dilute 10 mL of the beverage to 100 mL.
-
Filter the diluted sample through a 0.45 µm membrane filter before injection.
3.3.2. High-Performance Liquid Chromatography (HPLC) Conditions
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, 0.0125 M KH2PO4 (pH 3.5) and acetonitrile (e.g., 85:15 or 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 214 nm.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.
References
The Molecular Choreography of Sweetness: An In-Depth Guide to Aspartame Taste Reception
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the perception of aspartame, a widely used high-intensity artificial sweetener. We will delve into the core receptor interactions, the intricate downstream signaling cascade, and the key experimental methodologies used to elucidate this sensory pathway. This document is intended to serve as a detailed resource for professionals in sensory science, pharmacology, and drug development.
The Core Interaction: this compound and the T1R2/T1R3 Receptor
The perception of sweet taste, including that of this compound, is primarily mediated by a single G protein-coupled receptor (GPCR). This receptor is a heterodimer, composed of two distinct subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] Both subunits are class C GPCRs, characterized by a large extracellular N-terminal domain, a cysteine-rich domain, and a seven-transmembrane helix domain.[3]
The large extracellular portion of each subunit forms a structure known as the Venus Flytrap Module (VFTM), which serves as the primary binding site for sweet molecules.[1][2] Crucially, different sweeteners bind to distinct sites on the T1R2/T1R3 heterodimer. For the dipeptide sweetener this compound, the specific binding pocket is located within the VFTM of the T1R2 subunit. This specificity is highlighted by the fact that rodents, whose T1R2 subunit differs from humans in key areas, are insensitive to the sweet taste of this compound.
Critical Binding Residues
Through extensive site-directed mutagenesis studies, researchers have identified several key amino acid residues within the human T1R2 VFTM that are critical for the binding and recognition of this compound. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. Mutation of these residues can significantly reduce or completely abolish the receptor's response to this compound, confirming their importance in ligand recognition and the initiation of the taste signal.
| Residue in hT1R2 | Role in this compound Interaction | Reference |
| S40, D142 | Identified as critical residues for species-dependent differences in this compound sensitivity between humans and squirrel monkeys. | |
| Y103 | Important for receptor activation and stabilizing the closed conformation of the VFTM. | |
| S144, E302 | Early studies identified these residues as essential; mutations abolish sensitivity to this compound. | |
| D278, D307, R383 | Form salt bridges and hydrogen bonds crucial for binding and activation. | |
| Y215, P277 | Participate in hydrophobic interactions with the phenyl group of this compound. | |
| S165, S168 | Proximal to the binding pocket and important for ligand recognition. |
The Downstream Signaling Cascade
The binding of this compound to the T1R2 subunit induces a conformational change in the T1R2/T1R3 heterodimer. This change initiates a canonical intracellular signaling cascade, transducing the chemical signal into an electrical one that is ultimately interpreted by the brain as "sweet."
The key steps are as follows:
-
G Protein Activation : The conformational change in the receptor activates an associated heterotrimeric G protein. In taste receptor cells, this is primarily gustducin.
-
PLCβ2 Activation : The activated G protein (specifically, its α-gustducin and βγ subunits) stimulates the enzyme Phospholipase C β2 (PLCβ2).
-
Second Messenger Production : PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
TRPM5 Channel Activation : The subsequent rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5), a monovalent cation channel.
-
Depolarization : The opening of TRPM5 allows an influx of Na⁺ ions, leading to the depolarization of the taste receptor cell membrane.
-
Neurotransmitter Release : This depolarization opens a large-pore channel, CALHM1/3, resulting in the non-vesicular release of ATP, which acts as the primary neurotransmitter.
-
Signal Transmission : ATP activates purinergic receptors on the afferent gustatory nerve fibers, which then transmit the signal to the gustatory cortex in the brain.
Quantitative Analysis of Receptor Activation
The potency of a sweetener is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum response in a cell-based assay. Lower EC₅₀ values indicate higher potency. This compound demonstrates significantly higher potency (a lower EC₅₀) than natural sugars like sucrose.
| Sweetener | EC₅₀ (HEK293 Cells) | Sweetness Potency (vs. Sucrose) | Reference |
| This compound | ~0.1 mM | ~200x | |
| Neotame | 2.26 ± 0.23 µM | ~8000x | |
| Acesulfame K | ~0.2 mM | ~200x | |
| Sucralose | 28 ± 2 µM | ~600x | |
| Sucrose | ~30 mM | 1x |
Furthermore, site-directed mutagenesis studies provide quantitative evidence for the role of specific T1R2 residues. As shown in the study by Goran et al., mutating key residues dramatically increases the EC₅₀ for this compound, signifying a drastic loss of sensitivity. For example, the Y103A mutant receptor shows a reduction in apparent affinity for this compound by over three log units.
Key Experimental Protocols
The mechanisms of this compound reception have been elucidated through a combination of molecular biology, cell biology, and electrophysiological techniques.
Heterologous Expression and Calcium Imaging
This is the most common in vitro method to study the function of the T1R2/T1R3 receptor. It allows for the controlled expression of the receptor in a cell line that does not naturally possess it, providing a clean system for analysis.
Detailed Methodology:
-
Vector Construction : The cDNAs encoding human T1R2 and T1R3 are subcloned into mammalian expression vectors (e.g., pcDNA).
-
Cell Culture & Transfection : Human Embryonic Kidney (HEK-293) cells are cultured and then co-transfected with the T1R2 and T1R3 expression vectors, along with a vector for a promiscuous G protein, such as Gα16-gust44. This G protein is essential as it couples the activated GPCR to the PLCβ pathway, which is robust in HEK-293 cells.
-
Dye Loading : After 24-48 hours to allow for protein expression, the transfected cells are loaded with a calcium-sensitive fluorescent dye, most commonly Fluo-4 AM. The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane. Intracellular esterases then cleave the AM group, trapping the active, calcium-sensitive Fluo-4 dye inside the cell. The loading is typically performed by incubating cells in a physiological buffer containing 1-5 µM Fluo-4 AM for 30-60 minutes.
-
Assay and Data Acquisition : The cells are placed in a fluorescence microplate reader or on a microscope stage. A baseline fluorescence is recorded. The sweetener solution (e.g., this compound at various concentrations) is then added. Ligand binding and subsequent receptor activation lead to an increase in intracellular Ca²⁺, which causes a significant increase in the fluorescence intensity of Fluo-4. The change in fluorescence (ΔF/F₀) is measured over time to generate dose-response curves and calculate EC₅₀ values.
Site-Directed Mutagenesis
This technique is fundamental for identifying the specific amino acid residues involved in this compound binding.
Detailed Methodology:
-
Primer Design : Two complementary oligonucleotide primers are designed. These primers contain the desired mutation (a changed nucleotide triplet) and anneal to the T1R2 plasmid DNA at the target site.
-
PCR Amplification : A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in a new population of plasmids that incorporate the mutation.
-
Template Digestion : The original, non-mutated parental DNA template (which is methylated) is selectively digested using the restriction enzyme DpnI, which only cleaves methylated DNA. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation and Selection : The mutated plasmids are transformed into competent E. coli cells for propagation. The bacteria are grown on selective media, and single colonies are picked.
-
Verification : Plasmids are isolated from these colonies, and the DNA is sequenced to confirm that the desired mutation has been successfully incorporated. The mutated receptor is then tested using the calcium imaging assay to determine the functional effect of the amino acid substitution.
Electrophysiology
Electrophysiological techniques, such as patch-clamp recording, provide direct measurement of the electrical events in taste receptor cells.
Detailed Methodology:
-
Cell Preparation : Taste receptor cells are isolated from taste buds, or a thin slice of the tongue epithelium is prepared to keep the cells in a more native environment.
-
Whole-Cell Recording : A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is pressed against the membrane of a single taste receptor cell to form a high-resistance "giga-seal". The membrane patch is then ruptured by applying gentle suction, establishing electrical continuity between the pipette interior and the cell cytoplasm.
-
Stimulation and Recording : The cell can be "voltage-clamped" (membrane potential is held constant) to measure the ionic currents flowing through channels like TRPM5, or "current-clamped" (current is held constant) to measure changes in the membrane potential (i.e., depolarization) upon application of this compound to the cell's apical surface. This provides a direct readout of the final steps in the taste transduction cascade.
References
Enzymatic Synthesis of Aspartame: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic synthesis of the artificial sweetener aspartame and its precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Z-APM), catalyzed by the metalloprotease thermolysin. This method offers a highly specific, environmentally benign, and scalable approach for producing this widely used dipeptide, making it a subject of significant interest in biochemical and pharmaceutical research. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and key quantitative data to facilitate its application in laboratory and industrial settings.
Introduction to Thermolysin-Catalyzed this compound Synthesis
This compound (L-aspartyl-L-phenylalanine methyl ester) is a low-calorie artificial sweetener approximately 200 times sweeter than sucrose.[1] Its industrial production often utilizes the thermostable metalloprotease thermolysin, derived from Bacillus thermoproteolyticus, to catalyze the condensation of two key precursors: N-carbobenzoxy-L-aspartic acid (Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe).[1][2][3] This enzymatic approach is favored for its high stereospecificity, which minimizes the formation of bitter-tasting isomers and ensures a high-purity product.[1]
The reaction equilibrium typically favors the hydrolysis of the peptide bond. To drive the synthesis forward, the reaction is often carried out in biphasic aqueous-organic solvent systems or in organic solvents with minimal water content. The low solubility of the Z-APM product in the reaction medium can also lead to its precipitation, further shifting the equilibrium toward synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the thermolysin-catalyzed synthesis of Z-APM, providing a comparative overview of enzyme kinetics, reaction yields, and enzyme stability under different conditions.
Table 1: Enzyme Kinetic Parameters for Z-APM Synthesis by Thermolysin
| Reference | Solvent System | Km (Z-L-Asp) (mM) | Km (L-Phe-OMe) (mM) | kcat (s-1) |
| Oyama et al. | Aqueous | 13 | > 500 | 16 |
| Wayne and Fruton | Aqueous | 8.3 | > 500 | 12 |
| Nakanishi et al. | Biphasic (Aqueous/Ethyl Acetate) | 26 | 670 | 1.3 |
Data sourced from a summary table in Birrane et al. (2014).
Table 2: Reaction Conditions and Yields for Z-APM Synthesis
| Enzyme State | Substrate Concentrations | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Free Thermolysin | 20 mM Z-L-Asp, 100 mM L-Phe-OMe HCl | 1-butyl-3-methylimidazolium hexafluorophosphate (BP6) with 5% (v/v) water | 37 | 50 h | 95 | Erbeldinger et al. (2000) |
| Immobilized Thermolysin | 120 mM Z-L-Asp, 200 mM L-Phe-OMe | tert-amyl alcohol | 45 | > 300 h | - | Nagayasu et al. (1994) |
| Immobilized Thermolysin | 40 mM Z-L-Asp, 200 mM L-Phe-OMe | tert-amyl alcohol/ethyl acetate (33:67 v/v) | 40 | - | 99 | Nagayasu et al. (1995) |
| Free Thermolysin | 1 mmol Z-L-Asp, 2 mmol L-Phe-OMe HCl | Aqueous (pH 7) | 40 | Overnight | - | Andersson et al. (1987) |
Table 3: Stability of Free and Immobilized Thermolysin
| Enzyme State | Condition | Stability Metric | Reference |
| Immobilized on Bentonite | Storage at 4°C for 60 days | Retained 68.27% of initial activity | Alsoufi and Aziz (2021) |
| Immobilized on Bentonite | 30 continuous uses | Retained 86.53% of its original activity | Alsoufi and Aziz (2021) |
| Immobilized in tert-amyl alcohol | Absence of substrate at 70°C | Fully stable | Nagayasu et al. (1994) |
| Immobilized in tert-amyl alcohol | Presence of substrate at 50°C | Fully stable | Nagayasu et al. (1994) |
| Free in BP6 | Preincubation at 37°C for an extended period | Showed greater stability compared to ethyl acetate | Erbeldinger et al. (2000) |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of Z-APM, including protocols for both free and immobilized thermolysin, as well as the subsequent purification and analysis of the product.
Protocol for Z-APM Synthesis with Free Thermolysin in an Aqueous System
This protocol is adapted from Andersson et al. (1987).
Materials:
-
N-(Benzyloxycarbonyl)-L-aspartic acid (Z-L-Asp)
-
L-Phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl)
-
Thermolysin
-
4 M NaOH
-
Deionized water
-
Centrifuge tubes (~10 mL capacity)
-
Vortex mixer
-
Water bath
Procedure:
-
Weigh 267 mg (1 mmol) of Z-L-Asp and 431 mg (2 mmol) of L-Phe-OMe·HCl into a centrifuge tube.
-
Suspend the substrates in 3 mL of deionized water.
-
Adjust the pH of the suspension to 7.0 by the portion-wise addition of 4 M NaOH while continuously stirring the mixture on a vortex mixer. Continue until a clear solution is obtained.
-
Prepare a stock solution of thermolysin (e.g., 10 mg/mL in deionized water). Add 2 mg of thermolysin (200 µL of the stock solution) to the reaction mixture.
-
Incubate the reaction mixture in a water bath at 40°C overnight. The product may precipitate as a crystalline solid or an oil. If an oil forms, it can be induced to crystallize by repeated cooling and stirring.
-
Collect the precipitated product by centrifugation.
-
Wash the product pellet by resuspending in 4 mL of deionized water followed by centrifugation. Repeat this washing step five times to remove unreacted substrates and the enzyme.
-
The resulting pellet is the salt of Z-APM and L-Phe-OMe.
Protocol for Z-APM Synthesis with Immobilized Thermolysin in an Organic Solvent
This protocol describes a continuous synthesis in a column reactor, based on the work of Nagayasu et al. (1994).
Materials:
-
Immobilized thermolysin (e.g., on a suitable solid support)
-
N-(Benzyloxycarbonyl)-L-aspartic acid (Z-L-Asp)
-
L-Phenylalanine methyl ester (L-Phe-OMe)
-
tert-amyl alcohol
-
Column reactor
-
Peristaltic pump
Procedure:
-
Pack a column reactor with the immobilized thermolysin.
-
Prepare the substrate solution by dissolving 120 mM Z-L-Asp and 200 mM L-Phe-OMe in tert-amyl alcohol.
-
Equilibrate the column with tert-amyl alcohol at 45°C.
-
Continuously feed the substrate solution through the column reactor using a peristaltic pump at a defined space velocity (e.g., 1 h⁻¹).
-
Collect the effluent from the column, which contains the product Z-APM.
-
The product can be recovered from the solvent, for example, by evaporation.
Deprotection of Z-APM to Yield this compound
The final step in this compound synthesis is the removal of the N-terminal benzyloxycarbonyl (Z) protecting group from Z-APM. This is typically achieved by catalytic hydrogenation.
Materials:
-
Z-APM
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄)
Procedure:
-
Dissolve the synthesized Z-APM in methanol.
-
Add a catalytic amount of Pd/C to the solution.
-
Add ammonium formate as a hydrogen donor.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the completion of the deprotection reaction.
-
Remove the catalyst by filtration.
-
Evaporate the methanol to obtain the final product, this compound.
HPLC Analysis of Z-APM and this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the progress of the synthesis and assessing the purity of the final product.
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or a suitable buffer (e.g., sodium phosphate)
-
Reference standards for Z-L-Asp, L-Phe-OMe, Z-APM, and this compound
Exemplary HPLC Method for Z-APM Analysis (adapted from Erbeldinger et al., 2000):
-
Mobile Phase: Acetonitrile/water (60/40% v/v) containing 10 mM orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 257 nm.
-
Sample Preparation: Terminate the reaction by dissolving a 100 µL aliquot into 1.5 mL of the mobile phase.
Exemplary HPLC Method for this compound Analysis (adapted from Barakat et al., 2022):
-
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 217 nm.
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate the enzymatic reaction mechanism and a general experimental workflow for the synthesis of this compound using thermolysin.
Caption: Enzymatic condensation of Z-L-Asp and L-Phe-OMe catalyzed by thermolysin.
Caption: General experimental workflow for the two-step synthesis of this compound.
References
The Sweet and Bitter World of Aspartame: A Technical Guide to its Stereoisomers for Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
Aspartame, the widely-used artificial sweetener, is a methyl ester of a dipeptide composed of L-aspartic acid and L-phenylalanine. Its intense sweet taste, approximately 180 to 200 times that of sucrose, has made it a staple in low-calorie food and beverage products.[1] However, the seemingly simple structure of this compound belies a fascinating complexity rooted in stereochemistry. The presence of two chiral centers in its constituent amino acids gives rise to four distinct stereoisomers, each with a unique taste profile that offers a compelling case study for research in chemical biology, taste receptor pharmacology, and drug development. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their respective tastes, the underlying signaling pathways, and the experimental methodologies used in their study.
The Four Stereoisomers of this compound and Their Taste Profiles
This compound is chemically known as N-L-α-aspartyl-L-phenylalanine-1-methyl ester. The "L" designation before each amino acid indicates the specific stereoconfiguration of that component. The four stereoisomers arise from the possible combinations of L- and D-amino acids:
-
L-aspartyl-L-phenylalanine methyl ester (L-L isomer): This is the commercially produced this compound, renowned for its clean, sweet taste.[1]
-
L-aspartyl-D-phenylalanine methyl ester (L-D isomer): This stereoisomer is reported to be bitter.
-
D-aspartyl-L-phenylalanine methyl ester (D-L isomer): This stereoisomer is also reported to be bitter.
-
D-aspartyl-D-phenylalanine methyl ester (D-D isomer): This stereoisomer is described as tasteless.
The dramatic difference in taste perception between these stereoisomers highlights the high degree of stereospecificity of taste receptors, a critical consideration in the design of novel therapeutic agents that may interact with these receptors.
Quantitative Taste Profile of this compound Stereoisomers
The following table summarizes the available quantitative and qualitative data on the taste of this compound's stereoisomers. It is important to note that while the sweetness of the L-L isomer is well-characterized, quantitative data on the bitterness of the other isomers is less prevalent in the literature.
| Stereoisomer | Chemical Name | Taste Profile | Relative Sweetness (vs. Sucrose) | Bitterness |
| L-L | L-aspartyl-L-phenylalanine methyl ester | Sweet | ~180-200x | Minimal to none |
| L-D | L-aspartyl-D-phenylalanine methyl ester | Bitter | Not Applicable | Present |
| D-L | D-aspartyl-L-phenylalanine methyl ester | Bitter | Not Applicable | Present |
| D-D | D-aspartyl-D-phenylalanine methyl ester | Tasteless | Not Applicable | Not Applicable |
Taste Receptor Signaling Pathways
The distinct tastes of this compound's stereoisomers are mediated by different families of G-protein coupled receptors (GPCRs) located in the taste buds of the tongue.
The Sweet Taste Pathway
The sweet taste of the L-L isomer of this compound is mediated by the T1R2/T1R3 heterodimeric receptor. The binding of a sweet ligand, such as L-L this compound, to this receptor initiates an intracellular signaling cascade.
Caption: Signaling pathway for sweet taste perception.
The Bitter Taste Pathway
The bitter taste of the L-D and D-L isomers is mediated by a different family of GPCRs known as TAS2Rs (or T2Rs). Humans have about 25 different TAS2Rs, which allows for the detection of a wide variety of bitter compounds. While the specific TAS2R(s) that bind to the bitter this compound stereoisomers are not definitively identified in the literature, dipeptides have been shown to activate various TAS2Rs, such as T2R1.[2][3][4] The downstream signaling cascade shares some components with the sweet taste pathway.
Caption: Signaling pathway for bitter taste perception.
Experimental Protocols
Synthesis of this compound Stereoisomers
The synthesis of this compound and its stereoisomers typically involves the coupling of the constituent amino acids, followed by esterification. Protecting groups are often necessary to ensure the correct amide bond formation. The following provides a generalized workflow. Specific protocols for each of the non-commercial stereoisomers are not widely published, but can be adapted from the synthesis of the L-L isomer by substituting the appropriate D-amino acid derivatives.
Caption: Generalized workflow for this compound stereoisomer synthesis.
Detailed Methodologies:
-
Protection of Aspartic Acid: The α-amino group of the selected aspartic acid stereoisomer (L or D) is protected to prevent self-condensation and to direct the reaction to the desired carboxyl group. Common protecting groups include benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc). For example, the amino acid can be reacted with benzyl chloroformate in the presence of a base.
-
Esterification of Phenylalanine: The carboxyl group of the selected phenylalanine stereoisomer (L or D) is converted to its methyl ester. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.
-
Coupling Reaction: The protected aspartic acid and phenylalanine methyl ester are coupled to form the dipeptide.
-
Chemical Coupling: A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an anhydrous organic solvent.
-
Enzymatic Synthesis: An alternative, stereospecific method employs enzymes like thermolysin to catalyze the formation of the peptide bond. This method often proceeds in an aqueous-organic biphasic system and can offer high yields of the desired stereoisomer.
-
-
Deprotection: The protecting group on the aspartic acid residue is removed. For a Z-group, this is commonly achieved through catalytic hydrogenation using a palladium catalyst.
-
Purification: The final product is purified from byproducts and unreacted starting materials. Recrystallization is a common method for obtaining the pure crystalline dipeptide ester.
Sensory Evaluation of Taste
Determining the taste profile of each stereoisomer requires rigorous sensory evaluation by a trained panel.
Protocol for Determining Taste Threshold:
The taste detection threshold, the lowest concentration at which a substance can be perceived, is a fundamental sensory metric. The ascending forced-choice method is a standard procedure.
-
Panelist Training: A panel of trained sensory assessors is selected and familiarized with the taste qualities to be evaluated (sweet, bitter).
-
Sample Preparation: A series of solutions of the purified stereoisomer in deionized, tasteless water are prepared in ascending concentrations (e.g., logarithmic steps).
-
Presentation: Panelists are presented with a series of triangle tests. In each test, they receive three samples, two of which are plain water and one is the tastant solution. The order of presentation is randomized.
-
Evaluation: Panelists are asked to identify the "odd" sample. A correct identification indicates that the concentration is at or above their detection threshold.
-
Threshold Determination: The threshold for an individual is typically defined as the lowest concentration at which they can correctly identify the tastant in a statistically significant number of trials. The group threshold is the geometric mean of the individual thresholds.
Protocol for Determining Relative Sweetness/Bitterness:
The intensity of the sweet or bitter taste can be quantified relative to a standard compound.
-
Reference Standards: A series of solutions of a standard tastant (e.g., sucrose for sweetness, quinine hydrochloride for bitterness) are prepared at various concentrations.
-
Sample Preparation: Solutions of the this compound stereoisomers are prepared at concentrations above their detection thresholds.
-
Magnitude Estimation: Panelists are presented with the reference standards and asked to assign a numerical value to the perceived intensity of each. They are then presented with the test samples and asked to rate their taste intensity relative to the reference scale.
-
Data Analysis: The mean intensity ratings for the stereoisomer solutions are calculated and can be compared to the concentration-response curve of the standard to determine the equivalent concentration.
Conclusion
The stereoisomers of this compound provide a powerful tool for investigating the molecular basis of taste. The stark contrast between the sweet L-L isomer and its bitter or tasteless counterparts underscores the exquisite stereoselectivity of taste receptors. For researchers in chemical biology and drug development, this system offers a valuable model for understanding ligand-receptor interactions and the principles of molecular recognition that govern taste perception. Further research to quantify the bitterness of the L-D and D-L isomers and to identify their specific TAS2R targets would provide deeper insights into the complex world of taste and could inform the development of novel flavor modulators and therapeutics.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Functional Groups of Aspartame for Organic Chemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester), a dipeptide methyl ester, is a widely utilized high-intensity artificial sweetener. Its chemical structure, comprising a unique combination of functional groups, offers a compelling case study for various organic chemistry principles, including stereochemistry, peptide synthesis, esterification, and degradation kinetics. This technical guide provides a comprehensive overview of this compound's molecular architecture, the reactivity of its functional groups, and detailed experimental protocols for its synthesis and characterization. Quantitative data are presented in tabular format for ease of comparison, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.
Chemical Structure and Functional Groups
This compound is chemically known as N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester, with the molecular formula C₁₄H₁₈N₂O₅.[1] Its structure is derived from two naturally occurring amino acids: L-aspartic acid and the methyl ester of L-phenylalanine.[2][3] The molecule possesses five distinct functional groups that dictate its chemical and physical properties: a carboxylic acid, a primary amine, an amide (peptide bond), an ester, and a phenyl group.[1]
The presence of two chiral centers in the aspartic acid and phenylalanine residues means that stereochemistry is crucial to its sweet taste. Only the L,L-dipeptide exhibits the characteristic sweetness.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior in various chemical environments and for the development of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [1] |
| Molecular Weight | 294.30 g/mol | |
| Melting Point | 246-250 °C (decomposes) | |
| Appearance | White, odorless crystalline powder | |
| pKa (α-carboxyl) | ~3.96 (side chain of aspartic acid) | |
| pKa (α-amino) | ~7.9 | |
| pKa (side-chain carboxyl) | ~3.9 | |
| Solubility in water (25°C) | pH dependent: 20 mg/mL at pH 2.2, 13.5 mg/mL at pH 5.2 | |
| Maximum Stability | pH 4.3 (half-life of ~300 days at room temperature) |
This compound Degradation Pathways
The stability of this compound is highly dependent on pH and temperature. Understanding its degradation pathways is critical for its application in food and pharmaceutical formulations.
Degradation under Acidic Conditions (pH < 4.3)
Under acidic conditions, the primary degradation pathway is the hydrolysis of the ester linkage, yielding L-aspartyl-L-phenylalanine and methanol. Further hydrolysis of the peptide bond can occur under stronger acidic conditions, leading to the formation of aspartic acid and phenylalanine.
References
The metabolic fate of aspartame's methanol component in physiological studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartame, a widely utilized artificial sweetener, is metabolized in the gastrointestinal tract into its constituent components: aspartic acid (approximately 40%), phenylalanine (approximately 50%), and methanol (approximately 10%)[1][2][3]. The release of methanol has prompted extensive investigation into its subsequent metabolic fate and potential physiological effects. This technical guide provides an in-depth analysis of the metabolic pathway of this compound-derived methanol, supported by quantitative data from key physiological studies. It details the experimental protocols employed in this research and includes visualizations of the metabolic processes and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Upon ingestion, this compound is rapidly and completely hydrolyzed by esterases and peptidases in the small intestine[1][4]. The intact this compound molecule is not found in circulating blood, even after high doses. The metabolic products—aspartic acid, phenylalanine, and methanol—are then absorbed. While aspartic acid and phenylalanine are amino acids that enter their respective metabolic pools, the focus of this guide is the metabolic cascade of the methanol component.
Methanol itself is not inherently toxic, but its metabolites, formaldehyde and subsequently formic acid (formate at physiological pH), are responsible for the toxicity observed in cases of methanol poisoning. Therefore, understanding the kinetics and concentrations of these metabolites following this compound consumption is crucial for assessing its safety.
Metabolic Pathway of this compound-Derived Methanol
The metabolism of methanol derived from this compound follows a well-established oxidative pathway primarily in the liver.
Methanol is absorbed from the gastrointestinal tract and enters the portal circulation. It is then metabolized, primarily in the liver, by alcohol dehydrogenase (ADH) to formaldehyde. Formaldehyde is a highly reactive and transient compound that is rapidly oxidized by aldehyde dehydrogenase to formic acid. Formic acid is the primary metabolite responsible for the metabolic acidosis and ocular toxicity seen in methanol poisoning. However, in the context of this compound consumption, the resulting formate concentrations are typically low and are further metabolized to carbon dioxide and water through a folate-dependent pathway.
Quantitative Analysis from Physiological Studies
Numerous studies have quantified the levels of methanol and its metabolites in blood and other biological matrices following the ingestion of this compound. The following tables summarize key quantitative data from these studies.
Table 1: Peak Blood Methanol Concentrations in Adults After a Single Dose of this compound
| This compound Dose (mg/kg) | Peak Blood Methanol (mg/dL) | Time to Peak | Study Population | Reference(s) |
| 34 | Below Detection Limit (0.4) | - | 12 Normal Adults | |
| 50 | 0.34 ± 0.12 (mean ± SEM) | 30-90 min | 6 Normal Adults | |
| 100 | 1.27 ± 0.48 (mean ± SD) | 60-90 min | 6 Normal Adults | |
| 150 | 2.14 ± 0.35 (mean ± SD) | - | 6 Normal Adults | |
| 200 | 2.58 ± 0.78 (mean ± SD) | - | 6 Normal Adults |
Table 2: Peak Blood Methanol Concentrations in Infants After a Single Dose of this compound
| This compound Dose (mg/kg) | Peak Blood Methanol (mg/dL) | Time to Peak | Study Population | Reference(s) |
| 34 | Below Detection Limit (0.35) | - | 10 Infants (8-14 months) | |
| 50 | 0.30 ± 0.10 (mean ± SEM) | - | 6 Infants (8-14 months) | |
| 100 | 1.02 ± 0.28 (mean ± SD) | 90 min | 8 Infants (8-14 months) |
Table 3: Blood Formate Concentrations After this compound Ingestion
| This compound Dose (mg/kg) | Change in Blood Formate | Study Population | Reference(s) |
| 200 (single dose) | No significant increase | 6 Normal Adults | |
| Repeated Doses (600 mg/serving for 8 servings) | Remained within normal limits | 6 Normal Adults |
It is important to note that even at abuse doses (100-200 mg/kg), the peak blood methanol concentrations observed are significantly lower than those associated with methanol toxicity. Furthermore, studies have consistently shown that this compound ingestion does not lead to a significant increase in blood formate levels, indicating that the rate of formate production does not overwhelm the body's capacity for its metabolism and excretion.
Experimental Protocols
The methodologies employed in studying the metabolic fate of this compound's methanol component are critical for interpreting the resulting data. Below are detailed protocols from key experiments.
Human Pharmacokinetic Studies
These studies typically involve the administration of a defined dose of this compound to human volunteers, followed by the collection of biological samples at various time points for metabolite analysis.
-
Subjects: Studies have included normal healthy adults and infants. Exclusion criteria often include pregnancy, metabolic disorders (like phenylketonuria), and significant medical conditions.
-
Dosing: this compound is typically administered orally in a fasted state, either dissolved in a beverage or as a slurry. Doses have ranged from the projected 99th percentile of daily ingestion (34 mg/kg) to abuse levels (up to 200 mg/kg).
-
Sample Collection: Blood samples are collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 15, 30, 60, 90, 120 minutes, and then hourly for several hours). Breath samples have also been used to quantify exhaled methanol.
-
Analytical Methods:
-
Methanol: Gas chromatography (GC) is a common method for quantifying methanol in blood. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been used for real-time measurement of methanol in exhaled breath.
-
Formate: Enzymatic assays or GC-MS are typically used to measure formate concentrations in blood.
-
In Vivo Animal Studies with Labeled this compound
The use of isotopically labeled this compound allows for the tracing of its metabolites through various tissues.
-
Subjects: Wistar rats are a frequently used animal model.
-
Dosing and Labeling: this compound labeled with Carbon-14 in the methanol carbon ([¹⁴C]methanol-aspartame) is administered orally. This allows for the specific tracking of the carbon atom from the methanol group.
-
Tissue Analysis: At predetermined time points after administration, animals are euthanized, and various tissues (liver, kidney, brain, etc.), as well as blood, are collected. The radioactivity in these tissues is then quantified to determine the distribution of the label. Further analysis can identify the specific molecules (e.g., proteins, DNA) to which the label has been incorporated.
Discussion and Conclusions
The extensive body of physiological research on the metabolic fate of this compound's methanol component consistently demonstrates its rapid absorption and metabolism. In humans, even at high or abuse-level doses, the resulting blood methanol concentrations are well below toxic levels. Crucially, there is no significant accumulation of formate, the toxic metabolite of methanol, in the blood following this compound ingestion. This indicates that the endogenous metabolic pathways for formate are not overwhelmed by the amount produced from the consumption of this compound within recommended and even excessive intake levels.
For drug development professionals, the methodologies outlined in this guide provide a framework for assessing the metabolism of ester-containing compounds that may release small amounts of alcohol. The principles of using labeled compounds, conducting pharmacokinetic studies with sensitive analytical methods, and evaluating potential toxic metabolites are broadly applicable in preclinical and clinical safety assessments.
References
Early studies on the safety and toxicology of aspartame for historical scientific review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the foundational safety and toxicology studies of aspartame, with a focus on the early research that underpinned its initial regulatory evaluations. The content is intended for an audience with a professional background in toxicology, pharmacology, and drug development, offering a historical perspective on the scientific assessment of this widely used artificial sweetener.
Introduction
This compound, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, was discovered in 1965 by James M. Schlatter at G.D. Searle & Company.[1][2] Its intense sweetness, approximately 180 to 200 times that of sucrose, led to its development as a low-calorie sugar substitute.[1] Following its discovery, an extensive series of toxicological studies were conducted to establish its safety profile before it could be approved for widespread use in food and beverages. This review focuses on these early, pivotal studies, detailing their methodologies and findings, which have been the subject of considerable scientific and public scrutiny over the decades.[3][4]
Metabolism of this compound
Upon ingestion, this compound is rapidly and completely hydrolyzed in the small intestine by digestive enzymes into its constituent components: aspartic acid, phenylalanine, and methanol. It is important to note that this compound itself is not found in the bloodstream, even after the ingestion of high doses. The metabolic fate of these components is a crucial aspect of this compound's safety assessment.
Aspartic acid and phenylalanine are common amino acids found in protein-containing foods. Methanol is also naturally present in various foods, such as fruits and vegetables. The amount of methanol produced from this compound consumption is generally less than that from other dietary sources. The body further metabolizes methanol into formaldehyde and then to formic acid, which are eventually eliminated.
Acute, Subacute, and Chronic Toxicity Studies
A battery of studies in various animal models was conducted to assess the potential for toxicity from single (acute), short-term (subacute), and long-term (chronic) exposure to this compound.
Experimental Protocols
The general workflow for these early toxicity studies, particularly the long-term carcinogenicity bioassays, followed a standardized approach.
Key parameters of these studies included:
-
Test Species: Primarily rats (Sprague-Dawley, Wistar) and mice (CD-1), but also hamsters and dogs.
-
Administration Route: Dietary administration was the most common route, mimicking human consumption.
-
Dose Levels: A range of doses were tested, often up to several grams per kilogram of body weight per day, far exceeding expected human consumption levels.
-
Duration: Chronic studies typically lasted for the lifetime of the animals, often 104 weeks for rats.
-
Endpoints: A comprehensive set of endpoints were evaluated, including physical appearance, behavior, body weight, food and water consumption, survival, clinical laboratory data (hematology, clinical chemistry, urinalysis), organ weights, and gross and microscopic pathology.
Summary of Findings
The early acute, subacute, and chronic toxicity studies in various animal species consistently found no adverse effects of this compound at doses up to at least 4,000 mg/kg bw/day. The oral median lethal dose (LD50) for this compound in mice and rats is reported to be greater than 10,000 mg/kg, indicating a very low acute toxicity.
| Study Type | Species | Dose Range | Duration | Key Findings | Reference |
| Acute Toxicity | Mice | Up to 10,000 mg/kg | Single Dose | LD50 > 10,000 mg/kg | |
| Acute Toxicity | Rats | Up to 10,000 mg/kg | Single Dose | LD50 > 10,000 mg/kg | |
| Chronic Toxicity | Wistar Rats | Up to 4 g/kg/day | 104 weeks | No toxic effects observed. Dose-dependent depression of body weight gain at higher doses was attributed to decreased food consumption. | |
| Chronic Toxicity | Sprague-Dawley Rats | 1, 2, 4, 6/8 g/kg/day | 104 weeks | No evidence of carcinogenic potential. | |
| Chronic Toxicity | CD-1 Mice | 1, 2, 4 g/kg/day | 110 weeks | No carcinogenic potential observed. |
Carcinogenicity Studies
The potential for this compound to cause cancer has been a central point of investigation and controversy.
Early Searle Studies
The initial carcinogenicity studies conducted by G.D. Searle in the 1970s on rats and mice did not find evidence of a carcinogenic effect. These studies were pivotal in the initial regulatory approvals of this compound. However, questions were raised about the conduct of these studies, leading to reviews by the FDA. In 1980, an FDA Public Board of Inquiry (PBOI) initially recommended against approval, citing unanswered questions about brain tumors in rats. However, the FDA Commissioner, after consulting with a panel of scientists, approved this compound for use in dry foods in 1981, citing a Japanese brain tumor study that helped to resolve the PBOI's concerns.
Later Studies and Ongoing Debate
Later studies, particularly those conducted by the Ramazzini Institute, reported an increased incidence of lymphomas and leukemias in rats exposed to this compound, even at doses close to the acceptable daily intake (ADI). These findings have been subject to intense debate, with some regulatory bodies questioning the study design and interpretation of the results. The U.S. FDA has maintained that its review of the available scientific evidence does not support a link between this compound and cancer.
Neurotoxicity Studies
Concerns about the potential neurotoxicity of this compound's metabolites, particularly aspartic acid (an excitatory amino acid) and phenylalanine, have been investigated.
Experimental Approaches
Early studies in this area examined whether this compound ingestion could lead to significant increases in plasma and brain levels of these amino acids and their potential effects on neurotransmitter levels and neuronal function.
Summary of Findings
Reviews of the early literature have generally concluded that there is no consistent evidence to support the hypothesis that this compound consumption at human dietary levels adversely affects nervous system function, learning, or behavior. While high doses of this compound can have biochemical effects, these are not typically seen at levels relevant to human consumption and are not associated with neurotoxic effects in toxicology studies.
Developmental and Reproductive Toxicology
The safety of this compound for consumption during pregnancy and by children has also been a key area of study.
Study Designs
These studies typically involve administering this compound to animals before and during gestation and through lactation to assess any effects on fertility, fetal development, and offspring growth and development.
Summary of Findings
A series of studies evaluating the reproductive and developmental toxicity of this compound in animals found no evidence of adverse effects. For example, two-generation reproductive, perinatal, and postnatal toxicity studies in rats given up to 4,000 mg/kg of this compound showed no delays in developmental milestones in the dams.
Toxicology of Diketopiperazine (DKP)
Under certain conditions of prolonged storage in aqueous solutions, this compound can break down to form a diketopiperazine (DKP) derivative. The toxicology of this compound has also been extensively studied.
DKP Toxicity Profile
Studies in laboratory animals have shown that DKP is not genotoxic or carcinogenic in rats and mice. An Acceptable Daily Intake for DKP was established at 7.5 mg/kg body weight. Chronic feeding studies with DKP in rats showed some dose-related changes, such as focal mineralization in the kidneys at 104 weeks, but these were not considered adverse toxic effects.
| Compound | Species | Dose Range | Duration | Key Findings | Reference |
| Diketopiperazine (DKP) | Rats | Up to 3,000 mg/kg/day | 2 years | No-effect-level of 750 mg/kg/day. An increase in benign uterine polyps was observed at higher doses, but this was considered a non-specific effect by some regulatory bodies. | |
| This compound + DKP (3:1) | Wistar Rats | Up to 4 g/kg/day | 104 weeks | No toxic effect observed. |
Conclusion
The early safety and toxicology studies on this compound were extensive, covering a wide range of potential toxicological endpoints in multiple species. These foundational studies, primarily conducted in the 1970s and early 1980s, indicated a low level of toxicity, with a high LD50 and no-observed-adverse-effect levels at doses significantly exceeding expected human consumption. While controversies have arisen, particularly concerning carcinogenicity, regulatory bodies worldwide have generally concluded, based on the weight of scientific evidence, that this compound is safe for human consumption within the established acceptable daily intake levels. This historical review provides a technical foundation for understanding the scientific basis of this compound's safety assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and Human Health: A Mini-Review of Carcinogenic and Systemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controversy - Wikipedia [en.wikipedia.org]
The Physicochemical Properties of Aspartame: An In-depth Technical Guide for Food Science Research
Introduction
Aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester) is a high-intensity, low-calorie artificial sweetener widely utilized in the food and beverage industry.[1][2] Its clean, sugar-like taste and low caloric contribution make it a popular choice for a vast array of products, from carbonated drinks to powdered goods.[2] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and product development professionals to ensure optimal application, stability, and sensory perception in various food matrices. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of quantitative data.
Core Physicochemical Properties
This compound's utility in food science is dictated by its solubility, stability under varying pH and temperature conditions, sweetness profile, and physical form. These properties are crucial for its successful incorporation into food and beverage formulations, influencing everything from shelf-life to consumer acceptance.
Data Presentation: Quantitative Physicochemical Properties of this compound
The following tables summarize key quantitative data for the physicochemical properties of this compound, compiled from various scientific sources.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₄H₁₈N₂O₅ | [2][3] |
| Molar Mass | 294.31 g/mol | |
| Appearance | White, odorless, crystalline powder | |
| Melting Point | 246-250 °C (decomposes) | |
| Density | 1.3 ± 0.1 g/cm³ | |
| pKa (Acidic) | 3.19 | |
| pKa (Basic) | 7.87 | |
| Isoelectric Point (pI) | 5.2 | |
| Optical Rotation [α]D²² | +2.3° in 1M HCl | |
| Hygroscopicity | Hygroscopic; store below 20°C and <45% RH |
Table 2: Solubility of this compound in Water
| pH | Temperature (°C) | Solubility (mg/mL) | References |
| 2.2 | 25 | 20 | |
| 5.2 (pI) | 25 | 13.5 (minimum) | |
| 7 | 25 | 10 |
Note: this compound's solubility in water increases with temperature. It is slightly soluble in ethanol and practically insoluble in oils.
Table 3: Stability of this compound in Aqueous Solution
| pH | Temperature | Half-life | References |
| 4.3 | Room Temperature | ~300 days (most stable) | |
| 3-5 | Room Temperature | Reasonably stable | |
| 7 | Room Temperature | A few days | |
| Acidic/Alkaline | Elevated | Prone to hydrolysis |
Table 4: Sweetness Profile of this compound
| Property | Description | References |
| Relative Sweetness | 180-200 times sweeter than sucrose | |
| Taste Profile | Clean, sugar-like taste with a slightly longer lasting sweetness than sucrose. May have a slight bitter or metallic aftertaste at high concentrations. | |
| Caloric Value | Approximately 4 kcal/g, but used in such small quantities that its caloric contribution is negligible. |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the physicochemical properties of this compound.
Determination of Aqueous Solubility
This protocol outlines the equilibrium solubility method, a common technique to determine the solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in water at a given temperature and pH.
Materials:
-
This compound powder
-
Distilled or deionized water
-
pH meter
-
Analytical balance
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Centrifuge
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Buffer solutions (for pH adjustment)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of distilled water in a sealed container. The excess is crucial to ensure saturation.
-
Adjust the pH of the solution to the desired level using appropriate buffer solutions.
-
Place the container in a constant temperature water bath and stir vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Centrifuge the withdrawn sample to further separate any suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze both the standard solutions and the filtered sample solution using a validated HPLC method. A typical method would involve a C18 column and a mobile phase of a phosphate buffer and acetonitrile, with UV detection at approximately 210 nm.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of this compound under the tested conditions.
-
Assessment of this compound Stability in a Beverage Matrix
This protocol describes a method to evaluate the stability of this compound in a liquid food system, such as a soft drink, over time.
Objective: To quantify the degradation of this compound in a beverage under specific storage conditions (temperature, pH).
Materials:
-
Beverage containing a known initial concentration of this compound
-
Incubators or environmental chambers set to desired temperatures
-
pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
This compound analytical standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Sample Preparation and Storage:
-
Prepare or procure a batch of the beverage with a precisely known initial concentration of this compound.
-
Measure and record the initial pH of the beverage.
-
Aliquot the beverage into multiple sealed containers to prevent evaporation and contamination.
-
Store the containers in incubators at different, controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., day 0, week 1, week 2, month 1, etc.), remove one container from each storage temperature.
-
Allow the sample to equilibrate to room temperature.
-
-
Sample Analysis by HPLC:
-
Degas the beverage sample if it is carbonated.
-
Filter an aliquot of the sample through a 0.45 µm syringe filter.
-
Quantify the remaining this compound concentration using a validated HPLC method as described in the solubility protocol. HPLC-MS/MS can also be used for higher sensitivity and to identify degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage temperature.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t₁/₂) of this compound under each condition.
-
Sensory Evaluation of Relative Sweetness
This protocol outlines a method for determining the relative sweetness of this compound compared to a sucrose standard using a trained sensory panel.
Objective: To determine the concentration of this compound that is equi-sweet to a given concentration of sucrose.
Materials:
-
This compound powder
-
Sucrose (table sugar)
-
Deionized or spring water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Presentation cups with lids
-
Trained sensory panelists (typically 10-15)
-
Sensory evaluation software or ballots
Methodology:
-
Panelist Training and Selection:
-
Train panelists to recognize and rate the intensity of sweet taste using a series of sucrose solutions of varying concentrations.
-
Select panelists based on their ability to consistently and accurately discriminate between different sweetness intensities.
-
-
Preparation of Solutions:
-
Prepare a standard reference solution of sucrose at a specific concentration (e.g., 5% or 10% w/v).
-
Prepare a series of this compound solutions at various concentrations, bracketing the expected equi-sweetness level.
-
-
Sensory Testing Procedure (e.g., Two-Alternative Forced Choice - 2-AFC):
-
Present panelists with pairs of samples: one being the sucrose reference and the other being one of the this compound solutions.
-
The order of presentation should be randomized for each panelist.
-
Instruct panelists to taste each sample and identify which of the two is sweeter.
-
Provide water for rinsing between samples.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percentage of panelists who identified it as sweeter than the sucrose reference.
-
Plot the percentage of "sweeter" responses against the this compound concentration.
-
The concentration of this compound at which 50% of the panelists perceive it as sweeter than the sucrose reference is considered the point of subjective equality or equi-sweetness.
-
The relative sweetness is then calculated by dividing the concentration of the sucrose standard by the equi-sweet concentration of this compound.
-
Determination of Powder Flow Properties (Angle of Repose)
This protocol describes the fixed funnel method for determining the angle of repose, a measure of the flowability of a powder.
Objective: To measure the angle of repose of this compound powder as an indicator of its flow characteristics.
Materials:
-
This compound powder
-
Funnel with a specific orifice diameter, mounted on a stand at a fixed height
-
A flat, circular base with a known diameter
-
A ruler or a height gauge
-
A scientific calculator
Methodology:
-
Sample Preparation:
-
Ensure the this compound powder is dry and free of lumps.
-
-
Measurement:
-
Carefully pour the this compound powder through the funnel, allowing it to form a conical pile on the circular base.
-
Continue pouring until the apex of the cone reaches the tip of the funnel.
-
Measure the height (h) of the conical pile from the base to the apex.
-
The diameter (d) of the base of the cone is the diameter of the circular platform.
-
-
Calculation:
-
The angle of repose (θ) is calculated using the following formula: θ = tan⁻¹(2h/d)
-
-
Interpretation:
-
The flowability of the powder is interpreted based on the measured angle of repose (e.g., <25° excellent, 25-30° good, 30-40° passable, >40° poor).
-
Mandatory Visualizations
This compound Degradation Pathway
The degradation of this compound in aqueous solutions is primarily dependent on pH and temperature. The following diagram illustrates the main degradation pathways.
Caption: Major degradation pathways of this compound in aqueous solutions.
Experimental Workflow for Stability Testing
The following diagram outlines a typical experimental workflow for assessing the stability of this compound in a food product.
Caption: Workflow for this compound stability testing in a beverage.
Conclusion
The physicochemical properties of this compound are multifaceted and critical for its effective use in food science and product development. Its solubility and stability are highly dependent on the pH and temperature of the food matrix, necessitating careful formulation considerations. The provided data tables offer a quick reference for these properties, while the detailed experimental protocols serve as a guide for researchers to conduct their own evaluations. Understanding these core characteristics allows for the development of high-quality, stable, and palatable food and beverage products that meet consumer expectations for low-calorie sweetening options.
References
The Nexus of Aspartame Metabolism and Phenylketonuria: A Technical Guide for Researchers
An In-depth Examination of Phenylalanine's Role in Phenylketonuria Research and Drug Development
This technical guide provides a comprehensive overview of the critical role that phenylalanine, a key metabolite of the artificial sweetener aspartame, plays in the context of Phenylketonuria (PKU) research. Tailored for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, quantitative data from clinical studies, and detailed experimental protocols, offering a foundational resource for advancing therapeutic strategies for this inherited metabolic disorder.
Executive Summary
Phenylketonuria is an autosomal recessive genetic disorder characterized by the inability to properly metabolize the essential amino acid phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH).[1][2] The artificial sweetener this compound, a dipeptide of L-aspartic acid and L-phenylalanine methyl ester, is a significant source of exogenous phenylalanine and is therefore contraindicated for individuals with PKU.[1][3][4] Upon ingestion, this compound is completely hydrolyzed in the intestinal lumen into its constituent components: phenylalanine (50%), aspartic acid (40%), and methanol (10%). For individuals with PKU, the phenylalanine derived from this compound contributes to the systemic buildup of this amino acid, posing a neurotoxic risk and necessitating strict dietary avoidance. This guide will explore the biochemical intricacies of this compound metabolism, its quantitative impact on plasma phenylalanine levels, and the experimental models used to investigate its effects, providing a critical knowledge base for the PKU research community.
The Biochemical Landscape: this compound Metabolism
This compound, upon oral consumption, undergoes rapid and complete hydrolysis in the small intestine. Intestinal esterases and peptidases cleave the molecule into its three primary metabolites: phenylalanine, aspartic acid, and methanol.
-
Phenylalanine: In healthy individuals, phenylalanine is converted to tyrosine by the PAH enzyme. In PKU patients, this pathway is deficient, leading to the accumulation of phenylalanine.
-
Aspartic Acid: This non-essential amino acid is readily metabolized and enters the Krebs cycle.
-
Methanol: A small amount of methanol is produced, which is then oxidized to formaldehyde and subsequently to formic acid.
The critical concern for PKU research lies in the 50% phenylalanine composition of this compound, which directly contributes to the phenylalanine load that individuals with PKU are unable to process.
Quantitative Impact on Plasma Phenylalanine
Numerous studies have quantified the impact of this compound consumption on plasma phenylalanine levels in different populations. The data consistently demonstrates a significant increase in plasma phenylalanine following this compound ingestion, with a more pronounced and sustained elevation in individuals with PKU and those heterozygous for the condition.
Data from Clinical Studies
The following tables summarize key quantitative findings from clinical research on the effects of this compound on plasma phenylalanine concentrations.
Table 1: Plasma Phenylalanine Levels After this compound Ingestion in PKU Heterozygotes and Normal Adults
| Study Population | This compound Dose | Baseline Plasma Phenylalanine (μmol/dL) (Mean ± SD) | Peak Plasma Phenylalanine (μmol/dL) (Mean ± SD) |
| Normal Adults (n=8) | 10 mg/kg body weight | 5.09 ± 0.82 | 6.73 ± 0.75 |
| PKU Heterozygotes (n=6) | 10 mg/kg body weight | 9.04 ± 1.71 | 12.1 ± 2.08 |
Table 2: Effect of Repeated this compound Dosing in PKU Heterozygotes
| Study Design | This compound Dose | Peak Plasma Phenylalanine Increase from Baseline (μmol/dL) | Notes |
| 3 successive servings at 2-hour intervals | 10 mg/kg body weight per serving | 2.3 to 4.1 | High mean plasma phenylalanine level (13.9 ± 2.15 μmol/dL) was slightly above the normal postprandial range for PKU heterozygotes. |
| 8 successive servings at 1-hour intervals | 600 mg per serving | 2.35 to 4.03 | Plasma phenylalanine values reached a steady-state after five servings. |
Table 3: Phenylalanine Intake from this compound-Containing Medications in France
| Phenylalanine Intake Category | Daily Phenylalanine Intake |
| Low | < 10 mg/day |
| Medium | 10 to 40 mg/day |
| High | > 40 mg/day |
Experimental Protocols in PKU and this compound Research
Understanding the methodologies employed in studying the effects of this compound is crucial for interpreting results and designing future experiments.
Human Clinical Trial Protocol Example
A common experimental design to assess the impact of this compound on plasma amino acid levels involves a randomized, crossover study.
Methodology Details:
-
Participants: Recruitment of fasting adult subjects, including individuals heterozygous for PKU and healthy controls.
-
Intervention: Ingestion of a beverage containing a specified dose of this compound (e.g., 10 mg/kg body weight) or an identical unsweetened beverage as a placebo.
-
Blood Collection: Venous blood samples are collected at baseline and at regular intervals post-ingestion (e.g., 30, 45, 60, 90, 120 minutes).
-
Biochemical Analysis: Plasma is separated, and amino acid concentrations, particularly phenylalanine, are determined using techniques like high-performance liquid chromatography (HPLC).
-
Data Analysis: Statistical methods are used to compare the changes in plasma phenylalanine levels between the this compound and placebo groups and between different study populations.
Animal Models in PKU Research
Animal models are indispensable for preclinical research, allowing for more controlled and invasive investigations into the pathophysiology of PKU and the effects of substances like this compound.
-
Mouse Models: Genetically engineered mouse models that lack PAH activity are widely used to mimic human PKU. These models are instrumental in studying the neurological consequences of hyperphenylalaninemia and for testing novel therapeutic interventions. The Pahenu2 mouse model, for instance, recapitulates classical PKU with toxic hyperphenylalaninemia.
-
Rat Models: Pharmacokinetic studies in rats have been used to determine the dose-dependent effects of this compound on plasma phenylalanine and tyrosine concentrations.
-
Zebrafish Models: The genetic homology of zebrafish to humans makes them a valuable complementary model for studying the developmental and neurological aspects of PKU.
Experimental Protocol for Animal Studies:
-
Animal Selection: Use of appropriate PKU animal models (e.g., Pahenu2 mice) and wild-type controls.
-
This compound Administration: Oral gavage of this compound at various doses (e.g., 50, 100, 200, 500, 1000 mg/kg in rats).
-
Sample Collection: Timed collection of blood samples for pharmacokinetic analysis of plasma phenylalanine and tyrosine.
-
Tissue Analysis: In some studies, brain tissue may be analyzed to determine the impact of elevated plasma phenylalanine on brain neurochemistry.
Neurochemical and Neurological Implications
The accumulation of phenylalanine in the brain is neurotoxic and can interfere with the synthesis of key neurotransmitters. Research suggests that elevated brain phenylalanine levels can inhibit the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier, which are precursors for neurotransmitters like dopamine and serotonin. This disruption in neurotransmitter balance is thought to contribute to the neurological and cognitive impairments observed in untreated PKU.
References
Methodological & Application
Application Notes and Protocols for Investigating the Cellular Effects of Aspartame
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the potential cellular effects of the artificial sweetener aspartame. The methodologies outlined below are designed to assess various cellular processes, including cell viability, cytotoxicity, DNA damage, oxidative stress, and apoptosis.
Introduction
This compound (L-aspartyl-L-phenylalanine-1-methyl ester) is a widely used artificial sweetener. Despite its approval by regulatory agencies, ongoing research continues to explore its biological effects at the cellular level. In vitro cell culture models are invaluable tools for elucidating the mechanisms through which this compound may influence cellular health and function. The following protocols provide standardized methods to investigate these potential effects.
Data Presentation: Summary of In Vitro Effects of this compound
The following tables summarize quantitative data from various in vitro studies on this compound, providing a comparative overview of its effects on different cell lines and endpoints.
Table 1: Effects of this compound on Cell Viability and Cytotoxicity
| Cell Line | Assay | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Human Blood Cells | MTT Assay | Concentration-dependent | 48 hours | Significant decrease in cell viability.[1][2] | [1][2] |
| HeLa (Cervical Carcinoma) | SRB Assay | High concentrations | 24 and 48 hours | Up to 12% reduction in cell viability.[1] | |
| HT-29 (Colorectal Carcinoma) | Cytotoxicity Assay | 15, 30, and 50 mM | 72 hours | Significant decrease in viable cells. | |
| Caco-2 (Colorectal Carcinoma) | CCK-8 Assay | ≥1000 µM | 24 hours | Decreased cell viability. | |
| PC12 (Pheochromocytoma) | Not specified | >1 μg/mL | 72 hours | Severe decrease in cell vitality. | |
| HL-60 (Promyelocytic Leukemia) | Trypan Blue Assay | 0.8 mM | 72 hours | Reached IC50. | |
| SH-SY5Y (Neuroblastoma) | Not specified | 271.7 µM | Not specified | Significantly elevated oxidative stress. |
Table 2: Genotoxic and Apoptotic Effects of this compound
| Cell Line | Assay | This compound Concentration | Exposure Time | Observed Effect | Reference |
| Human Blood Cells | Chromosome Aberration (CA) Assay | Not specified | 72 hours | Increased frequency of chromosome aberrations. | |
| HeLa (Cervical Carcinoma) | Comet Assay | 10 mM and 20 mM | 24 and 48 hours | Induction of DNA fragmentation. | |
| Human Peripheral Lymphocytes | Comet Assay | 1.25, 2.5, and 5 ppm | 3 hours | Genotoxic effects observed. | |
| PC12 (Pheochromocytoma) | Western Blotting/RT-PCR | Dose-dependent | Not specified | Induced apoptosis via mitochondrial pathway. | |
| HeLa (Cervical Carcinoma) | Flow Cytometry (Annexin V/PI) | 1-20 mM | 48 hours | Presence of apoptotic and necrotic bodies. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Assessment of Cell Viability and Cytotoxicity
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
This compound Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium and add 100 µL of the this compound solutions or a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
3.1.2. Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
-
Cell Seeding: Seed cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for 24 or 48 hours.
-
Cell Fixation: Gently add 100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates four times with slow-running tap water. Allow the plates to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
3.1.3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Assessment of Genotoxicity
3.2.1. Comet Assay (Single-Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After this compound treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.
-
DNA Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization: Visualize the "comets" using a fluorescence microscope and quantify DNA damage using appropriate software.
Assessment of Oxidative Stress
3.3.1. DCFH-DA Assay for Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Probe Loading: Prepare a working solution of DCFH-DA (e.g., 10 µM in serum-free medium). Add the working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Assessment of Apoptosis
3.4.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after this compound treatment and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Cellular Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to studying the cellular effects of this compound.
Caption: General workflow for in vitro studies of this compound's cellular effects.
Caption: this compound's potential influence on the intrinsic apoptotic pathway.
Caption: Hypothesized role of the PI3K-Akt pathway in this compound's cellular effects.
References
Application Notes and Protocols for Investigating the Long-term Effects of Aspartame Consumption in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartame, a widely consumed artificial sweetener, has been the subject of extensive research to evaluate its long-term health effects. Animal models are crucial in this assessment, providing a controlled environment to study potential physiological and pathological changes resulting from chronic exposure. These application notes provide an overview of various animal models and experimental protocols used to investigate the long-term consequences of this compound consumption on different organ systems. The information is compiled from multiple studies to offer a comprehensive resource for designing and conducting similar research.
Animal Models and Experimental Design
The most commonly used animal models for long-term this compound studies are rats and mice, with Sprague-Dawley rats and Swiss mice being frequently cited.[1][2] The experimental design typically involves the administration of varying doses of this compound to different groups of animals over a significant portion of their lifespan.
Experimental Groups:
-
Control Group: Receives a standard diet and drinking water without this compound.
-
This compound-Treated Groups: Receive a standard diet with this compound mixed into the feed or dissolved in drinking water at various concentrations. Dosages are often calculated based on the acceptable daily intake (ADI) for humans, with some studies using doses significantly higher than the ADI to assess toxicity.[3][4]
-
Vehicle Control Group (for gavage studies): Receives the same volume of the vehicle (e.g., normal saline) used to dissolve this compound.
Duration of Study:
Long-term studies can range from several weeks to the entire lifespan of the animal to assess chronic effects and carcinogenicity.[1]
Key Areas of Investigation and Experimental Protocols
Carcinogenicity Assessment
Long-term bioassays are the gold standard for assessing the carcinogenic potential of substances.
-
Animal Model: 8-week-old Sprague-Dawley rats (100–150 per sex per group).
-
This compound Administration: this compound is mixed into the standard feed at various concentrations (e.g., 0, 80, 400, 2,000, 10,000, 50,000, or 100,000 ppm).
-
Duration: The treatment continues until the natural death of the animals.
-
Endpoint Analysis:
-
Necropsy: Upon death, all animals undergo a complete necropsy.
-
Histopathology: All organs and tissues with pathological lesions are collected, fixed in 4% formaldehyde, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
-
Neurobehavioral and Cognitive Effects
Chronic this compound consumption has been investigated for its potential to affect cognitive function and behavior.
This test assesses learning and memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The dark chamber has an electrifiable grid floor.
-
Acquisition Trial (Training):
-
Place the rat in the light compartment.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the rat back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Oxidative Stress and Cellular Damage
This compound has been suggested to induce oxidative stress in various tissues.
MDA is a marker of lipid peroxidation.
-
Tissue Preparation: Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer) on ice.
-
Reaction:
-
Add a solution of thiobarbituric acid (TBA) to the homogenate.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of a colored MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve.
-
GFAP is a marker for astrocytes, which can become reactive in response to neuronal injury.
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and collect the brain. Post-fix the brain, cryoprotect in sucrose, and section using a cryostat.
-
Immunostaining:
-
Incubate the brain sections with a primary antibody against GFAP.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Analysis: Quantify the GFAP-positive cells or the intensity of the staining in specific brain regions (e.g., hippocampus).
Cardiovascular Effects
The long-term impact of this compound on cardiovascular health is an area of active research.
-
Tissue Preparation: Euthanize mice and excise the hearts. Fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin. Section the hearts for staining.
-
Periodic acid-Schiff (PAS) Staining: To assess glycogen deposition.
-
Masson's Trichrome Staining: To visualize collagen fibers (indicating fibrosis).
-
Verhoeff-van Gieson Staining: To assess elastic fibers.
-
Analysis: Qualitatively and quantitatively assess changes in glycogen stores, collagen deposition, and the integrity of elastic fibers in the cardiac tissue.
-
RNA Extraction and qRT-PCR: Extract total RNA from heart tissue and perform quantitative real-time PCR to measure the mRNA expression levels of pro-apoptotic (e.g., p53, Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) genes.
-
Western Blotting: Extract proteins from heart tissue and perform Western blotting to determine the protein levels of the apoptosis-related markers.
Gut Microbiome Alterations
This compound consumption may alter the composition and function of the gut microbiota.
-
Sample Collection: Collect fresh fecal samples from animals at different time points during the study and store them at -80°C.
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: Use bioinformatics pipelines (e.g., QIIME, DADA2) to process the sequencing data, classify the microbial taxa, and analyze the differences in microbial community composition between the control and this compound-treated groups.
Data Presentation: Summary of Quantitative Findings
The following tables summarize quantitative data from various studies on the long-term effects of this compound consumption in animal models.
Table 1: Neurobehavioral and Histological Effects of Long-Term this compound Consumption in Rats
| Parameter | Control Group | This compound Group (3 mg/kg/day) |
| Passive Avoidance Latency (s) | Data not specified | Significantly impaired performance |
| Brain Lipid Peroxides | Data not specified | Significantly higher |
| Hippocampal Neuron Count (CA1-CA3) | Data not specified | Significantly lower |
| GFAP Expression | Data not specified | Increased |
Table 2: Cardiovascular Effects of Long-Term this compound Consumption in Mice
| Parameter | Control Group | This compound (80 mg/kg) | This compound (160 mg/kg) |
| Serum MDA | Not specified | Increased | Increased |
| Serum Nitric Oxide (NO) | Not specified | Decreased | Decreased |
| Serum Creatine Kinase (CK) | Not specified | Decreased | Decreased |
| Blood Superoxide Dismutase (SOD) | Not specified | Decreased | Decreased |
| Serum Total Antioxidant Capacity (TAC) | Not specified | Reduced | Not specified |
| Cardiac Glycogen Deposition | Normal | Reduced | Reduced |
| Cardiac Collagen Fibers | Normal | Decreased | Decreased |
| Cardiac Elastic Fibers | Normal | Decreased | Decreased |
| Cardiac p53 mRNA expression | Baseline | Not specified | Modulated |
| Cardiac Bax mRNA expression | Baseline | Not specified | Modulated |
| Cardiac Bcl-2 mRNA expression | Baseline | Not specified | Modulated |
| Cardiac Caspase-3 mRNA expression | Baseline | Up-regulated | Modulated |
Table 3: Carcinogenicity of this compound in Sprague-Dawley Rats (Lifespan Bioassay)
| Finding | Males | Females |
| Malignant Tumor-Bearing Animals | Positive significant trend (p ≤ 0.05) | Positive significant trend (p ≤ 0.01) |
| Lymphomas and Leukemias | Positive significant trend (p ≤ 0.05) | Positive significant trend (p ≤ 0.01) |
| Transitional Cell Carcinomas (Renal Pelvis and Ureter) | Not significant | Statistically significant increased incidence (p ≤ 0.01) |
| Malignant Schwannomas of Peripheral Nerves | Positive trend (p ≤ 0.05) | Not significant |
Table 4: Carcinogenicity of this compound in Swiss Mice (Prenatal Exposure)
| Finding (Males) | Dose-Related Trend | Significant Increase at Specific Doses |
| Hepatocellular Carcinomas | Significant (P<0.01) | 32,000 ppm (P<0.01), 16,000 ppm (P<0.05) |
| Alveolar/Bronchiolar Carcinomas | Significant (P<0.05) | 32,000 ppm (P<0.05) |
No carcinogenic effects were observed in female mice in this study.
Visualization of Pathways and Workflows
References
- 1. Effects of long-term high dose this compound on body mass, bone strength, femoral geometry, and microbiota composition in a young and aged cohort of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long‐term intake of this compound‐induced cardiovascular toxicity is reflected in altered histochemical parameters, evokes oxidative stress, and trigger P53‐dependent apoptosis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term intake of this compound-induced cardiovascular toxicity is reflected in altered histochemical parameters, evokes oxidative stress, and trigger P53-dependent apoptosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Aspartame Concentration in Laboratory Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester) is a widely used artificial sweetener in pharmaceuticals, food, and beverages.[1] Its accurate quantification is crucial for quality control, formulation development, and ensuring compliance with regulatory standards. Spectrophotometry provides a rapid, cost-effective, and accessible analytical method for determining the concentration of this compound.
This document outlines detailed protocols for the spectrophotometric determination of this compound in laboratory samples. It covers direct ultraviolet (UV) spectrophotometry and colorimetric methods, providing comprehensive experimental procedures, data presentation, and visual workflows to guide researchers.
Principle of Spectrophotometric Determination
Spectrophotometric methods for this compound analysis can be classified into two main categories:
-
Direct UV Spectrophotometry: This method leverages the intrinsic property of the this compound molecule, specifically the phenyl group, to absorb light in the UV region.[1]
-
Colorimetric Methods: These techniques involve a chemical reaction between this compound and a chromogenic reagent to yield a colored product.[1] The intensity of the resulting color, which is directly proportional to the this compound concentration, is then measured in the visible region of the electromagnetic spectrum.[1]
Data Presentation: Comparison of Methods
The choice of method depends on various factors, including the sample matrix, required sensitivity, and the instrumentation available. The table below summarizes key quantitative parameters for different spectrophotometric methods.
| Method | λmax (nm) | Linearity Range (µg/mL) | Remarks |
| Direct UV Spectrophotometry | 257 | Varies; e.g., 0.06 - 0.28 g/L | Simple and rapid, but may be prone to interference from other UV-absorbing compounds in the sample matrix.[2] |
| Ninhydrin Method | 585 | 7.5 - 35.0 | Based on the reaction with the primary amino group of this compound to form a colored product known as Ruhemann's purple. |
| Potassium Permanganate Method | 600 | 1 - 7 | Involves the oxidation of this compound in an alkaline medium, resulting in the formation of the green-colored manganate ion. |
| 1,2-Naphthoquinone-4-Sulfonate (NQS) Method | 444 | 10 - 60 | Relies on the reaction of the primary amino group of this compound with NQS in an alkaline medium. |
| Modified Biuret Reagent Method | 629 | Not specified | A colorimetric assay utilizing a modified biuret reagent for the selective detection of this compound. |
Experimental Protocols
Here are detailed methodologies for key experiments.
Protocol 1: Direct UV Spectrophotometry
This protocol relies on the direct measurement of UV absorbance of this compound.
1. Reagents and Materials:
-
This compound standard
-
Distilled water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of distilled water.
-
From the stock solution, prepare a series of working standards of varying concentrations by serial dilution with distilled water.
3. Sample Preparation:
-
Dissolve the laboratory sample containing this compound in distilled water.
-
If necessary, filter the sample to remove any particulate matter.
-
Dilute the sample solution to a concentration that falls within the linear range of the assay.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 257 nm.
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the prepared sample solutions.
5. Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Protocol 2: Ninhydrin Method (Colorimetric)
This method is based on the reaction of ninhydrin with the primary amino group of this compound.
1. Reagents and Materials:
-
This compound standard
-
Ninhydrin reagent (0.2% w/v in ethanol)
-
Ethanol
-
Distilled water
-
Water bath
-
Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Test tubes, volumetric flasks, and pipettes
2. Preparation of Standard Solutions:
-
Prepare a stock solution and working standards of this compound in distilled water as described in Protocol 1.
3. Sample Preparation:
-
Prepare the sample solution in distilled water as described in Protocol 1.
4. Experimental Procedure:
-
Pipette 1.0 mL of each working standard and sample solution into separate test tubes.
-
Add 4.0 mL of the ninhydrin reagent to each test tube.
-
Heat the test tubes in a boiling water bath for 15-20 minutes.
-
Cool the solutions to room temperature.
-
Dilute the solutions to a final volume of 10 mL with ethanol.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 585 nm.
-
Use a reagent blank (prepared in the same way but with 1.0 mL of distilled water instead of the sample or standard) to zero the instrument.
-
Measure the absorbance of each standard and sample.
6. Calculation:
-
Construct a calibration curve and determine the this compound concentration in the sample as described for the direct UV method.
Protocol 3: Potassium Permanganate Method (Colorimetric)
This protocol involves the oxidation of this compound by potassium permanganate in an alkaline medium.
1. Reagents and Materials:
-
This compound standard
-
Potassium permanganate (KMnO₄) solution (0.01 M)
-
Sodium hydroxide (NaOH) solution (1.0 M)
-
Distilled water
-
Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Test tubes, volumetric flasks, and pipettes
2. Preparation of Standard Solutions:
-
Prepare a stock solution and working standards of this compound in distilled water.
3. Sample Preparation:
-
Prepare the sample solution in distilled water.
4. Experimental Procedure:
-
To 1.0 mL of each standard and sample solution, add 1.0 mL of 0.01 M KMnO₄ solution and 2.0 mL of 1.0 M NaOH solution.
-
Allow the reaction to proceed for a specific, optimized time (e.g., 48 minutes) at room temperature.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 600 nm.
-
Use a reagent blank to zero the instrument.
-
Measure the absorbance of the green-colored solution.
6. Calculation:
-
Construct a calibration curve and determine the this compound concentration in the sample.
Visualizations
Caption: Experimental workflow for spectrophotometric determination of this compound.
Caption: Reaction of this compound with ninhydrin for colorimetric analysis.
References
Application Notes and Protocols for the Analysis of Methanol Release from Aspartame using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame, an artificial dipeptide sweetener, is widely utilized in various food and pharmaceutical products. Upon degradation, this compound can release methanol as a byproduct. The quantification of this released methanol is crucial for quality control, safety assessment, and stability studies of this compound-containing products. Gas chromatography (GC) offers a robust and sensitive analytical approach for the determination of methanol. This document provides detailed application notes and experimental protocols for analyzing methanol release from this compound using various GC-based methods.
This compound is chemically known as a methyl ester of the dipeptide of the natural amino acids L-aspartic acid and L-phenylalanine.[1] Under certain conditions, such as exposure to high temperatures or strongly acidic or alkaline environments, the ester bond in the this compound molecule can be hydrolyzed, leading to the release of methanol.[1] This degradation can also result in the formation of other products like aspartyl-phenylalanine and diketopiperazine.[2][3] The stability of this compound is pH-dependent, being most stable at a pH of 4.3.[1]
This compound Degradation Pathway
The degradation of this compound leading to the release of methanol is a critical consideration in product formulation and storage. The following diagram illustrates the primary degradation pathway.
Caption: this compound degradation pathway showing the release of methanol.
Analytical Workflow for Methanol Determination
The general workflow for the gas chromatographic analysis of methanol released from this compound involves sample preparation, GC separation, and detection. The choice of specific techniques, such as headspace sampling, can significantly enhance sensitivity and reduce matrix interference.
References
Application Notes and Protocols: Use of Aspartame as a Non-Caloric Sweetener in Rodent Diet Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aspartame in rodent diet studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information is intended to guide researchers in designing and interpreting studies investigating the physiological and behavioral effects of this common non-caloric sweetener.
Quantitative Data Summary
The following tables summarize quantitative data from various rodent studies on this compound, focusing on its effects on gut microbiota, metabolic parameters, neurobehavioral outcomes, and organ health.
Table 1: Effects of this compound on Gut Microbiota in Rodents
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Total Bacteria | Sprague-Dawley Rats | 5-7 g/kg/day | 10 weeks | Increased total bacteria count. | [1] |
| Phylum Level | C57Bl/6 J Mice | 10 g/L in drinking water | 21 months | In one study, decreased Actinobacteria and Firmicutes, and increased Bacteroidetes.[2] In a follow-up, these changes were not replicated.[2] | [2] |
| Family/Genus Level | Sprague-Dawley Rats | Not specified | Not specified | Increased abundance of Enterobacteriaceae and Clostridium leptum.[3] | |
| Family/Genus Level | C57Bl/6 J Mice | 10 g/L in drinking water | 21 months | Decreased abundance of Odoribacter. | |
| Family/Genus Level | Offspring of mothers on HFS diet | Not specified | Gestation & Lactation | Increased Porphyromonadaceae in both male and female offspring. |
Table 2: Metabolic and Physiological Effects of this compound in Rodents
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Fasting Blood Glucose | Sprague-Dawley Rats | 5-7 g/kg/day | 10 weeks | Elevated fasting blood glucose levels. | |
| Insulin Tolerance | Sprague-Dawley Rats | 5-7 g/kg/day | 10 weeks | Impaired insulin-stimulated glucose disposal. | |
| Body Weight | Wistar Rats | 75 & 125 mg/kg/day | Postnatal day 8 to 28 | Dose-dependent reduction in body weight. | |
| Body Weight | Sprague-Dawley Rats | 160 mg/kg | 90 days | Significant increase in total body weight alteration compared to control. | |
| Caloric Intake | Sprague-Dawley Rats | Not specified | Not specified | Reduced caloric intake compared to controls. | |
| Serum Malondialdehyde (MDA) | Male Mice | 80 & 160 mg/kg | 90 days | Significant increase in MDA levels, indicating oxidative stress. | |
| Brain Lipid Peroxides | Rats | 3 mg/kg/day | 6 weeks | Significantly higher brain lipid peroxides. | |
| Brain Glutathione (GSH) | Wistar Rats | 500 & 1000 mg/kg b.w. | 180 days | Significant reduction in GSH concentration. |
Table 3: Neurobehavioral and Neuropathological Effects of this compound in Rodents
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Anxiety-like Behavior (Elevated Plus Maze) | Wistar Rats | 75 & 125 mg/kg/day | Postnatal day 8 to 28 | Shorter stay in open arms, suggestive of anxiety. | |
| Anxiety-like Behavior (Elevated Zero Maze) | C57BL/6 Mice | 0.015% & 0.03% in drinking water | Not specified | Robust anxiety-like behavior observed. | |
| Locomotor Activity (Open Field Test) | Weaned Wistar Rats | 40 & 80 mg/kg | 21 days | Significant decrease in locomotor activities. | |
| Memory (Morris Water Maze) | Sprague Dawley Rats | 40 mg/kg BW | 28 days | Significant decrease in latency time, track length, and time in target quadrant. | |
| Passive Avoidance Learning | Rats | 3 mg/kg/day | 6 weeks | Significantly impaired passive avoidance learning performance. | |
| Hippocampal Neuronal Count | Rats | 3 mg/kg/day | 6 weeks | Significantly lower neuronal count in CA1-CA3 areas. | |
| Cerebellar Purkinje Cells | Weaned Wistar Rats | 80 mg/kg bw | 21 days | Greater neurodegeneration of Purkinje cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's effects in rodents.
Protocol 2.1: Gut Microbiota Analysis via 16S rRNA Sequencing
Objective: To characterize the composition of the gut microbiota in rodents following this compound administration.
Materials:
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Fecal sample collection tubes
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DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
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PCR primers for the 16S rRNA gene (e.g., V3-V4 region)
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High-fidelity DNA polymerase
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PCR purification kit
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Next-generation sequencing platform (e.g., Illumina MiSeq)
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Bioinformatics software for data analysis (e.g., QIIME 2, mothur)
Procedure:
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Fecal Sample Collection: Collect fresh fecal pellets from individual animals at specified time points and immediately store them at -80°C.
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DNA Extraction: Extract microbial DNA from fecal samples using a commercial kit following the manufacturer's instructions.
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16S rRNA Gene Amplification: Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.
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Library Preparation and Sequencing: Purify the PCR products, attach sequencing adapters, and sequence the amplicons on a next-generation sequencing platform.
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Data Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Assign taxonomy to the representative sequences. Perform statistical analyses to compare microbial community composition and diversity between treatment groups.
Protocol 2.2: Neurobehavioral Assessment - Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents.
Materials:
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Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
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Video recording and tracking software
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Sound-attenuating chamber
Procedure:
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Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the test.
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Test Procedure: Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).
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Data Recording: Record the session using a video camera. Analyze the recording to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
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Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of increased anxiety-like behavior.
Protocol 2.3: Neurobehavioral Assessment - Morris Water Maze (MWM)
Objective: To evaluate spatial learning and memory.
Materials:
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A large circular pool filled with opaque water
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A hidden escape platform submerged just below the water surface
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Visual cues placed around the pool
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Video recording and tracking software
Procedure:
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Acquisition Phase: For several consecutive days (e.g., 4-5 days), place the rodent in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
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Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim freely for a set period.
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Data Recording: Record all trials using a video camera.
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Data Analysis: During the acquisition phase, measure the escape latency (time to find the platform) and the path length. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
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Interpretation: Longer escape latencies and path lengths during acquisition, and less time spent in the target quadrant during the probe trial, indicate impaired spatial learning and memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the literature on this compound's effects.
References
Troubleshooting & Optimization
Preventing diketopiperazine (DKP) formation from aspartame in neutral pH solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of diketopiperazine (DKP) from aspartame in neutral pH solutions.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is its formation a concern in this compound-sweetened solutions?
A1: Diketopiperazine (DKP), specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid, is a primary degradation product of this compound. Its formation occurs through an intramolecular cyclization reaction, which is particularly favored in neutral to alkaline conditions (pH > 6).[1] This transformation is a concern for several reasons:
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Loss of Sweetness: DKP is not sweet; therefore, its formation leads to a decrease in the desired sweetness of the product.[1]
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Potential for Further Degradation: DKP itself can hydrolyze into other byproducts, further altering the chemical profile of the solution.[1]
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Regulatory Limits: Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have set maximum permissible levels for DKP in this compound preparations, typically around 1.5 wt%.[2]
Q2: What is the primary degradation pathway of this compound at neutral pH?
A2: At neutral to alkaline pH (pH > 6), the dominant degradation pathway for this compound is an intramolecular cyclization reaction. This process involves the nucleophilic attack of the amino group on the ester carbonyl, leading to the formation of a six-membered ring structure, DKP, with the concurrent release of methanol.[1] This is in contrast to acidic conditions (pH < 4), where the primary degradation mechanism is the hydrolysis of the methyl ester bond, yielding L-aspartyl-L-phenylalanine (ASP-PHE) and methanol.
Q3: What are the key factors that accelerate DKP formation from this compound?
A3: Several factors can significantly accelerate the degradation of this compound to DKP in neutral solutions:
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pH: This is the most critical factor. This compound's stability is lowest at neutral to alkaline pH, with the rate of DKP formation increasing as the pH rises above 6. The maximum stability of this compound is observed at a pH of approximately 4.3.
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Temperature: Elevated temperatures significantly increase the rate of all chemical reactions, including the intramolecular cyclization that forms DKP.
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Storage Time: The longer a solution of this compound is stored, the greater the extent of degradation to DKP.
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Solution Composition: The presence of certain ingredients, such as phosphate buffers, can catalyze the degradation of this compound.
Q4: How can DKP formation from this compound be minimized in neutral pH solutions?
A4: Several strategies can be employed to mitigate the formation of DKP in neutral pH formulations:
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pH Adjustment: If the formulation allows, adjusting the pH to the range of maximum stability (pH 4.0-5.0) is the most effective method to prevent DKP formation.
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Temperature Control: Preparing and storing this compound-containing solutions at refrigerated temperatures (e.g., 4°C) can significantly slow down the degradation kinetics.
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Use of Stabilizers: The addition of certain excipients can enhance the stability of this compound. These include:
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the phenyl group of this compound, protecting it from intramolecular reactions. Beta-cyclodextrin has been shown to significantly enhance this compound stability.
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Sucrose Fatty Acid Esters: These non-ionic surfactants have been reported to improve the storage stability of this compound in aqueous environments.
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Encapsulation: Encasing this compound in fats or maltodextrin can improve its stability, particularly against heat.
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Minimize Storage Time: Preparing solutions fresh and minimizing the storage duration before use is a practical way to reduce DKP formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of sweetness in my neutral pH formulation. | High rate of this compound degradation to non-sweet DKP. | 1. Verify pH: Ensure the pH of your solution is not above 7. If possible, adjust to the optimal stability range of pH 4.0-5.0. 2. Lower Storage Temperature: Store the formulation at refrigerated temperatures (2-8°C). 3. Incorporate a Stabilizer: Consider adding a stabilizing agent such as beta-cyclodextrin. |
| I'm observing an unexpected peak in my HPLC analysis that co-elutes with my analyte of interest. | The unexpected peak is likely a degradation product of this compound, such as DKP, aspartyl-phenylalanine (Asp-Phe), or phenylalanine (Phe). | 1. Run Standards: Inject analytical standards of the common degradation products (DKP, Asp-Phe, Phe) to confirm the identity of the unknown peak by comparing retention times. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation between this compound and its degradants. 3. Use Mass Spectrometry (MS): An HPLC-MS method can provide definitive identification of the co-eluting peak. |
| My quantitative results for this compound concentration are inconsistent between samples. | This could be due to ongoing degradation during sample preparation and analysis, or issues with the analytical method itself. | 1. Control Sample Handling: Keep samples cool and analyze them as quickly as possible after preparation. 2. Method Validation: Ensure your HPLC method is properly validated for linearity, accuracy, and precision. 3. Internal Standard: Use an internal standard to correct for variations in injection volume and detector response. |
| The formation of DKP is still too high even with pH and temperature control. | The formulation may contain excipients that are catalyzing the degradation of this compound. | 1. Review Formulation Components: Identify any components that could be contributing to instability (e.g., certain buffer salts). 2. Excipient Compatibility Study: Conduct a systematic study to evaluate the impact of each excipient on this compound stability. 3. Consider Alternative Sweeteners: If this compound stability remains a significant issue, explore the use of more stable sweeteners for your specific application. |
Data Presentation
Table 1: Effect of pH on this compound Half-Life at Room Temperature
| pH | Half-Life (Days) | Primary Degradation Product(s) |
| 3 | Significantly longer than at pH 7 | L-aspartyl-L-phenylalanine (Asp-Phe), Phenylalanine methyl ester (PME) |
| 4.3 | ~300 | Minimal degradation |
| 5 | - | L-aspartyl-L-phenylalanine (Asp-Phe), Phenylalanine methyl ester (PME) |
| 7 | A few days | Diketopiperazine (DKP), Aspartyl-phenylalanine (Asp-Phe) |
Data compiled from multiple sources.
Table 2: Influence of Temperature on this compound Stability
| Temperature (°C) | Condition | Observation |
| 4 | Refrigerated Storage | Significantly slows down degradation kinetics. |
| 25 (Room Temp) | Standard Storage | Degradation is observable, especially at neutral pH. |
| 37 | Elevated Temperature | This compound concentration considerably decreases, with a corresponding increase in DKP and Asp-Phe. |
| 60 | Accelerated Stability Testing | Rapid degradation of this compound. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Monitoring this compound Stability in a Neutral pH Solution using HPLC
Objective: To quantify the degradation of this compound and the formation of DKP over time in a buffered solution at neutral pH and a specified temperature.
Materials and Reagents:
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This compound (analytical standard grade)
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Diketopiperazine (DKP) (analytical standard grade)
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Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
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HPLC-grade water
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HPLC-grade acetonitrile or methanol
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0.45 µm syringe filters
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Amber HPLC vials
Procedure:
-
Preparation of Buffered this compound Solution:
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Prepare a phosphate buffer solution at the desired neutral pH (e.g., pH 7.0).
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Accurately weigh a known amount of this compound and dissolve it in the buffer to create a stock solution of a specific concentration (e.g., 1 mg/mL).
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Verify the final pH of the solution and adjust if necessary.
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Filter the solution through a 0.45 µm syringe filter into clean storage vials.
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-
Stability Study Execution:
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Divide the prepared solution into multiple amber vials to protect from light.
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Store the vials under the desired experimental temperature (e.g., 25°C or 40°C).
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At specified time points (e.g., T=0, 1 day, 3 days, 7 days, 14 days), remove one vial from the storage condition for analysis.
-
-
HPLC Analysis:
-
Method: A reverse-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer at pH 3.5-5.0) and an organic solvent (e.g., acetonitrile).
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Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher specificity.
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Calibration: Prepare calibration curves using freshly made standards of this compound and DKP of known concentrations.
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Analysis: Inject the samples from the stability study and the calibration standards into the HPLC system.
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-
Quantification:
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Determine the concentration of this compound and DKP in each sample by comparing their respective peak areas to the calibration curves.
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Calculate the percentage of this compound remaining relative to the initial concentration at T=0.
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Plot the percentage of remaining this compound and the percentage of formed DKP as a function of time.
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Mandatory Visualizations
Caption: this compound degradation pathways at neutral vs. acidic pH.
Caption: Workflow for an this compound stability study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Optimizing enzymatic synthesis of aspartame for higher yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of aspartame for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis of this compound over chemical synthesis?
A1: Enzymatic synthesis, primarily using thermolysin, offers several key advantages over traditional chemical methods:
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High Specificity: Enzymes like thermolysin are highly regioselective and stereoselective, exclusively producing the desired α-aspartame. This avoids the formation of the bitter-tasting β-aspartame byproduct, which is a common issue in chemical synthesis.[1][2][3][4]
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Milder Reaction Conditions: Enzymatic reactions typically occur under mild temperature and pH conditions, which preserves the integrity of the final product and reduces energy consumption.[5]
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Environmentally Friendly: This method reduces the need for harsh chemical reagents and protecting groups, making the process more sustainable.
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Simplified Purification: The high specificity of the enzyme results in fewer byproducts, simplifying the downstream purification process and potentially increasing overall yield.
Q2: What is the primary enzyme used for this compound synthesis, and what are its key characteristics?
A2: The most commonly used enzyme is thermolysin . It is a thermostable metalloprotease originally isolated from Bacillus thermoproteolyticus. Its key features include:
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Thermostability: It is active at elevated temperatures, which can improve reaction rates and substrate solubility.
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High Specificity: It specifically catalyzes the formation of the peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine methyl ester.
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Calcium-Dependent Stability: Thermolysin requires calcium ions for maintaining its structural stability.
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Zinc-Dependent Activity: It is a zinc-dependent metalloprotease, meaning a zinc ion is essential for its catalytic activity.
Q3: What are the common byproducts and degradation products in this compound synthesis and how can they be minimized?
A3: The primary byproduct of concern is β-aspartame , which has a bitter taste. A significant degradation product is diketopiperazine (DKP) , which forms from the intramolecular cyclization of this compound, leading to a loss of sweetness.
Minimization Strategies:
| Byproduct/Degradation Product | Minimization Strategy |
| β-Aspartame | Utilize enzymatic synthesis with thermolysin, which is highly regioselective for the α-isomer. |
| Diketopiperazine (DKP) | Maintain a weakly acidic pH (around 4-5) during the reaction and subsequent handling. Control the temperature, as lower temperatures reduce the rate of DKP formation. |
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
Issue 1: Low Yield of this compound Precursor (Z-Asp-Phe-OMe)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal pH | Verify and adjust the pH of the reaction mixture. For immobilized thermolysin, the optimal pH is often around 7.5. | Increased enzyme activity and product formation. |
| Incorrect Temperature | Ensure the reaction is running at the optimal temperature. For immobilized thermolysin, this is typically around 50°C. | Enhanced reaction rate and yield. |
| Substrate Inhibition | High concentrations of the N-protected L-aspartic acid (Z-Asp) can inhibit the enzyme. Consider a fed-batch or continuous-flow reactor to maintain lower substrate concentrations. | Reduced inhibition and improved enzyme productivity. |
| Poor Substrate Solubility | Use a suitable organic solvent system, such as a mixture of tert-amyl alcohol and ethyl acetate, to improve the solubility of substrates. | Increased substrate availability for the enzyme, leading to a higher reaction rate. |
| Enzyme Deactivation | If using a free enzyme in organic solvents, consider enzyme immobilization to improve stability. Bentonite clay is one possible support material. | Increased enzyme stability and reusability, leading to sustained high yields. |
Issue 2: Low Purity of Final this compound Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of β-Aspartame | This is more common in chemical synthesis. Ensure you are using an enzymatic method with thermolysin for high regioselectivity. | Exclusive formation of the desired α-aspartame. |
| Product Degradation to DKP | After the synthesis of the this compound precursor, ensure the deprotection and purification steps are performed at a controlled, weakly acidic pH and lower temperatures. | Minimized formation of DKP and preservation of the sweet α-aspartame. |
| Incomplete Deprotection | During the conversion of the precursor (e.g., Z-Asp-Phe-OMe) to this compound, ensure complete removal of the protecting group (e.g., by catalytic hydrogenation). Monitor the reaction progress using techniques like HPLC. | A pure final product free of the protected intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor (Z-Asp-Phe-OMe) using Immobilized Thermolysin
This protocol is based on a continuous synthesis method in a column reactor.
Materials:
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N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)
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L-Phenylalanine methyl ester (PheOMe)
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Immobilized Thermolysin
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tert-amyl alcohol and ethyl acetate (solvent)
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Buffer solution (e.g., 0.01 M MES-NaOH, pH 6.0, containing 20 mM CaCl2)
Procedure:
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Substrate Preparation: Prepare a substrate solution by dissolving Z-Asp (e.g., 40 mM) and PheOMe (e.g., 200 mM) in a mixed solvent of tert-amyl alcohol and ethyl acetate (e.g., 33:67 v/v).
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Reactor Setup: Pack a column reactor with the immobilized thermolysin.
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Reaction: Continuously feed the substrate solution through the column reactor at a controlled temperature (e.g., 40°C) and space velocity (e.g., 3.6 h⁻¹).
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Monitoring: Monitor the effluent from the reactor using HPLC to determine the yield of the Z-Asp-Phe-OMe precursor.
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Column Washing: Periodically wash the column to maintain enzyme activity for long-term synthesis.
Protocol 2: Deprotection and Purification of this compound
Materials:
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Z-Asp-Phe-OMe (this compound precursor)
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Methanol
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Palladium on carbon (Pd/C) catalyst
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Ammonium formate
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Hydrochloric acid (1 M)
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Sodium hydroxide (2 M)
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Ion-exchange chromatography column (e.g., QAE-Sephadex A-25)
Procedure:
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Catalytic Transfer Hydrogenation (Deprotection):
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Dissolve the Z-Asp-Phe-OMe precursor in methanol.
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Add ammonium formate and a 5% Pd/C catalyst.
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Allow the reaction to proceed at room temperature until gas evolution ceases (approximately 20 minutes).
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Catalyst Removal: Remove the catalyst by centrifugation and filtration.
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Solvent Evaporation: Evaporate the methanol from the filtrate to obtain the crude product.
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Purification:
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Dissolve the crude product in water.
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Neutralize the solution with 2 M NaOH.
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Pass the solution through an ion-exchange column to remove charged impurities.
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Elute the purified this compound with water.
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Lyophilization: Lyophilize the eluted solution to obtain pure, solid this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Precursor Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Enzyme State | Immobilized Thermolysin | Immobilized Thermolysin | Immobilized Thermolysin |
| Solvent | tert-amyl alcohol | Ethyl acetate | tert-amyl alcohol / Ethyl acetate (33:67 v/v) |
| Substrates | 120 mM Z-Asp, 200 mM PheOMe | Not specified | 40 mM Z-Asp, 200 mM PheOMe |
| Temperature | 45°C | 25°C | 40°C |
| Yield | Not specified, stable for >300h | ~95% | 99% |
| Reactor Type | Column Reactor | Column Reactor | Column Reactor |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting aspartame degradation in long-term stability studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aspartame degradation during long-term stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades via two pathways:
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Hydrolysis: Under acidic conditions (pH < 4), the ester or peptide bonds of this compound can hydrolyze.[1][2][3] This results in the formation of L-aspartyl-L-phenylalanine, methanol, and subsequently the individual amino acids, aspartic acid and phenylalanine.[2][3]
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Intramolecular Cyclization: In neutral to alkaline environments (pH > 5), this compound is more likely to undergo cyclization to form diketopiperazine (DKP) and methanol.
Q2: What are the major degradation products of this compound I should be monitoring?
A2: The primary degradation products to monitor in your stability studies are:
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Diketopiperazine (DKP): A major degradation product, especially under neutral to alkaline conditions.
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L-Aspartyl-L-phenylalanine (Asp-Phe): A product of hydrolysis.
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Phenylalanine methyl ester (PME): A degradation product primarily formed under acidic conditions (pH 2-6).
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Aspartic Acid (Asp) and Phenylalanine (Phe): The constituent amino acids of this compound, formed from the hydrolysis of the peptide bond.
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Methanol: Formed during both hydrolysis and cyclization.
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: this compound exhibits its maximum stability in aqueous solutions at a pH of approximately 4.3. Its stability significantly decreases as the pH moves towards neutral or alkaline conditions.
Q4: How does temperature affect the stability of this compound?
A4: Increased temperature accelerates the degradation of this compound. Like many chemical reactions, the rate of both hydrolysis and cyclization increases with rising temperature. Therefore, long-term stability studies should be conducted under controlled temperature conditions.
Q5: Can excipients in my formulation affect this compound stability?
A5: Yes, certain excipients can interact with this compound and affect its stability. For example, incompatibilities have been reported with dibasic calcium phosphate and magnesium stearate. It is crucial to conduct compatibility studies with all formulation excipients during pre-formulation and long-term stability testing.
Troubleshooting Guide
Problem 1: Faster than expected degradation of this compound in my liquid formulation.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the formulation. | Verify the pH of your formulation. This compound is most stable at pH 4.3. If the pH is outside the optimal range of 3-5, consider adjusting it with a suitable buffering agent. |
| Elevated storage temperature. | Ensure that stability chambers are properly calibrated and maintaining the intended temperature. Even slight temperature increases can significantly accelerate degradation. |
| Presence of moisture. | This compound is more stable in dry conditions. For solid dosage forms, ensure packaging protects against moisture ingress. For liquid formulations, water activity can influence degradation rates. |
| Incompatible excipients. | Review the formulation for excipients known to be incompatible with this compound, such as certain phosphates or stearates. Conduct compatibility studies if you suspect an interaction. |
Problem 2: Inconsistent or unexpected peaks in my HPLC chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step |
| Co-elution of degradation products. | The various degradation products of this compound may have similar retention times to the parent compound or other excipients, depending on the HPLC method. |
| Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or column chemistry to achieve better separation of this compound and its degradants. A C18 reversed-phase column is commonly used. | |
| Formation of secondary degradation products. | Over time, the primary degradation products can themselves degrade, leading to additional peaks in the chromatogram. |
| Solution: Use a mass spectrometry (MS) detector in conjunction with HPLC (LC-MS) to identify the mass of the unknown peaks and confirm their identity. | |
| Peak tailing of the this compound peak. | This can be caused by interactions between the amine groups in this compound and residual silanol groups on the silica-based HPLC column. |
| Solution: Add a competing base like triethylamine to the mobile phase, lower the mobile phase pH, or use an end-capped HPLC column to minimize these interactions. |
Data Presentation
Table 1: Effect of pH on this compound Half-Life at Room Temperature
| pH Value | Approximate Half-Life (Days) | Primary Degradation Pathway |
| 3 | Significantly longer than at pH 7 | Hydrolysis |
| 4.3 | ~300 | Minimal Degradation |
| 7 | A few days | Cyclization (DKP formation) |
Table 2: Influence of Temperature and pH on this compound Stability in Orange Flavored Soft Drinks
| pH | Storage Temperature (°C) | Remaining this compound after 2 Months (%) | Remaining this compound after 5 Months (%) |
| 2.75 | 20 | - | 65.4 |
| 3.25 | 20 | - | 82.1 |
| 4.57 | 20 | - | 87.8 |
| 2.75 | 30 | 60.6 | - |
| 3.25 | 30 | 79.2 | - |
| 4.57 | 30 | 89.7 | - |
| Data adapted from a study on orange flavored soft drinks. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and its Degradation Products
This protocol provides a general methodology for the separation and quantification of this compound and its primary degradation products. Method optimization will be required based on the specific formulation matrix and available instrumentation.
Objective: To quantify the concentration of this compound and its major degradation products (DKP, Asp-Phe) over time in a long-term stability study.
Materials:
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This compound reference standard
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Diketopiperazine (DKP) and Aspartyl-phenylalanine (Asp-Phe) reference standards
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HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC system with UV or PDA detector
Procedure:
-
Preparation of Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water (or a buffer like phosphate buffer) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Preparation of Standard Solutions: Prepare individual stock solutions of this compound, DKP, and Asp-Phe in the mobile phase. From these, prepare a series of mixed standard solutions at different concentrations to create a calibration curve.
-
Sample Preparation:
-
Withdraw an aliquot of the sample from the stability chamber at each time point.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution may be necessary to separate all compounds. For example, a gradient of increasing acetonitrile concentration.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength where this compound and its degradation products absorb, typically around 210-220 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks for this compound, DKP, and Asp-Phe based on the retention times of the reference standards.
-
Quantify the concentration of each compound in the samples by comparing the peak areas to the calibration curve.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
Mandatory Visualization
Caption: this compound degradation pathways under different pH conditions.
Caption: Troubleshooting workflow for unexpected this compound degradation.
References
Technical Support Center: Accurate Aspartame Quantification in Diet Soft Drinks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of aspartame quantification in diet soft drinks.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound in diet soft drinks?
The most common and robust methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] HPLC-UV is a cost-effective technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, which is ideal for detecting trace levels of this compound.[1] Other methods include Capillary Electrophoresis (CE) and UV-Vis Spectrophotometry, though the latter can be less specific.[2][3]
Q2: Why is sample preparation crucial for accurate this compound analysis?
Proper sample preparation is essential to remove interfering substances from the complex matrix of diet soft drinks, which can contain other additives like caffeine, benzoic acid, and coloring agents.[4] A critical first step for carbonated beverages is degassing, typically achieved through sonication, to prevent bubble formation in the analytical system. Subsequent steps may include dilution to bring the this compound concentration within the calibration range and filtration to remove particulates.
Q3: What are the common degradation products of this compound, and how do they affect analysis?
This compound is known to be unstable under certain conditions of temperature and pH, degrading into several products, including 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine or DKP), aspartyl-phenylalanine, phenylalanine, and aspartic acid. These degradation products can co-elute with this compound or other analytes, leading to inaccurate quantification. Therefore, it is crucial to use a chromatographic method that can effectively separate this compound from its degradants.
Q4: How can I avoid interference from other soft drink additives?
The simultaneous analysis of this compound and other additives like caffeine and preservatives (e.g., sodium benzoate) is possible with a well-optimized HPLC method. Key to avoiding interference is the selection of an appropriate stationary phase (typically a C18 column), mobile phase composition, and detector wavelength. A photodiode array (PDA) detector can be particularly useful for identifying different compounds based on their unique UV spectra.
Q5: What are the typical validation parameters for an this compound quantification method?
A validated method ensures reliable and reproducible results. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Troubleshooting Guides
Problem 1: Poor Peak Shape or Tailing for this compound
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Possible Cause: Inappropriate mobile phase pH. This compound is an amphoteric molecule, and its charge state is pH-dependent.
-
Solution: Adjust the mobile phase pH. A pH of around 3.5 to 4.5 is often optimal for good peak shape on a C18 column. Ensure the mobile phase is adequately buffered.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Consider using a column with end-capping or a different stationary phase chemistry. Adding a small amount of an ion-pairing agent to the mobile phase can also improve peak shape.
Problem 2: Shifting Retention Times for this compound
-
Possible Cause: Inconsistent mobile phase composition or flow rate.
-
Solution: Ensure the HPLC pump is functioning correctly and that the mobile phase is properly mixed and degassed.
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
Possible Cause: Insufficient column equilibration time between injections.
-
Solution: Increase the equilibration time to ensure the column is fully conditioned with the mobile phase before each run.
Problem 3: Co-elution of this compound with Degradation Products or Other Additives
-
Possible Cause: Inadequate chromatographic separation.
-
Solution: Optimize the mobile phase composition. This could involve changing the solvent ratio (e.g., acetonitrile/water) or the type of organic modifier. A gradient elution may provide better separation than an isocratic one.
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Possible Cause: Inappropriate column selection.
-
Solution: Use a column with a different selectivity or a higher efficiency (e.g., smaller particle size).
Problem 4: Low Recovery of this compound
-
Possible Cause: Incomplete extraction from the sample matrix.
-
Solution: For more complex matrices, a solid-phase extraction (SPE) step may be necessary to effectively isolate this compound and remove interferences.
-
Possible Cause: Degradation of this compound during sample preparation or storage.
-
Solution: Keep samples and standards cool and protected from light. Analyze samples as soon as possible after preparation. This compound is more stable at a pH between 3 and 5.
Quantitative Data Summary
Table 1: Typical HPLC-UV Method Parameters for this compound Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.5-4.5) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210-220 nm | |
| Injection Volume | 10-20 µL | |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Table 2: Performance Characteristics of Validated HPLC Methods for this compound
| Parameter | Reported Value Range | Reference(s) |
| Linearity (R²) | > 0.999 | |
| LOD (mg/L) | 0.03 - 1.60 | |
| LOQ (mg/L) | 0.10 - 25 | |
| Recovery (%) | 96.1 - 105.0 | |
| Precision (RSD %) | < 2% |
Table 3: this compound Concentration in Various Diet Soft Drinks
| Soft Drink Type | This compound Concentration (mg/L) | Reference(s) |
| Diet Cola | 30 - 527 | |
| Diet Pepsi | Not explicitly quantified, but present | |
| Diet 7-Up | Not explicitly quantified, but present |
Note: this compound concentrations can vary significantly between brands and even between different batches of the same product.
Experimental Protocols
Protocol 1: Quantification of this compound in Diet Soft Drinks by HPLC-UV
This protocol provides a general procedure for the determination of this compound in clear diet beverages.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1000 mg/L) in deionized water.
-
From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of this compound in the samples (e.g., 10, 25, 50, 100, 200 mg/L).
-
-
Sample Preparation:
-
Degas the carbonated soft drink sample by placing it in an ultrasonic bath for 15-20 minutes.
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Dilute the degassed sample with deionized water to bring the expected this compound concentration into the calibration range (a 1:10 or 1:20 v/v dilution is common).
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Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase of acetonitrile and phosphate buffer (e.g., 20:80 v/v, pH adjusted to 4.5).
-
Set the flow rate to 1.0 mL/min and the UV detector to 217 nm.
-
Inject the prepared standards and samples.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve, accounting for the dilution factor.
-
Visualizations
Caption: Workflow for this compound Quantification by HPLC-UV.
Caption: Troubleshooting Logic for HPLC Analysis of this compound.
References
Strategies to control for the effects of aspartame's breakdown products in experiments
This guide provides technical support for researchers, scientists, and drug development professionals designing experiments to investigate the biological effects of aspartame. It focuses on strategies to control for the effects of its breakdown products.
Frequently Asked Questions (FAQs)
Q1: What are the primary breakdown products of this compound and their known biological effects?
A: Upon ingestion, this compound is rapidly and completely hydrolyzed in the small intestine by digestive enzymes.[1] It does not enter the bloodstream intact.[1] The process yields three primary metabolites:
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Phenylalanine (50% by weight): An essential amino acid. High concentrations can compete with other large neutral amino acids for transport across the blood-brain barrier, which may influence the production of neurotransmitters like dopamine and serotonin.[2][3] This is of particular concern for individuals with the genetic disorder phenylketonuria (PKU).[4]
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Aspartic Acid (40% by weight): A non-essential amino acid that can be converted into the neurotransmitter glutamate. At very high levels, it has the potential to exert excitotoxic effects through the activation of N-methyl-D-aspartate (NMDA) receptors.
-
Methanol (10% by weight): This is metabolized in the liver first to formaldehyde and then to formic acid. The amount of methanol produced from this compound consumption is generally less than that from other common food sources like fruit juices.
Some studies suggest that these breakdown products may be more biologically active or toxic than the parent this compound molecule itself.
Q2: Why is it crucial to control for the effects of these breakdown products in my experiments?
A: Controlling for the effects of this compound's metabolites is essential for accurate data interpretation. Since this compound itself is not found in circulating blood, any observed systemic effect is necessarily caused by its breakdown products. A proper control structure allows you to attribute an observed biological effect to a specific metabolite or to a combined effect of the metabolites. Without these controls, it is impossible to conclude whether an observed outcome is due to phenylalanine, aspartic acid, methanol, or a combination thereof.
Q3: What are the recommended control groups for an experiment studying the effects of this compound?
A: To rigorously differentiate the effects of the parent compound's metabolites, a comprehensive experimental design should include multiple control groups. The ideal setup isolates the effect of each major breakdown product.
Recommended Experimental Groups:
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Vehicle Control: The non-active solvent used to deliver the test articles (e.g., saline, distilled water).
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This compound (APM) Group: The main experimental group receiving the target dose of this compound.
-
Phenylalanine (PHE) Control: Receives a dose of phenylalanine that is molar-equivalent to the amount produced from the this compound dose.
-
Aspartic Acid (ASP) Control: Receives a dose of aspartic acid that is molar-equivalent to the amount produced from the this compound dose.
-
Methanol (MET) Control: Receives a dose of methanol that is molar-equivalent to the amount produced from the this compound dose.
-
(Optional but Recommended) Metabolite Mixture Control: Receives a combination of phenylalanine, aspartic acid, and methanol in the same molar-equivalent doses as the individual control groups. This helps identify any synergistic effects.
This experimental design is visualized in the workflow diagram below.
Caption: Experimental workflow for dissecting this compound's effects.
Q4: How do I calculate the correct doses for the breakdown product control groups?
A: Doses for the metabolite control groups must be equivalent to the amount produced from the breakdown of the administered this compound dose on a molar basis, not just by weight. This compound (C₁₄H₁₈N₂O₅) has a molar mass of approximately 294.3 g/mol .
The breakdown occurs as follows: 1 mole of this compound → 1 mole of Phenylalanine + 1 mole of Aspartic Acid + 1 mole of Methanol
Table 1: Molar Mass and Dose Calculation
| Compound | Molar Mass ( g/mol ) | Calculation from this compound (APM) Dose | Example: 80 mg/kg APM Dose |
| This compound (APM) | 294.3 | - | 80 mg/kg |
| Phenylalanine (PHE) | 165.19 | Dose (PHE) = Dose (APM) * (165.19 / 294.3) | ~44.9 mg/kg |
| Aspartic Acid (ASP) | 133.10 | Dose (ASP) = Dose (APM) * (133.10 / 294.3) | ~36.2 mg/kg |
| Methanol (MET) | 32.04 | Dose (MET) = Dose (APM) * (32.04 / 294.3) | ~8.7 mg/kg |
Note: These calculations provide the molar equivalent doses required for the control groups. Animal studies have used a wide range of this compound doses, from 17 mg/kg up to 2000 mg/kg.
Troubleshooting Guides
Issue: I am observing a biological effect in my this compound-treated group. How can I determine if it's from a specific metabolite?
A: This is the primary reason for using the comprehensive control group structure. By comparing the results from your different groups, you can logically deduce the source of the effect.
References
Improving the separation of aspartame from other sweeteners in chromatographic analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of aspartame from other sweeteners.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and other sweeteners?
A1: The most frequently used stationary phase for the analysis of this compound and other artificial sweeteners is a C18 reversed-phase column.[1][2][3] This type of column provides good retention and separation for the moderately polar compounds found in many sweetener formulations.
Q2: What are typical mobile phase compositions for this compound analysis?
A2: Common mobile phases consist of a mixture of an aqueous buffer (like phosphate or acetate buffer) and an organic modifier, most often acetonitrile or methanol.[1][3] The exact ratio and pH of the mobile phase are critical for achieving optimal separation and are often adjusted based on the specific sweeteners being analyzed.
Q3: What detection wavelength is recommended for this compound?
A3: this compound can be detected using a UV detector, with the wavelength of maximum absorbance typically around 210-220 nm. However, to simultaneously detect other sweeteners, a diode array detector (DAD) might be employed to monitor multiple wavelengths. For instance, acesulfame-K has a maximum absorbance at a slightly higher wavelength, around 226 nm.
Q4: How can I prepare beverage samples for analysis?
A4: For carbonated beverages, the primary sample preparation step is degassing, which can be achieved using an ultrasonic bath. Solid samples are typically dissolved in deionized water or a suitable solvent and may require filtration through a 0.45 µm filter before injection to remove any particulate matter.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of this compound and other sweeteners.
Problem: Poor Resolution Between this compound and Other Sweeteners (e.g., Acesulfame-K, Saccharin)
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Possible Cause 1: Inappropriate Mobile Phase pH. The ionization state of both this compound and other sweeteners is highly dependent on the pH of the mobile phase. This can significantly impact their retention and selectivity.
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For example, a study separating this compound and acesulfame-K found that a phosphate buffer at pH 4.5 provided optimal resolution and peak shape. Experiment with small, incremental changes in pH (e.g., ± 0.2 pH units) to find the optimal separation.
-
-
Possible Cause 2: Incorrect Mobile Phase Composition. The ratio of organic solvent to aqueous buffer in the mobile phase directly influences the retention times and separation of the analytes.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times and may improve the resolution of early-eluting peaks. Conversely, a higher percentage will decrease retention times. Isocratic elution with a well-chosen mobile phase composition can be effective, but a gradient elution may be necessary for complex mixtures of sweeteners.
-
-
Possible Cause 3: Inefficient Column. Over time, column performance can degrade, leading to broader peaks and reduced resolution.
-
Solution: First, try cleaning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column by trapping strongly retained compounds and particulates.
-
Problem: this compound Peak Tailing
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Possible Cause 1: Secondary Interactions with Residual Silanols. Silica-based C18 columns can have residual silanol groups that can interact with basic functional groups on the analyte, such as the amine group in this compound, leading to peak tailing.
-
Solution 1: Lower the mobile phase pH. Operating at a lower pH (e.g., below 3) can suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use an end-capped column. These columns have been chemically treated to reduce the number of accessible silanol groups.
-
Solution 3: Add a competing base to the mobile phase. A small concentration of an amine modifier, such as triethylamine, can be added to the mobile phase to compete with the analyte for interaction with the silanol groups.
-
-
Possible Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: Retention Time Drift
-
Possible Cause 1: Inadequate Column Equilibration. If the column is not properly equilibrated with the mobile phase before injection, retention times can shift.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 10-20 column volumes) with the mobile phase before starting the analysis. One study noted an equilibration time of 40 minutes before injection.
-
-
Possible Cause 2: Changes in Mobile Phase Composition. The composition of the mobile phase can change over time due to evaporation of the more volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs covered. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Possible Cause 3: Fluctuations in Column Temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Experimental Protocols
Method 1: Isocratic Separation of this compound and Acesulfame-K
-
Column: Welchrom C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen phosphate (pH 4.5) and acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 217 nm for this compound and 226 nm for Acesulfame-K
Method 2: Gradient Separation of Six Sweeteners
-
Column: Platicil ODS (250 mm × 4.6 mm, 5µm)
-
Mobile Phase A: 20 mmol/L (NH4)2SO4 (pH 4.4)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient elution program should be developed to achieve separation of the specific sweeteners of interest.
-
Detection: Diode Array Detector (DAD)
Quantitative Data Summary
Table 1: Chromatographic Parameters for this compound and Other Sweeteners
| Sweetener | Retention Time (min) | Wavelength (nm) | Reference |
| Acesulfame-K | 2.94 | 226 | |
| This compound | 6.51 | 217 | |
| Saccharin | 2.592 | 229 | |
| Acesulfame-K | 1.626 | 229 | |
| This compound | 31.017 | 205 |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues in sweetener analysis.
References
Best practices for the storage and handling of aspartame in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for the storage and handling of aspartame in a laboratory setting. It includes detailed troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and experimental protocols to ensure the integrity and safety of your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Sweetness in Solution | Degradation due to pH: this compound is most stable at a pH of 4.3 and degrades rapidly in neutral or alkaline conditions. At pH 7, its half-life is only a few days at room temperature.[1] Degradation due to Temperature: Elevated temperatures accelerate the degradation of this compound.[1] Incorrect Storage: Prolonged storage, especially at room temperature or in the presence of light, can lead to degradation. | pH Adjustment: Maintain the pH of your aqueous solutions between 3 and 5 for reasonable stability. For optimal stability, adjust the pH to 4.3.[1] Temperature Control: Prepare fresh solutions when possible. If storage is necessary, keep solutions refrigerated at 2-8°C. Proper Storage: Store stock solutions in a cool, dark place. For long-term storage of solid this compound, keep it in a tightly sealed container in a cool, dry, and dark environment.[2][3] |
| Unexpected Peaks in HPLC/LC-MS Analysis | Degradation of this compound: The appearance of extra peaks can indicate the presence of degradation products such as diketopiperazine (DKP), aspartyl-phenylalanine, aspartic acid, and phenylalanine. Contamination: The sample or solvent may be contaminated. | Confirm Degradation: Compare the retention times of the unexpected peaks with standards of known this compound degradation products. Optimize Storage and Handling: Review your storage and solution preparation procedures to minimize degradation. Prepare solutions fresh for analysis. Ensure Purity: Use high-purity solvents and clean glassware to avoid contamination. |
| Inconsistent Experimental Results | Variability in this compound Concentration: This can be due to improper dissolution, degradation, or inaccurate weighing. Interaction with Other Reagents: this compound's stability can be affected by other components in the solution. | Ensure Complete Dissolution: this compound's solubility is pH and temperature-dependent. Maximum solubility in water (around 20 mg/mL at 25°C) is achieved at a pH of 2.2. Sonication may aid in dissolving the powder. Verify Stability: If using complex matrices, run a stability study of this compound in your specific solution under your experimental conditions. Accurate Measurement: Use a calibrated analytical balance for weighing the this compound powder. |
| Difficulty Dissolving this compound Powder | Incorrect Solvent: this compound has limited solubility in water at neutral pH. Low Temperature: Solubility in water decreases at lower temperatures. pH of the Solvent: Solubility is lowest at its isoelectric point (pH 5.2). | Use Appropriate Solvents: For aqueous solutions, acidify the water to a pH of 2.2 to increase solubility. This compound is also soluble in DMSO and dimethylformamide. Increase Temperature: Gently warming the solvent can increase solubility. Adjust pH: Lowering the pH significantly increases solubility. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature is between 2-8°C to maximize its shelf life.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder. For aqueous solutions, dissolve it in water and adjust the pH to around 4.3 for optimal stability. If higher concentrations are needed, the pH can be lowered to 2.2 to increase solubility. Alternatively, organic solvents like DMSO can be used.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is recommended to wear safety glasses, a lab coat, and gloves. If there is a risk of generating dust, a dust respirator should also be used.
Q4: How should I dispose of this compound waste?
A4: Small spills of solid this compound can be cleaned up with appropriate tools and placed in a waste disposal container. The area can then be cleaned with water. For disposal of solutions, follow local and regional authority requirements. Non-hazardous, water-soluble waste may be suitable for sanitary sewer disposal with ample water, but it's crucial to adhere to your institution's and local regulations.
Stability and Degradation
Q5: What are the main degradation products of this compound?
A5: The primary degradation products of this compound are diketopiperazine (DKP), aspartyl-phenylalanine, and its constituent amino acids, aspartic acid and phenylalanine, along with methanol.
Q6: How does pH affect the stability of this compound in a solution?
A6: pH is a critical factor in this compound stability. It is most stable in acidic conditions, with maximum stability at a pH of 4.3, where its half-life at room temperature is nearly 300 days. In neutral (pH 7) or alkaline solutions, it degrades much more rapidly.
Q7: How does temperature influence the degradation of this compound?
A7: Higher temperatures significantly accelerate the degradation of this compound. This is why it is not ideal for use in baked goods unless it is in an encapsulated form.
Quantitative Data on this compound Properties
Table 1: this compound Stability in Aqueous Solutions
| pH | Temperature (°C) | Half-life |
| 4.3 | Room Temperature (~25) | ~300 days |
| 7.0 | Room Temperature (~25) | A few days |
| 2.75 | 20 | > 5 months (65.4% remaining) |
| 3.25 | 20 | > 5 months (82.1% remaining) |
| 4.57 | 20 | > 5 months (87.8% remaining) |
| 2.75 | 30 | < 2 months (60.6% remaining) |
| 3.25 | 30 | > 2 months (79.2% remaining) |
| 4.57 | 30 | > 2 months (89.7% remaining) |
| 2.75 | 40 | < 1 month (43.3% remaining) |
Table 2: Solubility of this compound in Water at 25°C
| pH | Solubility (mg/mL) |
| 2.2 | ~20 |
| 5.2 (Isoelectric Point) | ~13.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and its Degradation Products
This protocol outlines a general method for the simultaneous determination of this compound and its primary degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid (to adjust pH)
-
HPLC grade water
-
This compound reference standard
-
Reference standards for diketopiperazine (DKP), aspartyl-phenylalanine, aspartic acid, and phenylalanine
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 4.5 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 217 nm for this compound. Other degradation products can also be monitored at similar wavelengths.
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound and its degradation products in the mobile phase.
-
Prepare a mixed standard solution containing all compounds at known concentrations by diluting the stock solutions.
-
Generate a calibration curve by preparing a series of dilutions of the mixed standard solution.
5. Sample Preparation:
-
For liquid samples, dilute with the mobile phase to a concentration within the calibration range.
-
For solid samples, dissolve a known weight in the mobile phase, sonicate if necessary to ensure complete dissolution, and dilute accordingly.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify and quantify the compounds based on their retention times and the calibration curves.
Visualizations
Caption: this compound degradation pathways under different pH conditions.
Caption: Troubleshooting workflow for common issues with this compound experiments.
References
Navigating the Complexities of Aspartame Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The following resources are designed to address common challenges and inconsistencies encountered in the scientific investigation of aspartame's health effects. This guide provides troubleshooting advice, detailed experimental protocols, and a transparent presentation of conflicting data to aid in the design and interpretation of robust and reproducible research.
Frequently Asked Questions (FAQs)
Q1: Why do studies on this compound's carcinogenicity yield conflicting results?
A1: Inconsistencies in carcinogenicity findings often stem from variations in experimental design and interpretation. Key factors include:
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Animal Models: Different rodent strains (e.g., Sprague-Dawley vs. Wistar rats) exhibit varying spontaneous tumor rates, which can confound results.[1][2]
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Study Duration: Lifetime bioassays, such as those conducted by the Ramazzini Institute, which continue until the natural death of the animals, may detect late-developing tumors that are missed in standard 104-week studies.[2]
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Dose Levels: The doses of this compound administered in animal studies are often much higher than the acceptable daily intake (ADI) for humans. Extrapolating these findings to human-relevant exposure levels is a significant challenge.[3][4]
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Regulatory Interpretation: Agencies like the International Agency for Research on Cancer (IARC) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have different mandates. IARC identifies potential hazards, while JECFA conducts risk assessments, leading to different classifications based on the same body of evidence.
Q2: What are the primary challenges in assessing this compound's metabolic effects in human trials?
A2: Research into this compound's impact on metabolic health is complicated by several factors:
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Confounding Variables: It is difficult to isolate the effects of this compound from other dietary and lifestyle factors. Individuals who consume large amounts of artificially sweetened beverages may have other dietary habits or health conditions that influence metabolic outcomes.
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Use of Proxies: Many observational studies use the consumption of diet beverages as a proxy for this compound exposure, which can be inaccurate as these beverages may contain other sweeteners and individuals may consume this compound from other sources.
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Short-Term vs. Long-Term Effects: Acute studies may not reflect the metabolic adaptations that occur with chronic this compound consumption. Conversely, long-term observational studies are more susceptible to confounding.
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Individual Variability: The baseline composition of an individual's gut microbiota may influence their metabolic response to this compound.
Q3: Why is there a lack of consensus on the neurological and behavioral effects of this compound?
A3: The debate over this compound's neurological effects is fueled by several research challenges:
-
Subjective Endpoints: Many reported symptoms, such as headaches, mood changes, and insomnia, are subjective and difficult to measure objectively.
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Dosage and Duration: The neurobehavioral effects observed in some studies were at intake levels below the established ADI, raising questions about the relevance of the ADI for neurological endpoints.
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Inconsistent Biomarkers: While some studies have examined changes in neurotransmitter levels, such as dopamine and serotonin, these have not been consistently assessed across all studies, making it difficult to establish a clear mechanism.
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Animal Model Limitations: While animal studies can suggest potential mechanisms, such as altered neurotransmitter synthesis, translating these findings to human cognitive and behavioral effects is complex.
Troubleshooting Guides
Issue: High variability in tumor incidence in control group animals in a carcinogenicity study.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Genetic Drift in Animal Strain: | Procure animals from a reputable supplier with a well-characterized and stable genetic background. Review the supplier's data on historical tumor incidence in the specific strain. |
| Environmental Factors: | Standardize housing conditions, including cage type, bedding, temperature, humidity, and light cycles. Ensure consistent and controlled diet and water supply, free from contaminants. |
| Infections: | Implement a robust sentinel animal program to monitor for pathogens that can influence tumor development. Conduct thorough histopathological examinations to rule out infectious etiologies for observed lesions. |
| Inconsistent Necropsy and Histopathology: | Develop and adhere to a standardized protocol for necropsy and tissue collection. Ensure all tissues are examined by board-certified veterinary pathologists who are blinded to the treatment groups. |
Issue: Inconsistent results in human metabolic studies investigating this compound and glycemic control.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Dietary Confounding: | Utilize a crossover design where each participant serves as their own control. Provide standardized meals and restrict other sources of sweeteners during the study period. Use dietary records and regular monitoring to ensure compliance. |
| Baseline Differences in Gut Microbiota: | Collect fecal samples at baseline to characterize the gut microbiome of participants. Analyze data to determine if baseline microbial composition influences the response to this compound. |
| Acute vs. Chronic Dosing: | Clearly define the research question to investigate either acute or chronic effects. For chronic studies, ensure a sufficient duration to observe potential metabolic adaptations. |
| Inadequate Control Group: | Use multiple control groups, such as a placebo (water) group and a sucrose group, to differentiate the effects of sweetness from the effects of this compound itself. |
Quantitative Data Summary
Table 1: Summary of Findings from a Meta-Analysis of Randomized Controlled Trials on this compound's Metabolic Effects
| Metabolic Parameter | Comparison | Mean Difference (95% CI) | Conclusion |
| Fasting Blood Glucose (mmol/L) | This compound vs. Control | -0.03 (-0.21 to 0.14) | No significant alteration. |
| This compound vs. Sucrose | 0.31 (-0.05 to 0.67) | No significant alteration. | |
| Insulin Levels (μU/mL) | This compound vs. Control | 0.13 (-0.69 to 0.95) | No significant alteration. |
| This compound vs. Sucrose | 2.54 (-6.29 to 11.37) | No significant alteration. | |
| Total Cholesterol (mmol/L) | This compound vs. Control | -0.02 (-0.31 to 0.27) | No significant alteration. |
| This compound vs. Sucrose | -0.24 (-0.89 to 0.42) | No significant alteration. | |
| Triglycerides (mmol/L) | This compound vs. Control | 0.00 (-0.04 to 0.05) | No significant alteration. |
| This compound vs. Sucrose | 0.00 (-0.09 to 0.09) | No significant alteration. | |
| Body Weight (kg) | This compound vs. Control | 5.00 (-1.56 to 11.56) | No significant change. |
| This compound vs. Sucrose | 3.78 (-2.18 to 9.74) | No significant change. |
Table 2: Key Findings from Ramazzini Institute Long-Term Carcinogenicity Bioassays on this compound in Rats
| Finding | Details |
| Increased Malignant Tumors | Showed a dose-related increase in malignant tumors at multiple organ sites in both male and female rats. |
| Lymphomas and Leukemias | A statistically significant increase in the incidence of lymphomas and leukemias was observed, particularly in female rats. |
| Prenatal Exposure | Prenatal exposure to this compound resulted in an increased incidence of cancer in the offspring, even at lower doses. |
| Re-evaluation Confirmation | A re-evaluation of the histopathological slides using modern diagnostic criteria and immunohistochemical markers confirmed the original findings of malignancy in the majority of cases. |
Experimental Protocols
Protocol 1: Long-Term Carcinogenicity Bioassay in Sprague-Dawley Rats
-
Objective: To assess the carcinogenic potential of this compound when administered in the feed to rats over their entire lifespan.
-
Animal Model: Sprague-Dawley rats, 8 weeks old at the start of the study.
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Groups:
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Control group (0 ppm this compound in feed)
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Multiple dose groups with varying concentrations of this compound in feed (e.g., 80, 400, 2000, 10,000, 50,000, 100,000 ppm).
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Each group should consist of at least 100-150 animals of each sex.
-
-
Administration: this compound is mixed into the standard laboratory feed and provided ad libitum.
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Duration: The study continues until the natural death of all animals.
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Endpoints:
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Daily clinical observations.
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Weekly body weight and food consumption measurements.
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Complete necropsy of all animals upon death.
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Histopathological examination of all organs and tissues from all animals in all groups.
-
-
Data Analysis: Statistical analysis of tumor incidence, including dose-response relationships.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Human Volunteers
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Objective: To evaluate the acute effect of this compound consumption on glucose and insulin responses.
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Participants: Healthy adult volunteers with no history of metabolic disorders.
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Design: A randomized, controlled, crossover study.
-
Procedure:
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Participants fast for at least 8 hours overnight.
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A baseline blood sample is collected.
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Participants consume a beverage containing a standardized dose of this compound (e.g., 200 mg) or a placebo (water).
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After a specified time (e.g., 30 minutes), participants ingest a standard 75g glucose solution.
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Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load.
-
-
Endpoints:
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Plasma glucose concentrations.
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Serum insulin concentrations.
-
-
Data Analysis: Comparison of the area under the curve (AUC) for glucose and insulin between the this compound and placebo conditions.
Visualizations
Caption: Metabolic pathway of this compound in the human body.
Caption: Hypothesized mechanism of this compound's effect on neurotransmitters.
Caption: Workflow for a long-term carcinogenicity bioassay.
References
- 1. The effect of this compound as part of a multidisciplinary weight-control program on short- and long-term control of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. Neurobehavioral Effects of this compound Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and cancer – new evidence for causation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the delivery of aspartame in animal feeding studies for consistent dosage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the consistent and accurate delivery of aspartame in animal feeding studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced water/feed intake or aversion. | Poor palatability of this compound: Rodents, particularly rats, may have a weak preference or aversion to the taste of this compound.[1][2] | - Gradual Introduction: Acclimatize animals to the this compound-containing water or feed by gradually increasing the concentration over several days.- Alternative Sweeteners: Consider co-formulating with a more palatable sweetener like saccharin, stevia, or sucrose to mask the taste.[3]- Flavoring Agents: The use of a palatable flavoring agent in the formulation may improve acceptance. |
| Inconsistent dosage between animals. | Settling or precipitation of this compound in solutions: this compound has limited solubility in water, which can be affected by temperature and pH. | - Vehicle Selection: For oral gavage, consider using 0.5% methyl cellulose or other appropriate vehicles.[4]- pH Adjustment: Maintain the pH of aqueous solutions between 4.0 and 5.0 for optimal stability and solubility.[5]- Regular Agitation: If using drinking water solutions, ensure bottles are agitated regularly to maintain a homogenous suspension. |
| Non-homogenous mixing in feed: Improper mixing can lead to "hot spots" of high this compound concentration and areas with little to no this compound. | - Geometric Dilution: For preparing fortified chow, use a geometric dilution method to ensure even distribution of the powdered this compound.- Validation of Mixing: After mixing, collect multiple samples from different locations within the batch and analyze for this compound concentration to confirm homogeneity. | |
| Degradation of this compound over time. | Improper storage conditions: this compound is susceptible to degradation at high temperatures and non-optimal pH. | - Refrigeration: Store prepared this compound solutions and fortified feed at 2-8°C to slow degradation.- Light Protection: Store in dark containers or protect from light to prevent photodegradation.- Fresh Preparation: Prepare solutions and feed mixtures fresh, ideally weekly, to ensure accurate dosage. |
| Precipitation in concentrated stock solutions. | Exceeding solubility limits: this compound's solubility in water is limited. | - Solvent Consideration: For high concentrations, consider using a co-solvent system, but validate its compatibility with the study design.- pH and Temperature Control: Adjusting the pH to around 4.3 and gentle warming can aid dissolution, but be mindful of potential degradation at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for administering a precise dose of this compound?
A1: Oral gavage is the most precise method for delivering a specific dose of this compound, as it bypasses issues of palatability and variable food or water intake. However, it is a more labor-intensive and potentially stressful procedure for the animals. Administration in the diet or drinking water can be effective for chronic studies if intake is carefully monitored and consistent.
Q2: How can I be sure my animals are consuming the intended amount of this compound in their drinking water?
A2: Daily monitoring of water consumption for each cage is crucial. Measure the volume of the this compound solution at the beginning and end of each 24-hour period. If you observe a significant decrease in water intake compared to control animals, it may indicate an aversion to the taste.
Q3: What are the main degradation products of this compound I should be aware of?
A3: The primary degradation products of this compound include its constituent amino acids (aspartic acid and phenylalanine), methanol, and diketopiperazine (DKP). The formation of these byproducts is accelerated by elevated temperatures and pH outside the optimal range.
Q4: Is it necessary to analyze the this compound concentration in my prepared diets or solutions?
A4: Yes, it is highly recommended to validate the concentration of this compound in your preparations. This can be done by taking representative samples and analyzing them using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). This step is critical for ensuring the accuracy and reproducibility of your study.
Q5: My study requires long-term administration. How often should I prepare fresh this compound-containing feed or water?
A5: To minimize the impact of degradation, it is best practice to prepare fresh solutions at least once to twice a week. For fortified feed, weekly preparation is also recommended, and the feed should be stored in airtight containers at 2-8°C.
Data Presentation
Table 1: Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Degradation Products |
| 2.0 - 6.0 | Room Temperature | Varies (most stable at 4.3) | L-phenylalanine methyl ester (PME) is a major product. |
| 4.3 | Room Temperature | ~300 days | Minimal degradation. |
| 7.0 | Room Temperature | A few days | Diketopiperazine (DKP) is a major product. |
| >7.0 | Room Temperature | Rapid degradation | Diketopiperazine (DKP) and L-aspartyl-phenylalanine (Asp-Phe) are major products. |
| Elevated Temperatures | Varies with pH | Decreased half-life | Increased formation of all degradation products. |
Table 2: this compound Stability in a Solid Food Matrix (Kalakand - a milk-based sweet)
| Storage Time (days) | Storage Temperature (°C) | This compound Concentration (ppm) | Recovery (%) |
| 0 | 6-8 | 638.30 | 98.20 |
| 3 | 6-8 | 633.94 | 97.53 |
| 7 | 6-8 | 625.77 | 96.27 |
| Data from a study on a milk-based sweet, indicating stability in a low-moisture solid matrix at refrigerated temperatures. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Drinking Water
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Materials:
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This compound powder (analytical grade)
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Distilled or deionized water
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pH meter
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Citric acid or sodium citrate (for pH adjustment)
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Volumetric flasks
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Stir plate and stir bar
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-
Procedure:
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Determine the desired final concentration of this compound in the drinking water.
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Weigh the required amount of this compound powder.
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In a volumetric flask, add approximately 80% of the final volume of water.
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While stirring, slowly add the this compound powder.
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Adjust the pH of the solution to 4.0-4.5 using small amounts of citric acid or sodium citrate to aid dissolution and improve stability.
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Continue stirring until the this compound is fully dissolved. Gentle warming may be used but avoid high temperatures.
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Add water to the final volume and mix thoroughly.
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Store the solution in a sealed, light-protected container at 2-8°C.
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Provide the solution to the animals in their water bottles and replace it with a fresh solution at least every 3-4 days.
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Protocol 2: Preparation of this compound-Fortified Rodent Chow
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Materials:
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This compound powder (analytical grade)
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Powdered rodent chow
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A planetary or V-blender for homogenous mixing
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Sieve
-
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Procedure:
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Calculate the amount of this compound needed based on the desired dose and the average daily feed consumption of the animals.
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Sieve the this compound powder to ensure a fine, consistent particle size.
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Employ geometric dilution for mixing:
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Combine the weighed this compound with an equal amount of powdered chow and mix thoroughly.
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Add an amount of chow equal to the mixture's volume and mix again.
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Continue this process until all the chow has been incorporated.
-
-
Mix the final blend in a planetary or V-blender for a specified time (e.g., 15-20 minutes) to ensure homogeneity.
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Collect at least three samples from different locations in the mixer to test for the uniformity of the mixture using a validated analytical method (e.g., HPLC).
-
Store the fortified chow in airtight, light-resistant containers at 2-8°C.
-
Protocol 3: Administration of this compound by Oral Gavage
-
Materials:
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This compound powder (analytical grade)
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Vehicle (e.g., 0.5% w/v methyl cellulose in purified water)
-
Appropriately sized gavage needles for the animal species and weight
-
Syringes
-
-
Procedure:
-
Prepare the 0.5% methyl cellulose vehicle by slowly adding the methyl cellulose to heated (80-90°C) water while stirring, then allowing it to cool to form a clear solution.
-
Calculate the required concentration of this compound in the vehicle to achieve the desired dose in the administration volume (typically 5-10 mL/kg body weight).
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Suspend the weighed this compound in the vehicle and mix thoroughly to create a homogenous suspension. Prepare this fresh daily.
-
Gently restrain the animal and introduce the gavage needle into the esophagus.
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Slowly administer the suspension.
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Monitor the animal for any signs of distress during and after the procedure.
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Visualizations
References
- 1. Low-calorie sweetener use and energy balance: Results from experimental studies in animals, and large-scale prospective studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound sweetener affects cardiovascular health of animals [sciencemediacentre.es]
- 4. foodwatch.org [foodwatch.org]
- 5. Assessment of stability of binary sweetener blend (this compound x acesulfame-K) during storage in whey lemon beverage - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in extrapolating animal study results on aspartame to human health
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in extrapolating animal study results on aspartame to human health.
Frequently Asked Questions (FAQs)
Q1: Why are there inconsistencies between animal and human studies on this compound's health effects?
A1: The extrapolation of findings from animal studies to humans is a complex issue with several contributing factors:
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Metabolic and Physiological Differences: While the basic metabolic pathway of this compound is similar across species, the rate of metabolism and clearance of its components (aspartic acid, phenylalanine, and methanol) can differ.[1][2][3] For example, some data suggests that animals may clear this compound and its metabolites more rapidly than humans.[3] These kinetic differences can lead to variations in systemic exposure and potential downstream effects.
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Dose-Response Relationships: Animal studies often utilize doses that are significantly higher than human consumption levels.[4] The relevance of effects observed at these high doses to the much lower levels of human exposure is a major point of contention and scientific debate.
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Gut Microbiome Variations: The composition and function of the gut microbiome differ between species. Animal studies have shown that this compound can alter the gut microbiota, but these changes and their physiological consequences may not be directly translatable to the human gut microbiome. Human studies on this topic have yielded mixed and often inconclusive results.
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Study Design and Duration: Differences in the design of animal and human studies, including the duration of exposure, the specific animal models used, and the endpoints measured, contribute to divergent outcomes. For instance, some animal studies suggesting carcinogenicity have been criticized for their design and conduct.
Q2: What are the primary metabolic pathways of this compound and are they conserved across species?
A2: The primary metabolic pathway of this compound is highly conserved across various species, including mice, rats, rabbits, dogs, monkeys, and humans. Upon ingestion, this compound is rapidly and completely hydrolyzed in the gastrointestinal tract into its three main constituents:
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Aspartic Acid: An amino acid that enters the tricarboxylic acid (TCA) cycle and is largely converted to CO2.
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Phenylalanine: An essential amino acid that is primarily incorporated into body proteins or metabolized to tyrosine.
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Methanol: The methyl group is hydrolyzed by intestinal esterases to yield methanol, which is then oxidized.
Despite the conserved pathway, the rate of metabolism and subsequent systemic exposure to the metabolites can vary between species, which is a critical consideration for extrapolation.
Q3: How do the doses of this compound used in animal studies compare to human consumption levels?
A3: There is a significant disparity between the doses of this compound administered in many animal studies and the acceptable daily intake (ADI) for humans. This is a crucial factor to consider when interpreting and extrapolating findings.
| Dosage Comparison | Animal Studies | Human Acceptable Daily Intake (ADI) |
| Typical Doses | Can range from 40 mg/kg/day to over 4,000 mg/kg/day. | FDA: 50 mg/kg body weight/day. EFSA: 40 mg/kg body weight/day. |
| Rationale | To identify potential hazards and establish a dose-response relationship, often using exaggerated doses. | Represents a level of daily intake considered safe over a lifetime, with a large safety margin built-in. |
| Extrapolation Challenge | Effects observed at very high doses in animals may not be relevant to the low levels of exposure in the human population. | Current consumption levels, even among high users, are reported to be well below the established ADIs. |
Q4: What are the key considerations when investigating the effects of this compound on the gut microbiome in different species?
A4: When studying the impact of this compound on the gut microbiome and extrapolating the results, researchers should consider the following:
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Baseline Microbiome Composition: There are inherent differences in the gut microbial communities of different animal species and humans.
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Dietary Influences: Diet is a major determinant of gut microbiota composition. The controlled diets in animal studies differ significantly from the varied diets of humans, which can influence the response to this compound.
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Metabolite Production: Alterations in the gut microbiome can lead to changes in the production of microbial metabolites, such as short-chain fatty acids (SCFAs). The profile of these metabolites and their physiological effects can be species-specific.
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Conflicting Findings: It is important to note the conflicting results in the literature. While some animal studies report significant alterations in the gut microbiome with this compound consumption, others, along with some human studies, have found minimal to no effect.
Troubleshooting Guides
Issue 1: Difficulty replicating findings from a key animal study on this compound's metabolic effects.
-
Troubleshooting Steps:
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Verify Experimental Protocol: Cross-reference the detailed methodology of the original study. Pay close attention to the animal model (species, strain, sex, age), diet composition, this compound dosage and administration route, and duration of the study.
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Analyze Dosing Equivalence: Re-evaluate the allometric scaling used to convert the animal dose to a human equivalent dose. Ensure that the scaling accounts for differences in metabolic rate and body surface area.
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Assess Gut Microbiome Influence: Consider the potential role of the gut microbiome in the observed metabolic effects. The microbiome of your animal colony may differ from that of the original study.
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Review Analytical Methods: Ensure that the analytical methods used to measure metabolic endpoints are comparable in sensitivity and specificity to those in the original publication.
-
Issue 2: Inconsistent results in carcinogenicity assessment of this compound.
-
Troubleshooting Steps:
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Evaluate Animal Model: The choice of animal model is critical. Some studies have used genetically modified mice that may have a different susceptibility to carcinogens.
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Examine Study Duration and Endpoints: Long-term, lifetime exposure studies may yield different results than shorter-term studies. The histopathological evaluation methods and criteria for tumor classification should be consistent.
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Consider Confounding Factors: Factors such as diet, housing conditions, and underlying health status of the animals can influence cancer development and should be carefully controlled and reported.
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Review Historical Control Data: Compare tumor incidence in the control group with historical control data for that specific animal strain to identify any unusual background rates. The World Health Organization (WHO) and other regulatory bodies have noted "limited evidence" for carcinogenicity in both humans and animals, highlighting the inconclusive nature of the data.
-
Experimental Protocols
Key Experiment: Investigating the Impact of this compound on Gut Microbiota in a Rodent Model
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Objective: To assess the effect of this compound consumption on the composition and function of the gut microbiome in rats.
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Methodology:
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Animal Model: Male Sprague-Dawley rats are often used.
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Acclimatization: Animals are acclimated to the housing conditions for a specified period (e.g., one week) before the start of the experiment.
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Dietary Groups: Animals are randomized into control and experimental groups. A common design involves a standard chow diet versus a high-fat diet, with subgroups for this compound administration.
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This compound Administration: this compound is typically administered in the drinking water at concentrations calculated to achieve a target dose in mg/kg/day.
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Sample Collection: Fecal samples are collected at baseline and at specified time points throughout the study for microbiome analysis.
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Microbiome Analysis: DNA is extracted from fecal samples, and the 16S rRNA gene is amplified and sequenced to determine the bacterial composition.
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Metabolic Analysis: At the end of the study, blood samples may be collected to measure metabolic parameters such as fasting glucose and insulin levels. An insulin tolerance test can also be performed.
-
Visualizations
Caption: Metabolic fate of ingested this compound.
Caption: Logical flow of extrapolation challenges.
Caption: Workflow for a gut microbiome study.
References
- 1. Comparative metabolism of this compound in experimental animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of this compound (CASRN 22839-47-0) in Genetically Modified (FVB Tg.AC Hemizygous) and B6.129-Cdkn2atm1Rdp (N2) Deficient Mice and Carcinogenicity Studies of this compound in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Metabolic Fates of Aspartame and Sucralose
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two widely used artificial sweeteners, aspartame and sucralose. The information presented herein is intended for an audience with a background in life sciences, particularly researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines experimental protocols used in metabolic studies, and provides visual representations of the metabolic pathways.
Introduction
This compound and sucralose are high-intensity sweeteners approved for use in a variety of food and beverage products. Despite their shared application, their chemical structures are fundamentally different, leading to distinct metabolic fates within the human body. This compound is a nutritive sweetener, a methyl ester of a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine[1][2]. In contrast, sucralose is a non-nutritive sweetener derived from sucrose through the selective chlorination of three hydroxyl groups[3][4]. Understanding their respective metabolic pathways is crucial for assessing their safety and physiological effects.
Metabolic Pathway of this compound
Upon ingestion, this compound is rapidly and completely hydrolyzed in the small intestine by digestive enzymes such as esterases and peptidases. It is not absorbed into the bloodstream intact. The breakdown of this compound yields three primary metabolites:
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Aspartic Acid (approximately 40% by weight): This non-essential amino acid is a natural component of dietary protein. It enters the body's amino acid pool and is metabolized through normal pathways, such as conversion to alanine and oxaloacetate.
-
Phenylalanine (approximately 50% by weight): This is an essential amino acid also found in protein-rich foods. It is primarily metabolized in the liver to tyrosine, with minor pathways leading to the formation of phenylethylamine and phenylpyruvate. Individuals with the genetic disorder phenylketonuria (PKU) lack the enzyme to metabolize phenylalanine and must avoid this compound.
-
Methanol (approximately 10% by weight): Methanol is absorbed and subsequently oxidized in the liver to formaldehyde and then to formic acid. These are then further metabolized to carbon dioxide. The amount of methanol produced from this compound consumption is generally considered small compared to that obtained from other dietary sources like fruits and vegetables.
Metabolic Pathway of Sucralose
In stark contrast to this compound, sucralose is largely un-metabolized. Due to its chemical structure, it is not recognized by the glycosidic enzymes that digest carbohydrates. Its metabolic fate is characterized by:
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Limited Absorption: A significant portion of ingested sucralose (approximately 84%) is not absorbed in the gastrointestinal tract and is excreted unchanged in the feces.
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Renal Excretion: The small fraction that is absorbed (around 16%) is rapidly excreted in the urine, largely unchanged.
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Minimal Metabolism: While the vast majority is excreted intact, recent studies have identified the presence of minor metabolites, such as glucuronide conjugates, in waste materials. Animal studies have also detected acetylated sucralose metabolites in rat waste. However, these represent a very small fraction of the ingested dose.
Comparative Data Summary
The following table summarizes the key quantitative parameters of this compound and sucralose metabolism.
| Parameter | This compound | Sucralose |
| Chemical Class | Dipeptide Methyl Ester | Chlorinated Sucrose Derivative |
| Caloric Value | 4 kcal/g (nutritive) | 0 kcal/g (non-nutritive) |
| Absorption | Metabolites are 100% absorbed | 11-27% absorbed |
| Primary Site of Action | Small Intestine (hydrolysis) | Gastrointestinal Tract (mostly unabsorbed) |
| Metabolites | Aspartic Acid, Phenylalanine, Methanol | Primarily excreted unchanged; minor glucuronide and acetylated metabolites identified |
| Primary Excretion Route | Metabolites are used in normal body processes | Feces (unabsorbed portion), Urine (absorbed portion) |
Experimental Protocols for Metabolic Analysis
The characterization of the metabolic pathways of this compound and sucralose has been accomplished through a variety of experimental designs, primarily involving pharmacokinetic studies in both animal models and human subjects.
General Experimental Workflow for Sweetener Metabolism Studies:
Key Methodologies:
-
Radiolabeling Studies: A common approach involves the use of radiolabeled sweeteners (e.g., with Carbon-14) to trace the distribution and excretion of the compound and its metabolites throughout the body.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a primary technique for separating and quantifying the parent sweetener and its metabolites in biological samples such as plasma, urine, and feces. For instance, a reversed-phase HPLC method with UV detection at 210 nm can be used for the determination of this compound and its breakdown products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the identification and quantification of volatile metabolites, and it may require derivatization of the analytes to increase their volatility.
-
In Vitro Studies: Cell culture models, such as the SH-SY5Y neuroblastoma cell line, have been used to investigate the cellular effects of this compound and its metabolites.
Example Protocol: Determination of this compound and its Metabolites by HPLC
-
Sample Preparation: Beverage samples are typically degassed and filtered through a 0.45-μm membrane filter prior to injection. Solid samples may require an extraction step with water.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of aqueous phosphate buffer (pH 3.5) and acetonitrile (e.g., 88:12 v/v), can be employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 210 nm is suitable for quantifying this compound and its key metabolites like phenylalanine.
-
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the analytes in the samples.
Conclusion
The metabolic pathways of this compound and sucralose are markedly different. This compound is fully metabolized into its constituent amino acids and methanol, which are then integrated into normal physiological processes. In contrast, sucralose is predominantly non-metabolized, with the majority passing through the body unchanged. These differences in absorption, metabolism, and excretion are fundamental to their distinct toxicological and physiological profiles. For researchers and drug development professionals, a thorough understanding of these pathways is essential when evaluating the potential interactions and effects of these sweeteners in various contexts.
References
- 1. This compound—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucralose: From Sweet Success to Metabolic Controversies—Unraveling the Global Health Implications of a Pervasive Non-Caloric Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucralose vs. This compound: Key Differences and Health Impacts [signos.com]
A Comparative Guide to Analytical Methods for Aspartame Detection: A Cross-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of aspartame in various matrices, with a focus on inter-laboratory performance and cross-validation. The selection of an appropriate analytical method is critical for ensuring product quality, regulatory compliance, and consumer safety. This document summarizes quantitative data from various studies, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable method for your laboratory's needs.
Comparison of Analytical Method Performance
The selection of an analytical technique for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the determination of this compound.[1][2][3] Other methods, such as enzymatic assays and spectrophotometry, also offer viable alternatives. The performance of these methods, as validated in various studies, is summarized below.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| HPLC-UV/DAD | Chromatographic separation followed by UV/Diode Array Detection. | 0.03 - 3.2 µg/mL[4][5] | 0.1 - 9.2 µg/mL | 93.0 - 107.3 | < 2% | Robust, reliable, widely available, good for simultaneous analysis of multiple sweeteners. | Moderate sensitivity, potential for matrix interference. |
| HPLC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | 0.05 - 0.5 µg/L | 0.1 - 1.5 µg/L | 94.4 - 101.2 | 0.9 - 3.2 | High sensitivity and selectivity, excellent for complex matrices. | Higher equipment cost and complexity. |
| Enzymatic Assay | Spectrophotometric measurement based on enzymatic reactions. | 0.57 mg/L | Not specified | Not specified | Not specified | Simple, rapid, specific. | Limited to specific matrices, potential for enzyme inhibition. |
| Spectrophotometry | Colorimetric reaction and measurement of absorbance. | Not specified | Not specified | > 97% | Not specified | Low cost, simple instrumentation. | Lower selectivity, susceptible to interference from colored compounds. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | Not specified | Not specified | 93 - 107% | Not specified | Fast analysis, low sample and reagent consumption. | Lower sensitivity compared to HPLC-MS/MS. |
Inter-laboratory proficiency testing programs are crucial for assessing the competence of laboratories in performing analytical measurements. Organizations like Fapas® offer proficiency tests for sweeteners, including this compound, in various food matrices such as soft drinks. Participation in such schemes allows laboratories to benchmark their performance against a global standard, ensuring the reliability and accuracy of their results.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are representative protocols for the most common analytical methods for this compound detection.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely adopted for the routine analysis of this compound in beverages and foodstuffs.
1. Sample Preparation (for a carbonated beverage):
-
Degas the sample by sonication for 15-30 minutes.
-
If necessary, dilute the sample with deionized water to bring the this compound concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound, typically around 210-220 nm.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows involved in the cross-validation of analytical methods.
References
Comparing the sweetness profiles of aspartame and neotame in sensory panels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory sweetness profiles of two widely used high-intensity sweeteners: aspartame and neotame. The information presented is supported by findings from sensory panel studies and is intended to assist researchers and professionals in the fields of food science, nutrition, and pharmaceutical development in selecting the appropriate sweetener for their applications.
Executive Summary
This compound and neotame are structurally related dipeptide-based sweeteners, with neotame being a derivative of this compound. While both provide a clean, sugar-like sweetness, they exhibit distinct sensory profiles, particularly concerning their temporal characteristics and potency. Neotame is significantly sweeter than this compound, which has implications for its use levels and cost-in-use.[1] this compound's sweetness profile is generally considered to be closer to that of sucrose, whereas neotame is characterized by a delayed onset and a lingering sweetness.[1][2][3]
Quantitative Sweetness Profile Comparison
While direct, side-by-side quantitative time-intensity data from a single sensory panel for both this compound and neotame is limited in the public domain, the following table summarizes their key sensory attributes based on available scientific literature. The temporal characteristics are described qualitatively based on consistent findings in multiple studies.
| Sensory Attribute | This compound | Neotame |
| Sweetness Potency (vs. Sucrose) | ~200 times | 7,000 - 13,000 times[4] |
| Taste Quality | Clean, sugar-like sweetness | Clean, sweet taste |
| Off-Tastes | Generally low, though some studies note a slight metallic or bitter aftertaste. | Generally low, but a licorice-like or cooling aftertaste may be perceived at high concentrations. The bitterness of neotame solution was found to be slightly higher than that of this compound solution in one study. |
| Sweetness Onset | Relatively quick, similar to sucrose. | Delayed compared to sucrose. |
| Time to Maximum Intensity | Relatively rapid. | Delayed. |
| Sweetness Duration & Lingering | Some lingering sweetness has been noted. | Pronounced and longer-lasting sweetness compared to sucrose. |
Experimental Protocols: Time-Intensity Sensory Analysis
The following is a detailed methodology for a typical time-intensity (TI) sensory evaluation used to characterize the temporal profile of sweeteners like this compound and neotame.
1. Panelist Selection and Training:
-
Selection: Panelists are recruited based on their sensory acuity, ability to discriminate between basic tastes, and their availability and motivation.
-
Training: A trained panel is essential for reliable time-intensity data. Training involves:
-
Familiarization with the time-intensity software and scaling techniques.
-
Development of a standardized lexicon to describe sweet taste and any off-tastes (e.g., bitter, metallic, licorice).
-
Practice sessions with reference standards (e.g., different concentrations of sucrose solutions) to calibrate the use of the intensity scale.
-
2. Sample Preparation:
-
Sweetener solutions are prepared in deionized or purified water to avoid any interfering tastes from the solvent.
-
Concentrations of this compound and neotame are determined to be equi-sweet based on preliminary sensory tests or established potency values. This ensures that the comparison is based on equivalent sweetness intensity.
-
Samples are prepared fresh daily and presented to panelists at a controlled temperature (e.g., room temperature, ~22°C).
3. Sensory Evaluation Procedure:
-
Environment: The evaluation is conducted in a controlled sensory laboratory with individual booths to prevent distractions and communication between panelists. The room is well-ventilated and has neutral lighting.
-
Presentation: Panelists are presented with a specific volume of the sweetener solution (e.g., 10 mL) in a coded, odorless cup. The presentation order of the samples is randomized and balanced across panelists to minimize order effects.
-
Evaluation:
-
Panelists are instructed to take the entire sample into their mouth, hold it for a few seconds, and then swallow or expectorate (the instruction should be consistent for all panelists and samples).
-
Immediately upon starting the evaluation, panelists begin to rate the perceived sweetness intensity over time using a computerized time-intensity data collection system.
-
The rating is typically done on an unstructured line scale anchored with "no sweetness" and "very high sweetness."
-
The evaluation continues for a predetermined duration (e.g., 60-180 seconds) to capture the full temporal profile, including the aftertaste.
-
-
Rinsing: A palate cleanser (e.g., deionized water, unsalted crackers) and a mandatory waiting period are enforced between samples to minimize carry-over effects.
4. Data Analysis:
-
The time-intensity software records the sweetness intensity ratings over time, generating a TI curve for each panelist and each sample.
-
From these curves, several key parameters are extracted:
-
Time to Onset: The time it takes for the sweetness perception to begin.
-
Time to Maximum Intensity (Tmax): The time at which the sweetness perception is at its peak.
-
Maximum Intensity (Imax): The peak sweetness intensity rating.
-
Duration of Sweetness: The total time the sweetness is perceived.
-
Area Under the Curve (AUC): Represents the total sweetness perception over time.
-
Rate of Onset and Decay: The slopes of the ascending and descending parts of the curve.
-
-
Statistical analysis (e.g., ANOVA) is used to determine significant differences in these parameters between the sweeteners.
Visualizing the Process and Comparison
The following diagrams illustrate the experimental workflow for sensory evaluation and the comparative relationship of the sweetness profiles of this compound and neotame.
References
Unveiling the Predictive Power of In Vitro Models for Aspartame's In Vivo Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of in vitro models used to predict the in vivo effects of the artificial sweetener, aspartame. By objectively evaluating experimental data across key toxicological endpoints—angiogenesis, cytotoxicity, and neurotoxicity—this document serves as a vital resource for selecting appropriate testing models and interpreting their outcomes.
The safety of this compound has been a subject of ongoing scientific discussion. While extensive in vivo studies in animal models have been conducted, in vitro assays offer a more rapid and cost-effective means of assessing potential biological effects. However, the crucial question remains: how predictive are these in vitro models of the physiological responses observed in whole organisms? This guide synthesizes data from multiple studies to shed light on the correlation between in vitro findings and in vivo realities concerning this compound.
Angiogenesis: A Complex Picture In Vitro and In Vivo
The formation of new blood vessels, or angiogenesis, is a critical process in both health and disease. The effect of this compound on this process has been investigated using various models, with intriguing, albeit not entirely consistent, results.
A key study directly compared the effects of this compound on angiogenesis in both in vitro and in vivo settings. In vivo, the chick chorioallantoic membrane (CAM) assay and a rat model of skin wound healing were employed.[1] In the CAM assay, this compound demonstrated a concentration-dependent increase in angiogenesis, with a significant proliferation of vessels.[1] Similarly, in the rat wound-healing model, this compound treatment was associated with improved healing, a process heavily reliant on angiogenesis.[1]
Conversely, the in vitro results from the same study were less conclusive. A slight, but not statistically significant, proliferative effect was observed on human umbilical vein endothelial cells (HUVECs) using an XTT assay.[1] Furthermore, an in vitro tube formation assay, which assesses the ability of endothelial cells to form capillary-like structures, showed no anti-angiogenic effect of this compound.[1] This discrepancy highlights a potential limitation of these specific in vitro models in fully recapitulating the pro-angiogenic response observed in vivo. It is possible that the complex microenvironment and the interplay of various cell types in the in vivo models contribute to the observed effects, which are not fully captured in the isolated endothelial cell cultures.
Comparative Data: Angiogenesis Assays
| In Vitro Model | Endpoint | This compound Concentration | Observed Effect | Statistical Significance | In Vivo Correlation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation (XTT Assay) | Not Specified | Slight proliferative effect | Not Significant | Poor |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Not Specified | No anti-angiogenic effect | Not Applicable | Poor |
| In Vivo Model | Endpoint | This compound Concentration | Observed Effect | Statistical Significance | - |
| Chick Chorioallantoic Membrane (CAM) | Vessel Proliferation | Concentration-dependent | Increased angiogenesis | p < 0.001 | - |
| Rat Skin Wound Healing | Healing Rate | Not Specified | Better healing than control | p < 0.05 | - |
Cytotoxicity: In Vitro Indicators and In Vivo Manifestations
The potential for a substance to be toxic to cells is a primary safety concern. In vitro cytotoxicity assays are widely used to screen for such effects.
In a study using primary human whole blood cell cultures, this compound was shown to decrease cell viability in a concentration-dependent manner. The IC50 value, the concentration at which 50% of the cells are non-viable, was determined to be 287.342 mg/L for lymphocytes. In another in vitro model using the HL-60 human leukemia cell line, this compound was also found to be cytotoxic, reaching an IC50 at a concentration of 0.8 mM. Furthermore, at the highest tested concentration, this compound induced significant DNA damage in these cells as measured by the comet assay.
In vivo studies using the fruit fly, Drosophila melanogaster, have also indicated toxic effects. While not directly measuring cytotoxicity in the same manner as in vitro assays, these studies showed that this compound decreased the quality of life of the organisms. Interestingly, the same study reported that this compound was not genotoxic in the Drosophila model, a finding that contrasts with the in vitro results in HL-60 cells. This highlights the complexities of extrapolating in vitro genotoxicity findings to whole organisms, where metabolic and DNA repair processes can influence the ultimate outcome.
Comparative Data: Cytotoxicity Assays
| In Vitro Model | Endpoint | This compound Concentration | Key Finding | In Vivo Correlation |
| Human Whole Blood Cells | Cell Viability (MTT Assay) | > 25 mg/L | Significant reduction in cell viability | Moderate |
| Human Lymphocytes | Cell Viability | IC50: 287.342 mg/L | Concentration-dependent cytotoxicity | Moderate |
| HL-60 Human Leukemia Cells | Cell Viability | IC50: 0.8 mM | Cytotoxic effect | Moderate |
| HL-60 Human Leukemia Cells | DNA Damage (Comet Assay) | Highest tested concentration | Significant DNA damage | Discordant with Drosophila genotoxicity data |
| In Vivo Model | Endpoint | This compound Dose | Key Finding | - |
| Drosophila melanogaster | Quality of Life | 0.025 mM and 0.2 mM | Decreased quality of life | - |
| Drosophila melanogaster | Genotoxicity | Not Specified | Not genotoxic | - |
Neurotoxicity: From Cellular Mechanisms to Behavioral Outcomes
The potential neurotoxic effects of this compound and its metabolites—aspartic acid, phenylalanine, and methanol—are a significant area of research. In vitro models using neuronal cell lines are instrumental in dissecting the molecular mechanisms that may underlie these effects.
A study utilizing the human neuroblastoma cell line SH-SY5Y demonstrated that both this compound and its metabolites can induce oxidative stress and mitochondrial damage. This was evidenced by reduced cardiolipin levels and increased expression of genes associated with mitochondrial stress. Furthermore, treatment with this compound or its metabolites led to an accumulation of lipid droplets within the neuronal cells, suggesting an impact on lipid homeostasis.
In vivo studies in rats have corroborated the induction of oxidative stress in the brain following this compound consumption. Research has also shown that chronic administration of this compound can lead to neuronal damage and has been linked to impaired memory and learning in rodents. These in vivo findings align with the cellular stress pathways identified in the in vitro SH-SY5Y model, suggesting that this in vitro system has good predictive value for identifying the molecular underpinnings of this compound-induced neurotoxicity.
Comparative Data: Neurotoxicity Assays
| In Vitro Model | Endpoint | This compound/Metabolite Concentration | Key Finding | In Vivo Correlation |
| SH-SY5Y Human Neuroblastoma Cells | Oxidative Stress | 271.7 µM | Increased oxidative stress and mitochondrial damage | Good |
| SH-SY5Y Human Neuroblastoma Cells | Lipid Homeostasis | 271.7 µM | Significant increase in triacylglycerides and phospholipids | Good |
| In Vivo Model | Endpoint | This compound Dose | Key Finding | - |
| Rats | Brain Tissue | Not Specified | Increased cellular oxidative stress in the brain | - |
| Rats | Cognitive Function | Not Specified | Impaired memory | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vitro Assays
1. Cell Viability (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. DNA Damage (Comet Assay)
-
Principle: Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
Protocol:
-
Treat cells with this compound.
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
3. Angiogenesis (Tube Formation Assay)
-
Principle: This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel).
-
Protocol:
-
Coat the wells of a 96-well plate with a basement membrane matrix.
-
Seed endothelial cells (e.g., HUVECs) onto the matrix in the presence of various concentrations of this compound.
-
Incubate for a period of time (e.g., 6-24 hours) to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Models
1. Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as an excellent model to study angiogenesis in vivo.
-
Protocol:
-
Create a small window in the shell of a fertilized chicken egg at a specific developmental stage (e.g., day 3-4).
-
Apply a sterile filter paper disc or a carrier substance containing this compound directly onto the CAM.
-
Seal the window and incubate the egg for a defined period (e.g., 24-72 hours).
-
Observe and quantify the formation of new blood vessels around the application site.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Overview of in vitro models and their corresponding in vivo counterparts for this compound testing.
Proposed signaling pathway for this compound-induced neurotoxicity.
A generalized experimental workflow for in vitro cytotoxicity testing of this compound.
Conclusion
The validation of in vitro models for predicting the in vivo effects of this compound presents a nuanced landscape. For neurotoxicity, in vitro models like the SH-SY5Y cell line appear to have good predictive validity, effectively mirroring the oxidative stress pathways observed in animal models. In the case of cytotoxicity, in vitro assays are valuable for identifying potential hazards and determining dose-responses, although direct quantitative extrapolation to in vivo toxicity requires careful consideration of metabolic and physiological factors. The assessment of angiogenesis reveals a more complex relationship, where the in vitro models tested did not fully capture the pro-angiogenic effects seen in vivo, underscoring the importance of using integrated testing strategies that combine both in vitro and in vivo approaches.
This guide emphasizes the need for a weight-of-evidence approach, where data from a battery of in vitro assays are critically evaluated in the context of existing in vivo data. By understanding the strengths and limitations of each model, researchers can make more informed decisions in the safety assessment of this compound and other food additives.
References
A Comparative Analysis of Sweet Taste Receptors and Aspartame Perception Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic basis and functional responses to the artificial sweetener aspartame across various species. By examining the comparative genomics of the T1R2 and T1R3 sweet taste receptors, we explore the molecular underpinnings of differential this compound perception, offering valuable insights for research and development in taste science and pharmacology.
I. Introduction to Sweet Taste Perception
The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). The genes encoding these proteins are TAS1R2 and TAS1R3, respectively. This T1R2/T1R3 receptor is responsible for detecting a wide variety of sweet-tasting compounds, from natural sugars to artificial sweeteners. The ability to perceive sweet tastes is not uniform across the animal kingdom and is often correlated with a species' dietary niche. For instance, many carnivorous mammals have lost the function of the TAS1R2 gene, rendering them unable to detect sweet compounds.
This compound, a widely used artificial sweetener, presents a more complex case of species-specific perception. While humans, apes, and Old World monkeys perceive this compound as sweet, many other mammals, including New World monkeys and rodents, do not.[1] This variation is attributed to specific amino acid differences in the T1R2 and T1R3 proteins, which alter the binding affinity of this compound to the sweet taste receptor.
II. Comparative Genomics of the T1R2/T1R3 Receptor
The evolution of the TAS1R gene family is closely linked to the dietary habits of different species. The presence of intact TAS1R1, TAS1R2, and TAS1R3 genes is common in most vertebrates, suggesting the maintenance of both umami and sweet taste perception.[2] However, pseudogenization or absence of these genes has been observed in various species, indicating a widespread loss of umami and/or sweet taste perception that is not always strictly correlated with diet.
The perception of this compound is a notable example of this genetic diversity. Studies have identified specific variant sites in the TAS1R2 and TAS1R3 genes that distinguish this compound "tasters" from "non-tasters." Molecular docking models suggest that variations at a secondary, allosteric binding site within the T1R2 protein are the likely origin of these perceptual differences.[3]
III. Data Presentation: this compound Perception Across Species
The following tables summarize the available data on this compound perception across a range of species, categorized by their taster status and, where available, quantitative measures of receptor activation or behavioral preference.
Table 1: In Vitro this compound Receptor Activation
| Species | Receptor | Assay Type | EC50 (mM) | Reference |
| Human (Homo sapiens) | T1R2/T1R3 | Calcium Imaging (HEK293 cells) | 0.7769 ± 0.0684 | [4] |
| Pig (Sus scrofa) | T1R2-T1R3 | Heterologous expression | No activation | [5] |
| Horse (Equus caballus) | T1R2-T1R3 | Heterologous expression | No activation |
Table 2: Behavioral and Electrophysiological Response to this compound
| Species | Common Name | Taster Status | Method | Reference |
| Homo sapiens | Human | Taster | Behavioral, Electrophysiological | |
| Pan troglodytes | Chimpanzee | Taster | Behavioral, Electrophysiological | |
| Macaca mulatta | Rhesus Monkey | Taster | Behavioral, Electrophysiological | |
| Saimiri sciureus | Squirrel Monkey | Non-taster | Behavioral, Electrophysiological | |
| Mus musculus | Mouse | Non-taster | Behavioral, Electrophysiological | |
| Rattus norvegicus | Rat | Non-taster (weak preference at high concentrations) | Behavioral | |
| Felis catus | Cat | Non-taster (lacks functional T1R2) | Genetic, Behavioral |
IV. Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide.
1. Heterologous Expression and Calcium Imaging of T1R2/T1R3 Receptors
This in vitro assay is a cornerstone for studying the function of taste receptors in a controlled cellular environment.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured at 37°C in Opti-MEM supplemented with 5% fetal bovine serum.
-
Cells are seeded onto 96-well plates.
-
Co-transfection is performed using Lipofectamine 2000 with plasmid DNAs encoding the specific T1R2 and T1R3 subunits of interest, along with a G protein chimera (e.g., Gα16-gust44) to couple the receptor to the calcium signaling pathway.
-
-
Calcium Imaging:
-
After a 24-48 hour incubation period, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 30-60 minutes at 37°C.
-
The cells are then washed with an assay buffer and incubated at room temperature.
-
A baseline fluorescence is recorded before the addition of sweeteners.
-
Sweeteners, including various concentrations of this compound, are added to the wells, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a kinetic plate reader or a fluorescence microscope.
-
The response is typically measured as the change in fluorescence (ΔF) over the baseline fluorescence (F).
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the sweetener concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from these curves to quantify the potency of the sweetener.
-
2. Chorda Tympani Nerve Recording
This electrophysiological technique provides a direct measure of the neural output from the taste buds on the anterior two-thirds of the tongue in response to taste stimuli.
-
Animal Preparation:
-
The experimental animal (e.g., rat, mouse) is anesthetized.
-
The chorda tympani nerve, a branch of the facial nerve, is surgically exposed.
-
-
Recording:
-
The whole nerve is placed onto a pair of recording electrodes.
-
Taste stimuli, including a range of this compound concentrations, are applied to the anterior portion of the tongue.
-
The neural activity (action potentials) is amplified, filtered, and recorded.
-
The magnitude of the response is typically quantified by integrating the area under the curve of the neural recording over a specific time period.
-
-
Data Analysis:
-
The responses to different taste stimuli are compared to a baseline response (e.g., to water or saline) and often normalized to the response to a standard stimulus like ammonium chloride (NH4Cl).
-
This allows for the determination of the nerve's sensitivity to this compound and other sweeteners.
-
V. Mandatory Visualizations
Sweet Taste Signaling Pathway
The binding of a sweet ligand, such as this compound in susceptible species, to the T1R2/T1R3 receptor initiates a downstream signaling cascade. This pathway ultimately leads to the depolarization of the taste receptor cell and the transmission of a neural signal to the brain.
Caption: Sweet taste signaling pathway initiated by this compound binding.
Experimental Workflow: Heterologous Expression and Calcium Imaging
The following diagram illustrates the key steps involved in assessing the functionality of sweet taste receptors in response to this compound using an in vitro cell-based assay.
Caption: Workflow for in vitro functional analysis of sweet taste receptors.
VI. Conclusion
The perception of this compound is a fascinating example of how subtle genetic variations can lead to significant phenotypic differences across species. The ability to taste this artificial sweetener is largely confined to Old World primates, including humans, due to specific amino acid sequences in their T1R2 sweet taste receptor subunit. In contrast, many other mammals, including New World monkeys and rodents, are "non-tasters." This guide has provided a comparative overview of the genetic and functional data related to this compound perception, along with detailed methodologies for key experimental approaches. This information is intended to serve as a valuable resource for researchers in taste biology, neuroscience, and drug development, facilitating further investigation into the complex world of taste perception.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sweet Taste Receptor Gene Variation and this compound Taste in Primates and Other Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and functional studies uncover the mechanism behind sweet taste - St. Jude Children’s Research Hospital [stjude.org]
A Comparative Guide to Biomarkers for Assessing the Biological Effects of Aspartame Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers used to assess the biological effects of aspartame consumption. It contrasts these biomarkers with those affected by other common artificial sweeteners, offering a framework for experimental design and data interpretation in the fields of toxicology, pharmacology, and drug development.
Introduction
This compound, a widely consumed artificial sweetener, has been the subject of extensive research regarding its potential biological effects. Understanding these effects at a molecular and physiological level is crucial for safety assessment and for the development of novel therapeutic agents that may interact with similar pathways. This guide summarizes key biomarkers associated with this compound consumption across several physiological systems, provides detailed experimental protocols for their assessment, and compares these findings with the effects of other popular artificial sweeteners.
Data Presentation: Comparative Biomarker Analysis
The following tables summarize the quantitative effects of this compound and other artificial sweeteners on key biomarkers.
Table 1: Effects of this compound on Key Biomarkers
| Biomarker Category | Biomarker | Effect | Fold/Percent Change | Species/Model | Dosage | Duration | Reference |
| Oxidative Stress | Malondialdehyde (MDA) | Increased | +20.02% | Male Wistar Rats | 100 mg/kg bw | 30 days | [1] |
| Protein Carbonyl (PCO) | Increased | +46.77% | Male Wistar Rats | 100 mg/kg bw | 30 days | [1] | |
| Advanced Oxidation Protein Products (AOPP) | Increased | +30.49% | Male Wistar Rats | 100 mg/kg bw | 30 days | [1] | |
| Ferric Reducing Ability of Plasma (FRAP) | Decreased | - | Male Wistar Rats | 100 mg/kg bw | 30 days | [1] | |
| Superoxide Dismutase (SOD) | Decreased | - | Male Wistar Rats | 100 mg/kg bw | 30 days | [1] | |
| Catalase (CAT) | Decreased | -45.63% | Male Wistar Rats | 100 mg/kg bw | 30 days | ||
| Inflammation | Tumor Necrosis Factor-α (TNF-α) | Increased | +57.18% | Male Wistar Rats | 100 mg/kg bw | 30 days | |
| Interleukin-6 (IL-6) | Increased | +73.26% | Male Wistar Rats | 100 mg/kg bw | 30 days | ||
| C-reactive protein (CRP) | Increased | +53.20% | Male Wistar Rats | 100 mg/kg bw | 30 days | ||
| Gut Microbiota | Total Bacteria | Increased | - | Sprague-Dawley Rats | 5-7 mg/kg/day | 8 weeks | |
| Enterobacteriaceae | Increased | - | Sprague-Dawley Rats | 5-7 mg/kg/day | 8 weeks | ||
| Clostridium leptum | Increased | - | Sprague-Dawley Rats | 5-7 mg/kg/day | 8 weeks | ||
| Short-Chain Fatty Acids (Propionate) | Increased | ~2.5-fold | Sprague-Dawley Rats | 5-7 mg/kg/day | 8 weeks | ||
| Metabolic | Fasting Blood Glucose | Increased | - | Sprague-Dawley Rats | 5-7 mg/kg/day | 8 weeks | |
| Insulin Tolerance | Impaired | - | Sprague-Dawley Rats | 5-7 mg/kg/day | 8 weeks | ||
| Neurochemical | Dopamine | Decreased | - | Rat Brain | 70 mg/kg/day | - | |
| Serotonin | Decreased | - | Rat Brain | 50, 75, 125 mg/kg bw | 10, 20, 30, 40 days |
Table 2: Comparative Effects of Different Artificial Sweeteners on Biomarkers
| Biomarker Category | Sweetener | Biomarker | Effect | Species/Model | Reference |
| Inflammation | Sucralose | TNF-α, IL-6, IL-1β | Increased | Animal Models | |
| Saccharin | IL-6, TNF-α | Increased (dose-dependent) | Mice | ||
| Stevia | hs-CRP, ESR | Decreased | Humans (CKD patients) | ||
| Gut Microbiota | Sucralose | Diversity | Decreased | In vitro (human fecal samples) | |
| Saccharin | Diversity | Decreased | In vitro (human fecal samples) | ||
| Stevia | - | Minimal to no significant effect | Humans | ||
| Metabolic | Saccharin | Glucose Intolerance | Induced | Mice and Humans | |
| Stevia | Blood Glucose | Decreased | Humans (Type 2 Diabetes) |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Assessment of Oxidative Stress and Inflammatory Biomarkers in Rats
-
Study Design: Male Wistar rats were divided into a control group receiving normal saline and a treatment group administered 100 mg/kg body weight of this compound orally for 30 days.
-
Sample Collection: At the end of the 30-day period, blood samples were collected for the analysis of various biomarkers.
-
Biomarker Analysis:
-
Malondialdehyde (MDA): Assessed as a marker of lipid peroxidation.
-
Protein Carbonyl (PCO) and Advanced Oxidation Protein Products (AOPP): Measured as indicators of protein oxidation.
-
Ferric Reducing Ability of Plasma (FRAP): Determined to evaluate total antioxidant capacity.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Activities of these antioxidant enzymes were measured.
-
Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and C-reactive protein (CRP): Quantified using ELISA kits to assess the inflammatory response.
-
Analysis of Gut Microbiota Composition in Rats
-
Study Design: Sprague-Dawley rats were fed either a standard chow or a high-fat diet and received either plain water or water containing 5-7 mg/kg/day of this compound for 8 weeks.
-
Sample Collection: Fecal samples were collected for gut microbiota analysis.
-
Microbiota Analysis:
-
16S rRNA Gene Sequencing: DNA was extracted from fecal samples, and the V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR using specific primers (e.g., 338F and 806R). The amplicons were then sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing data was processed to identify and quantify the different bacterial taxa present in the samples. This allowed for the comparison of the gut microbiota composition between the different experimental groups.
-
Short-Chain Fatty Acid (SCFA) Analysis: Fecal or cecal contents were analyzed by gas chromatography to measure the concentrations of SCFAs like propionate.
-
Quantification of Neurotransmitters in the Rat Brain
-
Study Design: Male Wistar albino rats were administered varying doses of this compound (50, 75, and 125 mg/kg body weight) for up to 40 days. Another study used a dose of 70 mg/kg/day.
-
Sample Collection: Brain tissue, specifically regions like the striatum and cerebral cortex, was dissected.
-
Neurotransmitter Analysis:
-
High-Performance Liquid Chromatography (HPLC): Brain tissue homogenates were analyzed by HPLC with electrochemical or fluorescence detection to separate and quantify neurotransmitters such as dopamine and serotonin and their metabolites.
-
Mandatory Visualization
This compound Metabolism and a Potential Pathway to Neuroinflammation
Caption: this compound metabolism and its potential link to neuroinflammation.
Experimental Workflow for Biomarker Validation
Caption: A typical experimental workflow for validating biomarkers.
Conclusion
The validation of biomarkers for assessing the biological effects of this compound is a multifaceted process that involves a range of experimental techniques across different physiological systems. The evidence presented in this guide indicates that this compound consumption can be associated with changes in biomarkers of oxidative stress, inflammation, gut microbiota composition, and neurochemical balance.
For researchers and drug development professionals, understanding these potential effects is critical. The provided data and protocols offer a foundation for designing robust preclinical and clinical studies to investigate the safety and biological activity of new chemical entities that may share metabolic or signaling pathways with this compound and other artificial sweeteners. The comparative data also highlights the importance of selecting appropriate comparators in such studies to discern compound-specific effects from broader class effects of non-nutritive sweeteners. Further research is warranted to elucidate the precise mechanisms underlying these biomarker changes and their long-term physiological consequences.
References
A Comparative Analysis of the Carcinogenic Potential of Aspartame and Other Artificial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
The debate surrounding the safety of artificial sweeteners, particularly their carcinogenic potential, has been ongoing for decades. This guide provides an objective comparison of the scientific evidence regarding the carcinogenicity of aspartame and other widely used artificial sweeteners, including sucralose, saccharin, acesulfame potassium, and cyclamate. The information is compiled from peer-reviewed studies and reports from major regulatory bodies to support evidence-based evaluation.
Executive Summary
Comparative Analysis of Carcinogenicity Data
The following tables summarize the quantitative data from key long-term carcinogenicity bioassays for each sweetener.
Table 1: this compound Carcinogenicity Data (Ramazzini Institute Studies)
| Species/Strain | Sex | Dose Group (ppm in feed) | No. of Animals | Tumor Type | Incidence (%) | Statistical Significance |
| Sprague-Dawley Rats | Male | 0 (Control) | 100-150 | Lymphomas/Leukemias | 8.7 | - |
| 400 | 100-150 | Lymphomas/Leukemias | 17.3 | p ≤ 0.05 | ||
| 2,000 | 100-150 | Lymphomas/Leukemias | 19.3 | p ≤ 0.05 | ||
| 10,000 | 100-150 | Lymphomas/Leukemias | 22.7 | p ≤ 0.01 | ||
| 50,000 | 100-150 | Lymphomas/Leukemias | 25.3 | p ≤ 0.01 | ||
| 100,000 | 100-150 | Lymphomas/Leukemias | 26.0 | p ≤ 0.01 | ||
| Female | 0 (Control) | 100-150 | Lymphomas/Leukemias | 8.7 | - | |
| 400 | 100-150 | Lymphomas/Leukemias | 22.7 | p ≤ 0.01 | ||
| 2,000 | 100-150 | Lymphomas/Leukemias | 22.0 | p ≤ 0.05 | ||
| 10,000 | 100-150 | Lymphomas/Leukemias | 24.0 | p ≤ 0.01 | ||
| 50,000 | 100-150 | Lymphomas/Leukemias | 30.7 | p ≤ 0.01 | ||
| 100,000 | 100-150 | Lymphomas/Leukemias | 31.3 | p ≤ 0.01 | ||
| Male | 0 (Control) | 100-150 | Malignant Schwannomas | 0 | - | |
| All doses combined | 850 | Malignant Schwannomas | 1.9 | p ≤ 0.05 | ||
| Female | 0 (Control) | 100-150 | Renal Pelvis and Ureter Carcinomas | 0 | - | |
| 400 | 100-150 | Renal Pelvis and Ureter Carcinomas | 2.7 | p ≤ 0.05 | ||
| 2,000 | 100-150 | Renal Pelvis and Ureter Carcinomas | 4.0 | p ≤ 0.05 | ||
| 10,000 | 100-150 | Renal Pelvis and Ureter Carcinomas | 6.7 | p ≤ 0.01 | ||
| 50,000 | 100-150 | Renal Pelvis and Ureter Carcinomas | 8.0 | p ≤ 0.01 | ||
| 100,000 | 100-150 | Renal Pelvis and Ureter Carcinomas | 9.3 | p ≤ 0.01 |
Source: Soffritti et al., 2006; Belpoggi et al., 2006. Note: These findings have been contested by regulatory agencies like EFSA due to criticisms of the study's methodology.[2]
Table 2: Sucralose Carcinogenicity Data (Ramazzini Institute Study)
| Species/Strain | Sex | Dose Group (ppm in feed) | No. of Animals | Tumor Type | Incidence (%) | Statistical Significance |
| Swiss Mice | Male | 0 (Control) | 97 | Malignant Tumors | 23.7 | - |
| 500 | 90 | Malignant Tumors | 33.3 | NS | ||
| 2,000 | 90 | Malignant Tumors | 40.0 | p < 0.05 | ||
| 8,000 | 89 | Malignant Tumors | 32.6 | NS | ||
| 16,000 | 91 | Malignant Tumors | 41.8 | p < 0.01 | ||
| Male | 0 (Control) | 97 | Hematopoietic Neoplasias | 5.2 | - | |
| 2,000 | 90 | Hematopoietic Neoplasias | 16.7 | p < 0.01 | ||
| 16,000 | 91 | Hematopoietic Neoplasias | 17.6 | p < 0.01 |
Table 3: Saccharin Carcinogenicity Data (Two-Generation Bioassay)
| Species/Strain | Sex | Dose Group (% in diet) | No. of Animals (F1 Generation) | Tumor Type | Incidence (%) | Statistical Significance |
| Charles River CD Rats | Male | 0 (Control) | 46 | Bladder Tumors | 0 | - |
| 5.0 | 45 | Bladder Tumors | 15.6 | p < 0.05 | ||
| 7.5 | 49 | Bladder Tumors | 24.5 | p < 0.01 | ||
| Female | 0 (Control) | 48 | Bladder Tumors | 0 | - | |
| 5.0 | 48 | Bladder Tumors | 2.1 | NS | ||
| 7.5 | 49 | Bladder Tumors | 2.0 | NS |
Source: Arnold et al., 1983. Note: The mechanism of bladder tumor formation in male rats is considered not relevant to humans.
Table 4: Acesulfame Potassium Carcinogenicity Data (Long-Term Study)
| Species/Strain | Sex | Dose Group (% in diet) | No. of Animals | Tumor Incidence | Conclusion |
| SPF-Wistar Rats | Male & Female | 0 (Control) | 60/sex | Not significantly different from controls | Not carcinogenic |
| 0.3 | 60/sex | Not significantly different from controls | Not carcinogenic | ||
| 1.0 | 60/sex | Not significantly different from controls | Not carcinogenic | ||
| 3.0 | 60/sex | Not significantly different from controls | Not carcinogenic |
Source: Sinkeldam et al., 1979.
Table 5: Cyclamate Carcinogenicity Data (Chronic Toxicity Study)
| Species/Strain | Sex | Treatment | No. of Rats | Tumor Type | Incidence |
| Albino Rats | Male & Female | Cyclamate:Saccharin (10:1) mixture (2500 mg/kg/day) | 80 | Papillary Bladder Tumors | 8 |
| Male & Female | Cyclohexylamine sulfate (15 mg/kg/day) | 50 | Bladder Tumor | 1 (in a male) |
Source: Oser et al., 1975. Note: The carcinogenicity of cyclamate alone is not definitively established by this study.
Experimental Protocols
Ramazzini Institute this compound Bioassay
-
Test Substance: this compound (purity >98%)
-
Animals: Sprague-Dawley rats, 8 weeks old at the start of the experiment.
-
Groups: Seven groups of 100-150 rats per sex.
-
Dosing: this compound was mixed into the standard diet at concentrations of 0, 80, 400, 2,000, 10,000, 50,000, and 100,000 ppm.
-
Duration: From 8 weeks of age until natural death.
-
Observations: Clinical signs, body weight, and food consumption were recorded weekly for the first 13 weeks and then every 2 weeks. A complete necropsy was performed on all animals, and all organs and tissues were examined macroscopically. Histopathological examination was conducted on all organs and tissues.
Ramazzini Institute Sucralose Bioassay
-
Test Substance: Sucralose
-
Animals: Swiss mice.
-
Groups: Five groups of male (total n=457) and female (total n=396) mice.
-
Dosing: Sucralose was administered in the feed at concentrations of 0, 500, 2,000, 8,000, and 16,000 ppm.
-
Duration: Treatment started from day 12 of gestation and continued throughout the lifespan of the offspring.
-
Observations: Similar to the this compound bioassay, with complete necropsy and histopathological examination of all organs and tissues.
Saccharin Two-Generation Bioassay
-
Test Substance: Sodium Saccharin
-
Animals: Charles River CD rats.
-
Groups: F0 generation rats were fed diets containing 0%, 5.0%, or 7.5% sodium saccharin.
-
Dosing: The F1 generation was exposed to the same diets from conception through their entire lifespan.
-
Duration: Lifespan of the F1 generation.
-
Observations: Clinical observations, body weight, and food consumption were monitored. Complete histopathological examinations were performed on all animals, with particular attention to the urinary bladder.
Potential Mechanisms and Signaling Pathways
This compound: Formaldehyde Metabolism
This compound is metabolized in the body to methanol, which is then converted to formaldehyde, a known carcinogen. Formaldehyde can cause cellular damage by forming adducts with DNA and proteins, potentially leading to mutations and carcinogenesis.
Sucralose: Genotoxicity of Sucralose-6-Acetate
Recent in vitro studies have shown that sucralose-6-acetate, a metabolite of sucralose, is genotoxic, causing DNA strand breaks. It has also been observed to increase the expression of genes associated with inflammation, oxidative stress, and cancer in human gut cells.
Saccharin: Urothelial Hyperplasia in Male Rats
High doses of sodium saccharin in male rats lead to the formation of a precipitate in the urine. This precipitate is thought to cause chronic irritation and damage to the urothelium (the lining of the bladder), leading to regenerative hyperplasia, which, over time, can progress to tumor formation. This mechanism is specific to the urinary physiology of male rats and is not considered relevant to humans.
Conclusion
The carcinogenic potential of artificial sweeteners remains a complex and evolving area of research. While regulatory bodies in the United States and Europe maintain that approved sweeteners are safe at acceptable daily intake levels, some studies, particularly from the Ramazzini Institute, have raised concerns about this compound and sucralose. The mechanisms of carcinogenicity, where proposed, differ significantly among sweeteners. For saccharin, the identified mechanism in rats is not applicable to humans. For this compound and sucralose, potential genotoxic metabolites have been identified, warranting further investigation. Acesulfame potassium and cyclamate currently have the least evidence suggesting a carcinogenic risk. Researchers and drug development professionals should remain aware of the ongoing research and the differing opinions of regulatory and research bodies when evaluating the safety of these compounds.
References
- 1. This compound and cancer – new evidence for causation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.org [this compound.org]
- 3. Controversial study linking sucralose and cancer is published [foodnavigator.com]
- 4. Sucralose administered in feed, beginning prenatally through lifespan, induces hematopoietic neoplasias in male swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the evidence from human epidemiological studies on aspartame and cancer
The relationship between aspartame consumption and cancer risk has been a subject of scientific debate and public concern for decades. A comprehensive evaluation of the evidence from human epidemiological studies is crucial for researchers, scientists, and drug development professionals to understand the current landscape of this ongoing discussion. This guide provides an objective comparison of key studies, presenting their quantitative data, experimental protocols, and proposed mechanistic pathways.
Overview of Epidemiological Findings
Quantitative Data from Epidemiological Studies
The following tables summarize the quantitative findings from key cohort and case-control studies investigating the association between this compound consumption and cancer risk. These tables present the reported hazard ratios (HR) and odds ratios (OR) with their corresponding 95% confidence intervals (CI), providing a direct comparison of the statistical evidence.
Cohort Studies
| Study (Year) | Population | Cancer Type(s) | Exposure Comparison | Hazard Ratio (HR) [95% CI] |
| NutriNet-Santé (Debras et al., 2022) [2][3][4] | 102,865 French adults | Overall cancer | High vs. Non-consumers | 1.15 [1.03-1.28] |
| Breast cancer | High vs. Non-consumers | 1.22 [1.01-1.48] | ||
| Obesity-related cancers | High vs. Non-consumers | 1.15 [1.01-1.32] | ||
| NIH-AARP Diet and Health Study [1] | Large cohort of American adults | Lymphoma, leukemia, brain cancer | Higher consumption of this compound-containing beverages vs. lower | No significant association reported |
Case-Control Studies
| Study (Year) | Location | Cancer Type(s) | Exposure Comparison | Odds Ratio (OR) [95% CI] |
| Gallus et al. (2007) | Italy | Oral cavity and pharynx | Consumers vs. Non-consumers | 0.77 [0.39-1.53] |
| Oesophageal | Consumers vs. Non-consumers | 0.77 [0.34-1.75] | ||
| Colon | Consumers vs. Non-consumers | 0.90 [0.70-1.16] | ||
| Rectal | Consumers vs. Non-consumers | 0.71 [0.50-1.02] | ||
| Laryngeal | Consumers vs. Non-consumers | 1.62 [0.84-3.14] | ||
| Breast | Consumers vs. Non-consumers | 0.80 [0.65-0.97] | ||
| Ovarian | Consumers vs. Non-consumers | 0.75 [0.56-1.00] | ||
| Prostate | Consumers vs. Non-consumers | 1.23 [0.86-1.76] | ||
| Kidney | Consumers vs. Non-consumers | 1.03 [0.73-1.46] | ||
| MCC-Spain Study (Palomar-Cros et al., 2023) | Spain | Colorectal (among participants with diabetes) | High vs. Non-consumers of other AS | 1.58 [1.05-2.41] |
| Stomach (among participants with diabetes) | High vs. Non-consumers of this compound | 2.04 [0.7-5.4] | ||
| Breast (among participants with diabetes) | High vs. Non-consumers of this compound | 0.28 [0.08-0.83] |
Methodologies of Key Epidemiological Studies
Understanding the experimental protocols of these studies is essential for a critical evaluation of their findings.
NutriNet-Santé Cohort Study
The NutriNet-Santé study is an ongoing, web-based cohort study in France. Participants voluntarily enroll and provide detailed information on their diet, lifestyle, and health status through online questionnaires. This compound intake is assessed through repeated 24-hour dietary records, where participants declare all foods and beverages consumed, including brand names. Incident cancer cases are identified through self-reporting and validated against medical records. Statistical analyses, such as Cox proportional hazards models, are used to assess the association between this compound consumption and cancer risk, adjusting for a wide range of potential confounding factors.
NIH-AARP Diet and Health Study
The National Institutes of Health-AARP Diet and Health Study is a large prospective cohort study in the United States. Participants completed a baseline food frequency questionnaire (FFQ) that assessed their usual dietary intake over the previous year, including consumption of this compound-containing beverages. Cancer outcomes were ascertained through linkage to state cancer registries and the National Death Index. The association between this compound consumption and cancer risk was analyzed using statistical models that adjusted for various demographic, lifestyle, and dietary factors.
Italian Case-Control Study (Gallus et al., 2007)
This study was part of a network of hospital-based case-control studies conducted in Italy. Cases were patients with newly diagnosed cancers of various sites, and controls were patients admitted to the same hospitals for acute, non-cancerous conditions. Information on dietary habits, including the use of artificial sweeteners, was collected through a structured questionnaire administered by trained interviewers. Odds ratios for the association between sweetener consumption and cancer risk were calculated using logistic regression models, adjusting for age, sex, education, smoking, alcohol consumption, and other relevant factors.
Proposed Mechanistic Pathways
While human epidemiological studies primarily establish associations, they have also led to hypotheses about the potential biological mechanisms through which this compound could influence carcinogenesis. These proposed pathways are largely based on the metabolic fate of this compound and its potential effects on the gut microbiome.
Metabolism to Formaldehyde
One of the main proposed mechanisms centers on the metabolism of this compound. Upon ingestion, this compound is broken down into its constituent parts: aspartic acid, phenylalanine, and methanol. Methanol is subsequently metabolized in the liver to formaldehyde, a known human carcinogen. It is hypothesized that the chronic production of small amounts of formaldehyde from this compound consumption could potentially lead to DNA damage and promote cancer development. However, it is important to note that the human body also produces formaldehyde endogenously, and the quantities derived from this compound are generally considered to be low.
Gut Microbiota Dysbiosis
Another area of investigation is the potential impact of artificial sweeteners on the gut microbiota. Some studies suggest that non-nutritive sweeteners, including this compound, can alter the composition and function of the gut microbiome, a condition known as dysbiosis. An imbalanced gut microbiota has been implicated in various chronic diseases, including certain types of cancer. The proposed mechanism involves alterations in microbial metabolites and the induction of chronic inflammation, which could create a microenvironment conducive to tumor growth. However, the direct evidence linking this compound-induced gut dysbiosis to cancer in humans is still limited and requires further investigation.
Conclusion
The epidemiological evidence regarding the association between this compound and cancer remains inconclusive. While some studies, notably the NutriNet-Santé cohort, have reported a modest increased risk for certain cancers with higher this compound consumption, other large-scale studies have not consistently supported these findings. The conflicting results may be attributable to differences in study design, population characteristics, methods of dietary assessment, and the specific types of cancer investigated.
The proposed mechanisms, including the metabolism of this compound to formaldehyde and the induction of gut microbiota dysbiosis, provide plausible biological pathways for a potential carcinogenic effect. However, the direct evidence from human studies to firmly establish these mechanisms as significant contributors to cancer risk at typical consumption levels is still developing.
For researchers, scientists, and drug development professionals, this guide underscores the need for continued rigorous research in this area. Future studies with long-term follow-up, detailed and validated exposure assessments, and the integration of mechanistic investigations will be crucial to provide a more definitive answer to the question of whether this compound consumption is causally linked to cancer in humans.
References
- 1. Artificial Sweeteners and Cancer - NCI [cancer.gov]
- 2. Artificial sweeteners and cancer risk: Results from the NutriNet-Santé population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial sweeteners and cancer risk: Results from the NutriNet-Santé population-based cohort study | PLOS Medicine [journals.plos.org]
- 4. hospitalhealthcare.com [hospitalhealthcare.com]
A Comparative Guide to the Validation of Methods for Detecting Aspartame Metabolites in Blood and Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of aspartame's primary metabolites—phenylalanine, aspartic acid, and methanol—in blood and urine. This compound is rapidly hydrolyzed in the gastrointestinal tract, meaning the parent compound is not found in circulating blood; therefore, analysis must focus on its metabolites.[1][2] This document outlines detailed experimental protocols, presents quantitative performance data, and includes visualizations to clarify metabolic and experimental workflows.
This compound Metabolism Overview
Upon ingestion, the enzyme chymotrypsin and other intestinal enzymes break down this compound into its three main components: L-phenylalanine (approx. 50%), L-aspartic acid (approx. 40%), and methanol (approx. 10%).[1][3] These metabolites are then absorbed into the bloodstream. Phenylalanine is an essential amino acid, while aspartic acid is a non-essential amino acid; both are used in protein synthesis and other metabolic pathways.[2] Methanol is metabolized in the liver to formaldehyde and then to formic acid.
Figure 1. Metabolic Pathway of this compound.
Comparison of Analytical Methods
The selection of an analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The primary techniques for quantifying this compound metabolites are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of Analytical Methods for this compound Metabolites
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (for Methanol) |
| Primary Analytes | Phenylalanine, Aspartic Acid | Phenylalanine, Aspartic Acid | Methanol |
| Sample Type | Plasma, Urine | Plasma, Urine | Blood, Urine |
| Detection Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Specificity | Moderate | High | High |
| Sensitivity (LOQ) | ~0.83 - 2.77 mg/L | ~0.1 - 0.5 µg/kg | ~0.1 - 0.6 µ g/0.5 ml |
| Sample Preparation | Protein Precipitation, Filtration | Protein Precipitation, Dilution | Headspace extraction, Derivatization |
| Derivatization | Often required for amino acids | Not always necessary | Recommended for methanol |
| Advantages | Widely available, cost-effective | High sensitivity & specificity, suitable for complex matrices | Gold standard for volatile compounds |
| Disadvantages | Lower specificity, potential for interference | Higher cost, complex instrumentation | Not suitable for non-volatile amino acids |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the primary methods discussed.
General Experimental Workflow
The overall process from sample collection to final data analysis follows a standardized sequence of steps to ensure consistency and accuracy.
References
A Comparative Analysis of the Neurophysiological Effects of Aspartame and Monosodium Glutamate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurophysiological effects of two widely consumed food additives, aspartame (APM) and monosodium glutamate (MSG), based on data from animal studies. Both compounds have been scrutinized for their potential to induce neurotoxicity, primarily through mechanisms of excitotoxicity and oxidative stress. This document synthesizes quantitative data, details experimental methodologies, and illustrates key signaling pathways to offer an objective resource for the scientific community.
Core Mechanisms of Neurotoxicity: Excitotoxicity and Oxidative Stress
This compound, an artificial sweetener, is metabolized into aspartic acid, phenylalanine, and methanol. Aspartic acid, like glutamate, is an excitatory neurotransmitter.[1][2] Monosodium glutamate is the sodium salt of glutamic acid, the most abundant excitatory neurotransmitter in the mammalian central nervous system. The principal concern with both substances is their potential to act as excitotoxins.[1][2]
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[2] This overstimulation triggers a massive influx of calcium ions (Ca2+) into neurons, activating a cascade of neurotoxic events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis. Both this compound's metabolite, aspartic acid, and MSG can contribute to this excitotoxic cascade.
dot
Oxidative stress is another significant mechanism implicated in the neurotoxicity of both compounds. It arises from an imbalance between the production of ROS and the ability of the antioxidant defense system to neutralize them. Both this compound and MSG have been shown to increase markers of oxidative stress, such as malondialdehyde (MDA), and decrease the levels of endogenous antioxidants, including glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).
dot
References
- 1. This compound-induced cognitive dysfunction: Unveiling role of microglia-mediated neuroinflammation and molecular remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
Safety Operating Guide
Proper Disposal Procedures for Aspartame in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of aspartame, tailored for researchers, scientists, and drug development professionals. The following procedures ensure safe handling and compliance with standard laboratory waste management practices.
Immediate Safety and Handling Precautions
When handling this compound waste, it is crucial to adhere to standard laboratory safety protocols. Personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and gloves.[1] In situations where dust may be generated, a dust respirator is also recommended.[1] Engineering controls, such as process enclosures or local exhaust ventilation, should be utilized to minimize airborne exposure.[1]
Disposal of Unused this compound
For the disposal of unused or expired this compound, it is recommended to contact a licensed professional waste disposal service.[2] One approved method involves dissolving or mixing the material with a combustible solvent and subsequently burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] All disposal activities must be in accordance with federal, state, and local regulations.
Spill Management and Disposal
The appropriate response to an this compound spill depends on the quantity of the material.
Small Spills:
-
Use appropriate tools to carefully collect the spilled solid material.
-
Place the collected this compound into a designated and clearly labeled waste disposal container.
-
Clean the contaminated surface by spreading water on it.
-
Dispose of the contaminated water and cleaning materials according to local and regional authority requirements.
Large Spills:
-
Use a shovel to transfer the spilled material into a suitable waste disposal container.
-
Thoroughly clean the contaminated area by spreading water on the surface.
-
For large spills, it may be permissible to allow the cleaning water to be evacuated through the sanitary system; however, it is imperative to consult and adhere to local and regional authority regulations before doing so.
General Waste Management Principles
It is essential to follow general laboratory chemical waste guidelines:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound provides critical information on handling and disposal.
-
Segregation of Waste: Do not mix this compound waste with other chemicals. It should be stored in a separate, clearly labeled, and sealed container.
-
Proper Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and any other information required by your institution or local regulations.
-
Professional Disposal: Engage a reputable hazardous waste disposal company for the final removal and disposal of the collected this compound waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Aspartame
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Aspartame, presented to build trust and provide value beyond the product itself.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound powder, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure a safe laboratory environment. While there are no specific occupational exposure limits established for this compound in the United States by OSHA or ACGIH, it is recommended to handle it as a nuisance dust.[1] The following table summarizes the recommended PPE and relevant occupational exposure limits for nuisance dusts.
| Parameter | Specification | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | [2] |
| Hand Protection | Protective gloves. | [2] |
| Respiratory Protection | An effective dust mask or a NIOSH-approved respirator should be used when dust generation is likely. | [2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and an apron. | [2] |
| Occupational Exposure Limits (Nuisance Dust) | Safe Work Australia: 10 mg/m³ (inhalable dust) as an 8-hour Time-Weighted Average (TWA). New Zealand WES: 10 mg/m³ (inhalable dust) and 3 mg/m³ (respirable dust) as a TWA. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency. The following workflow outlines the key steps.
Caption: Figure 1. This compound Handling Workflow
Disposal Plan for this compound
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and comply with regulations.
Waste from Residues / Unused Products: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance.
Contaminated Packaging: Empty containers should be taken for local recycling, recovery, or waste disposal. Ensure that containers are thoroughly emptied before disposal.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Figure 2. This compound Disposal Plan
By adhering to these safety and logistical guidelines, researchers and laboratory personnel can handle this compound responsibly, ensuring personal safety and regulatory compliance.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
